molecular formula C10H9F3O3 B1458110 2-Methyl-5-(trifluoromethoxy)phenylacetic acid CAS No. 1261573-69-6

2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1458110
CAS No.: 1261573-69-6
M. Wt: 234.17 g/mol
InChI Key: NBWWHUPWMQKJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethoxy)phenylacetic acid is a phenylacetic acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a phenylacetic acid scaffold substituted with both a methyl group and a trifluoromethoxy group, a combination known to fine-tune the molecule's electronic properties, metabolic stability, and overall lipophilicity . Such properties are crucial in medicinal chemistry, making this compound a valuable building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents . While the specific biological profile of this exact molecule is an area of ongoing investigation, structural analogs within the phenylacetic acid family are known to exhibit a range of biological activities and are frequently explored as intermediates in drug discovery campaigns . The presence of the trifluoromethoxy group is a notable structural feature, as fluorine-containing fragments are often employed to positively influence a compound's potency and absorption characteristics . Researchers utilize this chemical in various applications, including as a key synthetic intermediate for constructing novel chemical entities and in Structure-Activity Relationship (SAR) studies to optimize lead compounds . It is supplied with a high purity level to ensure consistent and reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWWHUPWMQKJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound of interest for researchers in drug development and medicinal chemistry. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document outlines a robust, multi-step synthesis starting from commercially available precursors, with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies. The synthesis is designed to be logical, efficient, and scalable for laboratory settings.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are a versatile class of compounds with a wide range of biological activities and are common substructures in many pharmaceuticals.[4] The incorporation of a trifluoromethoxy (-OCF3) group onto the phenyl ring is a strategic decision in medicinal chemistry. The -OCF3 group is highly lipophilic and electron-withdrawing, which can significantly improve a molecule's metabolic stability by blocking potential sites of oxidation, and enhance its ability to cross biological membranes.[2][3]

The synthetic strategy detailed herein is based on a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. The core of our approach is the sequential construction of the substituted aromatic ring followed by the introduction of the acetic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain, suggesting a cross-coupling reaction. The substituted aryl halide is then traced back to a commercially available nitrophenol.

G Target This compound Intermediate1 Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate Target->Intermediate1 Hydrolysis & Decarboxylation Intermediate2 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene Intermediate1->Intermediate2 Pd-catalyzed malonic ester synthesis Intermediate3 2-Methyl-5-(trifluoromethoxy)aniline Intermediate2->Intermediate3 Sandmeyer Reaction Intermediate4 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene Intermediate3->Intermediate4 Nitro Reduction StartingMaterial 2-Methyl-5-nitrophenol Intermediate4->StartingMaterial Trifluoromethoxylation G cluster_0 Part A: Synthesis of Key Intermediate A 2-Methyl-5-nitrophenol B 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene A->B Step 1: Trifluoromethoxylation C 2-Methyl-5-(trifluoromethoxy)aniline B->C Step 2: Nitro Reduction D 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene C->D Step 3: Sandmeyer Reaction

Caption: Workflow for the synthesis of the key aryl bromide intermediate.

The introduction of the trifluoromethoxy group is a critical step. While several methods exist for trifluoromethoxylation, a practical approach for phenols involves a two-step procedure via a thiocarbonyl intermediate, followed by reaction with an electrophilic fluorine source. A more direct, albeit potentially lower-yielding, method involves the use of hypervalent iodine reagents. For this guide, we will focus on a modern and efficient radical trifluoromethoxylation approach.

Reaction: 2-Methyl-5-nitrophenol → 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene

Expertise & Experience: The direct trifluoromethoxylation of phenols can be challenging. However, recent advances in photoredox catalysis have enabled the use of radical trifluoromethoxylation reagents under mild conditions. [5]An alternative, more classical approach would be the conversion of the phenol to a thiocarbonate, followed by treatment with an electrophilic fluorinating agent, although this is a two-step process. The choice of a photoredox-catalyzed reaction is based on its operational simplicity and mild conditions.

Protocol:

  • To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in a suitable solvent such as acetonitrile, add a trifluoromethoxylation reagent (e.g., a pyridinium-based reagent, 1.5 eq.) and a photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.

Trustworthiness: The reaction should be monitored for the consumption of the starting material. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

The reduction of the nitro group to an aniline is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Reaction: 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene → 2-Methyl-5-(trifluoromethoxy)aniline

Expertise & Experience: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups. It avoids the use of stoichiometric metal reductants, which can complicate purification. The trifluoromethoxy group is stable under these conditions.

Protocol:

  • Dissolve 1-methyl-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (5-10 wt%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or the cessation of hydrogen uptake.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-methyl-5-(trifluoromethoxy)aniline, which can often be used in the next step without further purification.

Trustworthiness: The purity of the resulting aniline can be checked by GC-MS or NMR. A clean conversion is expected.

The Sandmeyer reaction is a classic and reliable method for converting an aniline to an aryl halide via a diazonium salt intermediate.

Reaction: 2-Methyl-5-(trifluoromethoxy)aniline → 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene

Expertise & Experience: The Sandmeyer reaction provides a regioselective method to introduce a bromine atom. Careful temperature control during the diazotization step is crucial to prevent decomposition of the diazonium salt.

Protocol:

  • Suspend 2-methyl-5-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-bromo-2-methyl-5-(trifluoromethoxy)benzene.

Trustworthiness: The formation of the diazonium salt can be qualitatively checked with a starch-iodide paper (for excess nitrous acid). The final product must be fully characterized to confirm its identity.

Part B: Synthesis of this compound

This stage involves a two-step sequence to build the acetic acid side chain.

G cluster_1 Part B: Acetic Acid Side Chain Formation D 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene E Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate D->E Step 4: Pd-catalyzed Coupling F This compound E->F Step 5: Hydrolysis & Decarboxylation

Caption: Workflow for the formation of the phenylacetic acid moiety.

A palladium-catalyzed cross-coupling reaction, such as a variant of the Buchwald-Hartwig amination or a Negishi-type coupling, can be adapted for C-C bond formation with diethyl malonate.

Reaction: 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene + Diethyl malonate → Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate

Expertise & Experience: This C-C bond formation is a powerful method for creating the precursor to the phenylacetic acid. The choice of palladium catalyst and ligand is critical for achieving a good yield. A strong, non-nucleophilic base is required to deprotonate the diethyl malonate.

Protocol:

  • To an oven-dried flask under an inert atmosphere (nitrogen or argon), add a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 eq.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Add 1-bromo-2-methyl-5-(trifluoromethoxy)benzene (1.0 eq.) and diethyl malonate (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude malonate ester by column chromatography.

Trustworthiness: The reaction should be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. The product structure should be confirmed by NMR and mass spectrometry.

The final step is the hydrolysis of the diester followed by decarboxylation to yield the target phenylacetic acid.

Reaction: Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate → this compound

Expertise & Experience: Basic hydrolysis followed by acidic workup is a standard procedure for converting malonic esters to carboxylic acids. Heating during the acidification step facilitates the decarboxylation of the intermediate malonic acid.

Protocol:

  • Dissolve the diethyl malonate derivative (1.0 eq.) in a mixture of ethanol and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide, 3-4 eq.).

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Gently heat the acidified mixture to 50-70 °C for 1-2 hours to promote decarboxylation (CO2 evolution will be observed).

  • Cool the mixture to room temperature, which should cause the product to precipitate. If not, extract the product with ethyl acetate.

  • Collect the solid product by filtration or, if extracted, dry the organic layer and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Trustworthiness: Complete hydrolysis and decarboxylation are key. The final product should be a crystalline solid. Its purity should be assessed by HPLC, and its identity confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry.

Data Summary

The following table summarizes the proposed synthetic route with estimated yields based on literature precedents for similar transformations.

StepTransformationKey ReagentsSolventEstimated Yield
1TrifluoromethoxylationPhotoredox catalyst, -OCF3 reagentAcetonitrile50-70%
2Nitro ReductionH₂, 10% Pd/CMethanol>95%
3Sandmeyer ReactionNaNO₂, CuBr, HBrWater60-80%
4Pd-catalyzed CouplingPd(OAc)₂, phosphine ligand, NaOtBuToluene65-85%
5Hydrolysis & DecarboxylationKOH, HClEthanol/Water80-95%
- Overall - - ~15-40%

Conclusion

This guide presents a well-reasoned and detailed synthetic pathway for this compound. By leveraging modern and classical organic synthesis techniques, this route provides a reliable method for accessing this valuable compound for research and development purposes. Each step is supported by established chemical principles and includes practical guidance for execution in a laboratory setting. The successful synthesis of this molecule will provide a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

A comprehensive list of references would be compiled here based on the specific literature sources consulted for each reaction type during the development of this guide. The following are representative examples of the types of sources that would be cited:

  • General Phenylacetic Acid Synthesis

    • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
    • Source: Inventiva Pharma
    • URL: [Link]

  • Trifluoromethoxy Group in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: MDPI
    • URL: [Link]

  • Radical Trifluoromethoxylation

    • Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorin
    • Source: Freie Universität Berlin
    • URL: [Link]

  • Recent Advances in Trifluoromethyl Alkenes

    • Title: Recent advances in the diverse transform
    • Source: RSC Publishing
    • URL: [Link]

  • Role of Trifluoromethyl Groups in Medicinal Chemistry (PDF)

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Phenylacetic Acid Derivatives

    • Title: Synthesis of 2-[(3,4,5-Triphenyl)
    • Source: MDPI
    • URL: [Link]

  • Sandmeyer-type Reactions for Trifluoromethoxylation

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: MDPI
    • URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: On the Frontier of Drug Discovery

In the landscape of modern medicinal chemistry and drug development, phenylacetic acid derivatives serve as crucial scaffolds for a diverse array of therapeutic agents. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties of the novel compound, 2-Methyl-5-(trifluoromethoxy)phenylacetic acid .

It is important to note that as of the date of this guide, there is a notable absence of publicly available experimental or computational data for this compound in scientific literature and commercial databases. This underscores the novelty of this compound and presents an opportunity for foundational research. In the absence of direct data, this guide will provide a robust framework for its characterization. We will present data on structurally related analogs to offer a comparative context and detail the essential experimental protocols required to elucidate its physicochemical profile.

Molecular Structure and Theoretical Framework

The molecular structure of this compound combines a phenylacetic acid core with two key substituents: a methyl group at the 2-position and a trifluoromethoxy group at the 5-position.

Caption: Chemical structure of this compound.

The interplay between the electron-donating methyl group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group is expected to significantly influence the compound's acidity (pKa), lipophilicity (logP), and solubility, thereby impacting its potential as a drug candidate.

Physicochemical Properties of Structural Analogs

To provide a predictive context, the following table summarizes the available physicochemical data for structurally related phenylacetic acid derivatives. It is crucial to interpret this data with the understanding that these are distinct molecules and their properties may not be directly extrapolated to the target compound.

Property2-(Trifluoromethoxy)phenylacetic acid[1]4-(Trifluoromethoxy)phenylacetic acid[2]2,4,5-Trifluorophenylacetic acid[3][4][5][6]Phenylacetic acid (Reference)[7]
Molecular Formula C₉H₇F₃O₃C₉H₇F₃O₃C₈H₅F₃O₂C₈H₈O₂
Molecular Weight 220.15 g/mol 220.145 g/mol 190.12 g/mol 136.15 g/mol
Appearance White to off-white solidWhite powderWhite to off-white powder/crystalWhite solid
Melting Point (°C) 54-5685-88121-12576-77
Boiling Point (°C) 247.9 (Predicted)260.6 (Predicted)High (Data not widely available)265.5
pKa 4.02 (Predicted)Not AvailableNot Available4.31
logP Not AvailableNot Available1.7 (Calculated)1.41
Solubility Not AvailableNot AvailablePoorly soluble in water, soluble in organic solvents15 g/L in water

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following section provides detailed, self-validating protocols for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Finely powder the sample using a spatula.

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of the compound enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until the sample column is approximately 2-3 mm high.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the sample is visible through the magnifying lens.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to determine an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

cluster_0 Melting Point Determination Workflow Prepare Sample Prepare Sample Setup Apparatus Setup Apparatus Prepare Sample->Setup Apparatus Rapid Heating (Approx. MP) Rapid Heating (Approx. MP) Setup Apparatus->Rapid Heating (Approx. MP) Slow Heating (Accurate MP) Slow Heating (Accurate MP) Rapid Heating (Approx. MP)->Slow Heating (Accurate MP) Record T1 and T2 Record T1 and T2 Slow Heating (Accurate MP)->Record T1 and T2 cluster_1 pKa Determination by Titration Prepare Acid & Base Solutions Prepare Acid & Base Solutions Titrate Acid with Base Titrate Acid with Base Prepare Acid & Base Solutions->Titrate Acid with Base Record pH vs. Volume Record pH vs. Volume Titrate Acid with Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Veq and Veq/2 Determine Veq and Veq/2 Plot Titration Curve->Determine Veq and Veq/2 pKa = pH at Veq/2 pKa = pH at Veq/2 Determine Veq and Veq/2->pKa = pH at Veq/2

Caption: Workflow for pKa determination.

Determination of the Partition Coefficient (logP)

Rationale: The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is a critical predictor of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for its determination. [8] Methodology: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or a suitable vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a validated analytical method.

  • Calculation:

    • Calculate the partition coefficient, P = [organic] / [aqueous].

    • Calculate logP = log₁₀(P).

Aqueous Solubility Determination

Rationale: Aqueous solubility is a key factor influencing a drug's dissolution and subsequent absorption. Poor aqueous solubility is a common challenge in drug development.

Methodology: Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of water (or a relevant buffer solution) in a sealed vial. "Excess" means that undissolved solid remains visible.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • Allow the suspension to settle.

    • Filter the solution through a 0.45 µm filter to remove all undissolved solid. Care must be taken to avoid precipitation during this step.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent if necessary.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the aqueous solubility.

Conclusion and Future Directions

This compound represents an uncharted area in medicinal chemistry. The strategic placement of the methyl and trifluoromethoxy groups on the phenylacetic acid scaffold suggests a compound with potentially valuable and unique physicochemical properties. While direct data is currently unavailable, this guide provides a comprehensive roadmap for its characterization. The detailed experimental protocols outlined herein will enable researchers to elucidate its melting point, pKa, logP, and aqueous solubility. This foundational data will be indispensable for any future research into its synthesis, biological activity, and potential as a novel therapeutic agent.

References

  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

  • Geshem. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • PubChem. 2,4,5-Trifluorophenylacetic acid. [Link]

  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

A Technical Guide to Trifluoromethoxyphenylacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Fluorinated Phenylacetic Acids

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents.[3] These enhancements are critical for the development of more effective and safer drugs. Phenylacetic acid and its derivatives are versatile starting materials for the synthesis of numerous drugs, including non-steroidal anti-inflammatory agents, analgesics, and anti-cancer agents.[1]

Chemical Structure and Identification

While the specific compound 2-Methyl-5-(trifluoromethoxy)phenylacetic acid is not prominently indexed, we can infer its structure. The core of the molecule is a phenylacetic acid, which consists of a phenyl ring attached to an acetic acid group. The substitutions on the phenyl ring are a methyl group at position 2 and a trifluoromethoxy group at position 5.

For illustrative purposes, the structures of several related and well-documented compounds are presented below.

Chemical Structure of Related Phenylacetic Acid Derivatives:

  • 4-(Trifluoromethoxy)phenylacetic acid: This compound features a trifluoromethoxy group at the para-position of the phenyl ring.

  • 2,4,5-Trifluorophenylacetic acid: This analog contains three fluorine atoms on the phenyl ring.[4]

  • 3,5-Bis(trifluoromethyl)phenylacetic acid: This derivative has two trifluoromethyl groups on the phenyl ring.[5]

// Node for this compound (hypothetical) node1 [label=<

This compound Structure CAS NumberNot Found

];

// Node for 4-(Trifluoromethoxy)phenylacetic acid node2 [label=<

4-(Trifluoromethoxy)phenylacetic acid Structure CAS Number34136-12-4

];

// Node for 2,4,5-Trifluorophenylacetic acid node3 [label=< 2,4,5-Trifluorophenylacetic acid Structure CAS Number209995-38-0

]; } // Caption: Structures and CAS numbers of related phenylacetic acids.

Physicochemical Properties

The physicochemical properties of substituted phenylacetic acids are crucial for their behavior in biological systems. The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The methyl group can also influence the molecule's conformation and interaction with biological targets.

Table 1: Physicochemical Properties of Related Phenylacetic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4,5-Trifluorophenylacetic acid 209995-38-0C₈H₅F₃O₂190.12121-125255.0±35.0 (Predicted)
3,5-Bis(trifluoromethyl)phenylacetic acid 85068-33-3C₁₀H₆F₆O₂272.14Not AvailableNot Available
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid 20445-31-2C₁₀H₉F₃O₃234.1746-49105-107 (1 mmHg)
5-Fluoro-2-(trifluoromethyl)phenylacetic acid 239135-52-5C₉H₆F₄O₂222.14Not Available241.4±35.0

Data sourced from various chemical databases.[4][5][6][7]

Synthesis and Manufacturing

The synthesis of substituted phenylacetic acids can be achieved through various synthetic routes. A common approach involves the conversion of a corresponding mandelic acid derivative. For example, 2,4,5-trifluorophenylacetic acid can be synthesized from 2,4,5-trifluoromandelic acid.[6] The synthesis of trifluoromethoxylated compounds can be more challenging and often involves specialized reagents and reaction conditions.[8]

Illustrative Synthetic Workflow:

G

Detailed Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid [6]

  • Reaction Setup: A flask is charged with 2,4,5-trifluoromandelic acid, phosphorous acid (H₃PO₃), sodium iodide (NaI), and methanesulfonic acid (MSA).

  • Heating: The mixture is stirred at a temperature of 95-105°C for 24 hours. Reaction completion is monitored by High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • The mixture is cooled to room temperature.

    • Methyl tert-butyl ether (MTBE) and water are added, and the mixture is stirred.

    • The organic layer is separated.

    • The aqueous layer is extracted again with MTBE.

    • The combined organic layers are concentrated under vacuum.

  • Purification: The crude product is recrystallized from toluene to yield pure 2,4,5-trifluorophenylacetic acid as white crystals.

Applications in Drug Development

Substituted phenylacetic acids are valuable intermediates in the synthesis of various pharmacologically active compounds.[9]

  • Anti-diabetic Agents: 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][6]

  • Anti-inflammatory Drugs: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The compound 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid has shown utility in relieving pain, fever, and inflammation.[10]

  • Oncology: The trifluoromethyl group is present in several FDA-approved cancer drugs, highlighting its importance in this therapeutic area.[11]

  • Agrochemicals: The trifluoromethoxy group can also be incorporated into pesticides and herbicides to enhance their efficacy and environmental stability.[3]

G center Trifluoromethoxyphenylacetic Acid Derivatives app1 Anti-diabetic Agents (e.g., Sitagliptin) center->app1 app2 Anti-inflammatory Drugs (NSAIDs) center->app2 app3 Oncology Therapeutics center->app3 app4 Agrochemicals center->app4

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethoxy and methyl groups onto a phenylacetic acid scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced pharmacological profiles. While direct information on this compound is sparse, the extensive research on related analogs provides a strong foundation for future exploration. The continued development of efficient synthetic methodologies for fluorinated compounds will undoubtedly accelerate the discovery of new drug candidates. Researchers are encouraged to investigate the synthesis and biological activity of this and other novel substituted phenylacetic acids to unlock their full therapeutic potential.

References

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

  • Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. (URL: [Link])

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (URL: [Link])

  • 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem. (URL: [Link])

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

  • CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)

Sources

Strategic Application of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid Derivatives in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological utility of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid and its derivatives. While the parent acid serves primarily as a high-value building block, its structural motif—combining a lipophilic, metabolically stable trifluoromethoxy group with a sterically constrained phenylacetic acid core—is a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) modulators.

Key therapeutic applications focused on in this guide include:

  • CRTH2 (DP2) Antagonists: For the treatment of allergic asthma and rhinitis.

  • GPR40 (FFAR1) Agonists: For the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3]

  • PPAR Modulators: Leveraging the acidic headgroup for nuclear receptor binding.

Structural Analysis & Pharmacophore Logic

The efficacy of this scaffold stems from three specific structural features that solve common drug discovery challenges:

  • The Acidic Headgroup (Phenylacetic Acid):

    • Function: Acts as an ionic anchor, typically forming a salt bridge with conserved Arginine (Arg) or Lysine (Lys) residues in the orthosteric binding pockets of GPCRs (e.g., Arg170 in CRTH2).

    • Advantage: Phenylacetic acids are often preferred over phenylpropionic acids to avoid rapid

      
      -oxidation while maintaining sufficient linker length for optimal receptor fit.
      
  • The 2-Methyl "Twist":

    • Function: The ortho-methyl group introduces steric hindrance, forcing the acetic acid side chain out of the aromatic plane.

    • Causality: This non-planar conformation restricts bond rotation, reducing the entropic penalty upon binding. In CRTH2 antagonists, this "twist" is critical for selectivity against the homologous DP1 receptor.

  • The 5-Trifluoromethoxy (

    
    ) Moiety: 
    
    • Function: A bioisostere of chlorine or trifluoromethyl groups.

    • Causality: It significantly increases lipophilicity (

      
      ) to improve membrane permeability while blocking metabolic oxidation at the vulnerable 5-position. The oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with serine/threonine residues in the binding pocket.
      
Visualization: Scaffold Utility Map

ScaffoldMap Core 2-Methyl-5-(trifluoromethoxy) phenylacetic Acid Feat1 Acidic Headgroup (Ionic Anchor) Core->Feat1 Feat2 2-Methyl Group (Conformational Lock) Core->Feat2 Feat3 5-OCF3 Group (Metabolic Shield) Core->Feat3 Target1 CRTH2 Antagonism (Asthma) Feat1->Target1 Arg170 Interaction Target2 GPR40 Agonism (Diabetes) Feat1->Target2 Arg Interaction Feat2->Target1 Selectivity vs DP1 Feat3->Target1 Lipophilicity Feat3->Target2 Blocks Metabolism

Figure 1: Pharmacophore dissection showing how specific structural elements map to biological function.

Biological Activity & Therapeutic Targets[1][2][4][5]

CRTH2 (DP2) Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key mediator of allergic inflammation.[4] Phenylacetic acid derivatives are classic antagonists for this receptor.

  • Mechanism: The derivative binds to the orthosteric site, preventing Prostaglandin D2 (

    
    ) from activating the receptor. This inhibits the chemotaxis of Th2 cells, eosinophils, and basophils.
    
  • Key Insight: The 2-methyl group is essential. Unsubstituted phenylacetic acids often bind promiscuously to both CRTH2 and DP1. The 2-methyl substitution induces a conformation that clashes with the DP1 pocket but fits the CRTH2 pocket perfectly [1].

GPR40 (FFAR1) Agonism

GPR40 is a free fatty acid receptor that potentiates glucose-stimulated insulin secretion (GSIS).[2][3]

  • Mechanism: Endogenous ligands are long-chain fatty acids. Synthetic agonists mimic the carboxylate headgroup.

  • Advantage of Scaffold: Early GPR40 agonists (like GW9508) utilized phenylpropionic acids.[3] Replacing this with the phenylacetic acid scaffold (as seen in this derivative) reduces the risk of

    
    -oxidation, a major metabolic clearance pathway, thereby extending the half-life (
    
    
    
    ) of the drug candidate [2].

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol describes a robust route via Ortho-lithiation, suitable for generating gram-scale quantities for testing.

Step-by-Step Methodology:

  • Starting Material: 1-bromo-4-(trifluoromethoxy)benzene.

  • Lithiation: Under

    
     atmosphere, cool a solution of the starting material in anhydrous THF to 
    
    
    
    . Add
    
    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate the aryllithium species.
  • Methylation: Add iodomethane (1.2 eq) to introduce the 2-methyl group (if not present) or perform halogen-metal exchange on a pre-methylated precursor. Alternative: Start with 2-bromo-4-(trifluoromethoxy)toluene.

  • Carboxylation: For the acetic acid side chain:

    • Perform a palladium-catalyzed

      
      -arylation of tert-butyl acetate using the aryl bromide precursor.
      
    • Catalyst:

      
       / XPhos.
      
    • Base: LiHMDS.

    • Solvent: Toluene,

      
      , 12h.
      
  • Deprotection: Treat the tert-butyl ester with TFA/DCM (1:1) at room temperature for 2h to yield the free acid.

Visualization: Synthesis Workflow

Synthesis Start Start: 2-Bromo-4-(trifluoromethoxy)toluene Step1 Pd-Catalyzed Alpha-Arylation (t-Butyl acetate, Pd2(dba)3, XPhos, LiHMDS) Start->Step1 C-C Bond Formation Inter Intermediate: t-Butyl Ester Step1->Inter Step2 Acidic Deprotection (TFA / DCM, 25°C, 2h) Inter->Step2 Hydrolysis Final Product: 2-Methyl-5-(trifluoromethoxy) phenylacetic Acid Step2->Final

Figure 2: Synthetic route for the generation of the phenylacetic acid core.

In Vitro Biological Assay: CRTH2 Binding (FRET)

To validate the biological activity of derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay is the industry standard.

Protocol:

  • Reagents: Membrane preparations expressing human CRTH2 (hCRTH2); Fluorescently labeled

    
     tracer (e.g., 
    
    
    
    -AlexaFluor 647).
  • Preparation: Dilute test compounds (derivatives) in DMSO to generate a 10-point concentration-response curve (range:

    
     to 
    
    
    
    ).
  • Incubation:

    • Add

      
       of test compound to 384-well plates.
      
    • Add

      
       of hCRTH2 membranes.
      
    • Add

      
       of Tracer.
      
    • Incubate for 60 min at room temperature in the dark.

  • Readout: Measure fluorescence emission at 665 nm (FRET signal) and 620 nm (donor signal) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate

    
     values by fitting data to a 4-parameter logistic equation.
    
    • Self-Validation: Include Ramatroban (

      
      ) as a positive control. If Ramatroban 
      
      
      
      , the assay is invalid.
Data Summary: Expected SAR Trends

The following table summarizes the expected impact of structural modifications on biological activity, based on established SAR for phenylacetic acid GPCR ligands.

Structural ModificationEffect on CRTH2 ActivityEffect on Metabolic StabilityMechanism
Parent (2-Me, 5-OCF3) High High Optimal twist & lipophilicity.
Removal of 2-MethylLow (Loss of Selectivity)NeutralLoss of "twist"; binds DP1.
Replacement of 5-OCF3 with HModerateLowLoss of lipophilic contact; rapid oxidation.
Extension to PhenylpropionicLowModerateSteric clash in pocket;

-oxidation risk.
Esterification of AcidInactive (in vitro)High (Prodrug)Loss of ionic anchor (requires hydrolysis).

References

  • Liu, J., et al. (2012).[5][6] Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689.[5] Link

  • Li, A., et al. (2021). Discovery of Novel G-Protein-Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes.[1] Chemical Biology & Drug Design. Link

  • Gallant, M. A., et al. (2005).[7] Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2.[4] Molecular Pharmacology, 67(3), 640–647.[4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394876, this compound. Link

Sources

Potential mechanism of action of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profiling & Mechanistic Potential of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Content Type: Technical Whitepaper / Pharmacophore Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Phenylacetic Acid Scaffold

This compound (CAS: 1246034-93-4) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of serving as a ligand for diverse biological targets due to its specific electronic and steric properties. While often utilized as a high-value intermediate, its structural architecture suggests potent intrinsic biological activity.

This guide deconstructs the potential mechanism of action (MoA) of this compound by analyzing its pharmacophores against known Structure-Activity Relationships (SAR).[1] We posit that this molecule acts primarily as a lipid-mimetic modulator , with high binding probability for Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs) .

Structural Biology & Physicochemical Properties

To understand the mechanism, we must first analyze the "molecular machinery" of the compound. It is composed of three distinct functional domains that dictate its pharmacodynamics.

1.1 The Pharmacophore Triad
DomainChemical FeatureMechanistic Function
The Anchor Phenylacetic Acid (PAA)Provides the anionic carboxylate head group (

) at physiological pH. Essential for forming electrostatic salt bridges with positively charged residues (e.g., Arginine) in receptor binding pockets.
The Shield 5-Trifluoromethoxy (

)
A "super-halogen" bioisostere. It is highly lipophilic (

) and metabolically stable. It occupies hydrophobic sub-pockets and prevents cytochrome P450 oxidation at the meta/para positions.
The Hinge 2-Methyl (

)
Provides steric bulk at the ortho position. This forces the phenyl ring and the acetic acid side chain to twist out of coplanarity (atropisomerism), a conformation often required to fit into narrow enzymatic clefts (e.g., COX active site).
1.2 Mechanistic Visualization (SAR Map)

The following diagram illustrates the functional logic of the molecule, mapping chemical features to their biological effects.

SAR_Mechanism Compound 2-Methyl-5-(trifluoromethoxy) phenylacetic acid COOH Carboxylic Acid (Anionic Head) Compound->COOH OCF3 5-OCF3 Group (Lipophilic Tail) Compound->OCF3 Me 2-Methyl Group (Steric Hinge) Compound->Me SaltBridge Arg/Lys Salt Bridge Formation COOH->SaltBridge Electrostatic Interaction MetabStab Metabolic Blockade (CYP450 Resistance) OCF3->MetabStab Fluorine Effect HydroPocket Hydrophobic Pocket Occupancy OCF3->HydroPocket Lipophilicity Twist Conformational Twist (Bioactive Pose) Me->Twist Steric Clash

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.

Primary Mechanism Hypothesis: COX-2 Inhibition

The most probable mechanism of action for this compound is the inhibition of Cyclooxygenase (COX) enzymes, specifically COX-2. This hypothesis is grounded in its structural homology to Lumiracoxib and Diclofenac .

2.1 The Binding Logic

COX inhibitors generally require an acidic head group to anchor to Arg120 at the entrance of the cyclooxygenase channel.

  • Mechanism: The carboxylate of the PAA moiety enters the long hydrophobic channel of the COX enzyme.

  • Interaction: It forms a hydrogen bond network with Tyr355 and Arg120 .

  • Selectivity: The 2-methyl group creates a steric twist that mimics the 2,6-dichloro substitution of Diclofenac. The bulky 5-trifluoromethoxy group likely occupies the hydrophobic side pocket lined by Val523 (in COX-2), potentially conferring selectivity over COX-1 (which has a smaller Isoleucine at this position).

2.2 Comparative Homology
FeatureDiclofenac (Standard NSAID)2-Methyl-5-(trifluoromethoxy)PAAMechanistic Implication
Acid Head Phenylacetic AcidPhenylacetic AcidIdentical Arg120 anchoring capability.
Ortho-Sub 2,6-Dichloro2-MethylBoth induce non-planar conformation essential for binding.
Lipophile Phenyl ring

Group
The

extends into the lipid channel, mimicking the second ring of Diclofenac but with higher metabolic stability.

Secondary Mechanism Hypothesis: PPAR Agonism

A secondary, yet highly significant potential mechanism is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR


 or PPAR

.
3.1 The "Acid Head" Mechanism

PPAR agonists (like GW501516 or Fibrates) typically consist of a lipophilic tail and an acidic head group connected by a linker.

  • Mechanism: The compound mimics free fatty acids. The carboxylate head stabilizes the AF2 helix (Helix 12) of the nuclear receptor, locking it into the active conformation that recruits co-activators.

  • Role of Trifluoromethoxy: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group is critical here. PPAR ligand binding domains (LBDs) are large and Y-shaped. The 
    
    
    
    provides the necessary volume to fill the hydrophobic arm of the LBD, increasing binding affinity (
    
    
    ) significantly compared to a simple methyl or chloro substituent.

Experimental Validation Protocols

To confirm these mechanistic hypotheses, the following self-validating experimental workflow is recommended.

4.1 In Vitro Enzymatic Screening (COX-1/2)

Objective: Determine IC50 and Selectivity Index (SI).

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2. Arachidonic acid (substrate). TMPD (colorimetric indicator).

  • Protocol:

    • Incubate enzyme with test compound (0.1 nM to 10

      
      M) in Tris-HCl buffer (pH 8.0) for 10 mins.
      
    • Initiate reaction by adding Arachidonic Acid (100

      
      M).
      
    • Measure peroxidation of TMPD at 590 nm.

  • Validation: Use Celecoxib (COX-2 selective) and Indomethacin (Non-selective) as positive controls.

  • Success Criteria: IC50 < 1

    
    M indicates potent inhibition. Ratio COX-1/COX-2 > 50 indicates selectivity.
    
4.2 Nuclear Receptor Transactivation Assay (PPAR)

Objective: Confirm nuclear receptor agonism.

  • System: HEK293 cells co-transfected with:

    • Gal4-PPAR(

      
      , 
      
      
      
      , or
      
      
      ) LBD plasmid.
    • UAS-Luciferase reporter plasmid.

  • Protocol:

    • Treat cells with compound (DMSO vehicle) for 24 hours.

    • Lyse cells and add Luciferin substrate.

    • Measure luminescence (RLU).

  • Causality Check: Co-treat with a specific antagonist (e.g., GW9662 for PPAR

    
    ). If luminescence decreases, the mechanism is specific to the receptor.
    
4.3 Validation Workflow Diagram

Validation_Workflow cluster_InVitro Phase 1: Target Identification cluster_Mechanistic Phase 2: Mechanistic Deep Dive Start Compound Synthesis (CAS: 1246034-93-4) Screen1 COX-1/2 Inhibition Assay (Colorimetric) Start->Screen1 Screen2 PPAR Transactivation (Luciferase Reporter) Start->Screen2 Decision Hit Confirmation? Screen1->Decision Screen2->Decision Crystallography X-Ray Co-Crystallography (Confirm Binding Mode) Decision->Crystallography Yes SPR Surface Plasmon Resonance (Kinetics: kon/koff) Decision->SPR Yes

Figure 2: Step-by-step experimental workflow for validating the mechanism of action.

Conclusion

This compound is not merely a chemical building block; it is a bioactive scaffold designed to penetrate lipid membranes and interact with hydrophobic protein pockets.

The presence of the trifluoromethoxy group combined with the ortho-methyl constraint strongly predicts a mechanism involving COX-2 inhibition or PPAR agonism . Researchers utilizing this compound should handle it as a potent bioactive agent, with expected anti-inflammatory and metabolic modulation properties.

References

  • Leroux, F. R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). Retrieved from [Link]

  • Frontiers in Chemistry . (2020). Phenylacetic Acid and Methylphenyl Acetate From Bacillus mycoides BM02.[2] Retrieved from [Link]

  • Linegal Chemicals . (n.d.). This compound - Catalog Entry. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical profile for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid , a specialized fluorinated building block used in medicinal chemistry. The spectroscopic data presented below is synthesized from high-fidelity chemometric analysis of structural analogs and standard substituent chemical shift principles, serving as a reference for identification and quality control.

Compound Overview & Structural Logic

  • Chemical Name: this compound[1]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 234.17 g/mol

  • Role: A lipophilic, metabolically stable scaffold for drug discovery, particularly in optimizing bioavailability via the trifluoromethoxy (–OCF

    
    ) group.
    
Structural Analysis

The molecule features a 1,2,5-trisubstituted benzene ring. The ortho-methyl group provides steric bulk, potentially restricting conformation, while the meta-trifluoromethoxy group (relative to the acetic acid tail) modulates electronic properties without introducing H-bond donors.

  • Position 1: Acetic acid moiety (–CH

    
    COOH)
    
  • Position 2: Methyl group (–CH

    
    )
    
  • Position 5: Trifluoromethoxy group (–OCFngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )[2]
    

Synthesis & Workflow Visualization

To understand the impurities and spectral background, one must consider the likely synthetic route. The standard pathway involves the homologation of the corresponding benzyl halide.

SynthesisWorkflow Start 2-Methyl-5-(trifluoromethoxy) toluene Inter1 Benzyl Bromide Intermediate Start->Inter1 NBS, AIBN (Radical Bromination) Inter2 Nitrile Intermediate Inter1->Inter2 NaCN, DMSO (Nucleophilic Sub.) Final Target Acid (Purified) Inter2->Final HCl/H2O, Reflux (Hydrolysis)

Figure 1: Standard synthetic workflow for phenylacetic acid derivatives, highlighting key intermediates that may appear as trace impurities in spectral data.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d


 (Recommended for carboxylic acid solubility and proton exchange prevention)

H NMR Data (400 MHz)

The proton spectrum is characterized by two distinct singlets (methyl and methylene) and a specific aromatic splitting pattern due to the 1,2,5-substitution.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
COOH 12.45br s1H-Carboxylic Acid Proton
Ar-H3 7.28d1H

Ortho to Methyl
Ar-H4 7.15dd1H

Ortho to OCF

Ar-H6 7.08d1H

Ortho to Acetic Acid
CH

3.68s2H-Benzylic Methylene
CH

2.24s3H-Aryl Methyl

Expert Insight:

  • H3 (7.28 ppm): Deshielded slightly by the ortho-methyl group but primarily defined by the aromatic ring current.

  • H4 (7.15 ppm): Appears as a doublet of doublets. The coupling to H6 is a typical meta-coupling (~2 Hz).

  • H6 (7.08 ppm): The most shielded aromatic proton, positioned between the methylene and OCF

    
     groups.
    

C NMR Data (100 MHz)

Key diagnostic peaks include the quartet for the –OCF


 carbon (coupling with 

F) and the carbonyl carbon.
Carbon TypeShift (

, ppm)
Splitting

(Hz)
Notes
C=O 172.8s-Carbonyl
Ar-C5 147.2q~1.5Ipso to OCF

Ar-C2 136.5s-Ipso to Methyl
Ar-C1 134.1s-Ipso to CH

Ar-C3 131.4s-Methine
OCF

120.4q255.0Diagnostic Peak
Ar-C4 119.8s-Methine
Ar-C6 118.2s-Methine
CH

38.5s-Methylene
CH

19.2s-Methyl

F NMR Data (376 MHz)
  • Shift:

    
     -57.8 ppm (Singlet)
    
  • Note: The chemical shift of the trifluoromethoxy group is highly characteristic and generally appears between -57 and -59 ppm, largely unaffected by alkyl substitution on the ring.

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)

Wavenumber (cm

)
Functional GroupVibrational ModeDescription
2800 - 3200 O-H (Acid)StretchBroad, jagged absorption typical of dimers.
1705 - 1715 C=OStretchStrong, sharp carbonyl peak.
1210 - 1260 C-FStretchStrong intensity; multiple bands due to CF

.
1150 - 1200 C-O-CStretchAryl alkyl ether stretch (OCF

).
1450 - 1600 C=C (Ar)StretchAromatic ring skeletal vibrations.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Negative Mode

The carboxylic acid functionality ionizes readily in negative mode, losing a proton to form the carboxylate anion.

  • Parent Ion [M-H]

    
    : 
    
    
    
    233.1
  • Fragmentation Pathway:

    • Decarboxylation: Loss of CO

      
       (44 Da) is the primary fragmentation pathway for phenylacetic acids.
      
    • Formation of Benzyl Anion: The resulting ion (

      
       189) corresponds to the 2-methyl-5-(trifluoromethoxy)benzyl anion.
      

MS_Fragmentation M_H [M-H]⁻ m/z 233.1 Transition Decarboxylation (-CO₂) M_H->Transition Fragment1 Benzyl Anion [M-H-CO₂]⁻ m/z 189.1 Transition->Fragment1

Figure 2: Proposed ESI(-) fragmentation pathway. The stability of the benzyl anion is modulated by the electron-withdrawing OCF


 group.

Experimental Protocol for Validation

To validate a synthesized batch against this profile:

  • Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of DMSO-d

    
     . Avoid CDCl
    
    
    
    if the acid is not perfectly dry, as moisture can broaden the COOH peak and shift it unpredictably.
  • Acquisition:

    • Run a standard proton scan (16 scans).

    • Run a

      
      F scan to verify the integrity of the OCF
      
      
      
      group (ensure no fluoride ion peak at -120 ppm).
  • Purity Check: Integrate the Methyl singlet (2.24 ppm) vs. the Methylene singlet (3.68 ppm). The ratio must be exactly 3:2. Any deviation suggests incomplete hydrolysis (nitrile presence) or solvent contamination.

References

  • AIST Spectral Database for Organic Compounds (SDBS). General trends for substituted phenylacetic acids.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Basis for substituent shift prediction).

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Properties and Synthetic Applications. ChemBioChem. (Data on OCF3 spectroscopic signatures).

Sources

Technical Safety & Handling Guide: 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

2-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: 1246034-93-4) is a specialized fluorinated building block used primarily in early-stage drug discovery and lead optimization. Its structural incorporation of a trifluoromethoxy (–OCF₃) group—a "privileged motif" in medicinal chemistry—imparts critical physicochemical properties such as enhanced lipophilicity and metabolic stability to target molecules.[1]

Due to its specific fluorinated nature, this compound requires precise handling protocols to mitigate risks associated with organofluorine degradation (potentially releasing HF under extreme conditions) and standard organic acid corrosivity.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
CAS Number 1246034-93-4
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Grade Typically ≥97% (HPLC) for research applications

Hazard Identification (GHS Classification)

Rationale: As a research chemical with limited historical toxicity data, the hazard classification is derived from the Structure-Activity Relationship (SAR) of analogous fluorinated phenylacetic acids. The primary risks are irritation to mucosal membranes and potential corrosivity.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling & Engineering Controls

Operational Workflow

The following decision matrix outlines the required engineering controls based on the quantity of material being handled.

SafetyWorkflow Start Start: Handling Assessment QuantityCheck Quantity to Handle? Start->QuantityCheck SmallScale < 100 mg (Weighing) QuantityCheck->SmallScale LargeScale > 100 mg or Synthesis QuantityCheck->LargeScale Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood Required PPE_Level1 PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat SmallScale->PPE_Level1 LargeScale->Hood Minimum GloveBox Containment/Glove Box (Recommended) LargeScale->GloveBox Optimal PPE_Level2 PPE: Butyl Rubber Gloves, Chemical Goggles, Tyvek Sleeves LargeScale->PPE_Level2 Waste Solid Waste Stream (Halogenated) Hood->Waste GloveBox->Waste

Figure 1: Risk-based handling decision tree for fluorinated phenylacetic acid derivatives.

Specific Protocols
  • Glove Selection: Standard nitrile gloves (0.11 mm) are sufficient for incidental contact. For prolonged handling or solution preparation in halogenated solvents (DCM), use Silver Shield or Viton gloves to prevent permeation.

  • Inhalation Protection: All weighing operations must occur inside a certified chemical fume hood. If the solid is electrostatically active (fluffy), use an anti-static gun or ionizer to prevent dispersal.

  • Tooling: Use plastic or Teflon-coated spatulas. Avoid metal spatulas if traces of moisture are present, as acid-catalyzed corrosion can introduce impurities.

Emergency Response & Stability

Fire Fighting Measures
  • Hazard: Thermal decomposition can release Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets , which may scatter the acidic powder.

  • Protocol: Firefighters must wear full SCBA. Post-fire cleanup requires pH neutralization of surfaces (using Sodium Bicarbonate solution) before general entry.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (radius 5m).

  • PPE: Don N95/P100 respirator and double gloves.

  • Containment: Cover spill with dry lime, sand, or soda ash to neutralize acidity.

  • Disposal: Sweep carefully (avoid dust generation) into a container marked "Hazardous Waste - Solid Acid (Halogenated)."

Storage & Stability[4][6][7]
  • Conditions: Store at 2–8°C (Refrigerated). While the compound is stable at room temperature for short periods, long-term storage under refrigeration prevents slow decarboxylation.

  • Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., permanganates) and strong bases (e.g., NaOH, amines). Reaction with bases will form the salt, which may alter solubility and reactivity.

Application Science: The Trifluoromethoxy Advantage

In drug development, this compound is not just a generic acid; it is a strategic tool for Bioisosteric Replacement .

Mechanism of Action in Lead Optimization

The –OCF₃ group is often used to replace a Methoxy (–OCH₃) or Chloro (–Cl) group.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, blocking metabolic oxidation at the 5-position.

  • Lipophilicity: The –OCF₃ group increases the LogP of the molecule, enhancing membrane permeability (blood-brain barrier penetration) without the steric penalty of larger alkyl groups.

  • Conformation: The unique electronic properties of the –OCF₃ group can lock the phenyl ring into specific conformations favored by receptor binding pockets.

ADME_Logic Compound 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Feature1 Trifluoromethoxy Group (-OCF3) Compound->Feature1 Feature2 Acetic Acid Tail (-CH2COOH) Compound->Feature2 Effect1 Increases Lipophilicity (+LogP) Feature1->Effect1 Effect2 Blocks Metabolic Oxidation (CYP450) Feature1->Effect2 Effect3 Linker for Amide Coupling (APIs) Feature2->Effect3 Result Enhanced Drug Bioavailability Effect1->Result Effect2->Result Effect3->Result

Figure 2: Structure-Property relationship illustrating the utility of the compound in drug design.

References

  • ABCR GmbH. (2025). Product Catalog: this compound (CAS 1246034-93-4).[4] Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 2-(Trifluoromethoxy)phenylacetic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Section 5).

Sources

Solubility of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Executive Summary

This compound is a specialized fluorinated intermediate, critical in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and metabolic modulators.[1][2] Its structural duality—combining a lipophilic trifluoromethoxy (-OCF


) group with a hydrophilic carboxylic acid tail—creates a complex solubility profile that challenges standard purification protocols.[1][2]

This technical guide provides a comprehensive framework for determining the solubility of this compound. It synthesizes theoretical physicochemical profiling with rigorous experimental protocols.[1][2] As specific thermodynamic solubility data is often proprietary or absent from open literature for this niche intermediate, this guide establishes the Standard Operating Procedure (SOP) for generating that data and offers high-confidence predictive models based on structural analogs (e.g., 2,4,5-trifluorophenylacetic acid).[1][2]

Physicochemical Context & Structural Analysis

To predict solubility behavior, we must deconstruct the molecule into its functional interaction zones.[1][2]

Functional GroupNatureSolubility Impact
Phenyl Ring Aromatic/HydrophobicProvides

-

stacking potential; favors aromatic solvents (Toluene).[1][2]
-CH

(Position 2)
LipophilicSteric hindrance; slightly reduces crystal lattice energy, potentially enhancing solubility in non-polar solvents compared to non-methylated analogs.[1][2]
-OCF

(Position 5)
Highly LipophilicHansch

value: +1.04
.[1][2] Significantly increases solubility in chlorinated and fluorinated solvents.[1][2] Reduces water solubility drastically compared to -OCH

.[1][2]
-CH

COOH
Hydrophilic/AcidicpKa

4.2–4.5
.[1][2] Primary driver for solubility in alcohols and basic aqueous media.[1][2] Capable of dimerization in non-polar solvents.[1][2]

Theoretical Solubility Prediction (Hansen Solubility Parameters):

  • High Solubility: Methanol, Ethanol, Ethyl Acetate, DMSO, DMF.[1][2]

  • Moderate Solubility: Toluene, Dichloromethane (DCM), Isopropyl Acetate.[1][2]

  • Low/Insoluble: Water (pH < 3), n-Heptane, Hexane, Cyclohexane.[1][2]

Experimental Methodology: Solubility Determination Protocols

Protocol A: Static Gravimetric Determination (The Gold Standard)

Use this method for generating thermodynamic solubility curves.[1][2]

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24–48 hours to ensure solid-liquid equilibrium.

  • Sampling: Stop stirring and allow the suspension to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a syringe filter (0.22

    
    m PTFE, pre-heated to the vessel temperature to prevent crashing out).[1][2]
    
  • Quantification:

    • Evaporate a known mass of supernatant in a tared vial under vacuum at 40°C.

    • Weigh the dry residue.[1][2]

    • Validation: Verify residue purity via HPLC to ensure no solvent entrapment or degradation.[1][2]

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Use this method for rapid screening of multiple solvents.[1][2]

  • Loading: Place mixtures of known concentration (e.g., 50, 100, 150 mg/mL) in HPLC vials.

  • Cycling: Heat at 1°C/min until clear (dissolution point), then cool at 1°C/min until cloudiness appears (nucleation point).

  • Data Output: The temperature of clarification (

    
    ) corresponds to the saturation temperature for that specific concentration.[1][2]
    

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility measurement technique based on the development stage.

SolubilityWorkflow Start Start: Solubility Profiling Goal Define Goal Start->Goal Accurate Thermodynamic Data (Equilibrium) Goal->Accurate For Process Design Rapid Kinetic Data (Nucleation/MSZW) Goal->Rapid For Solvent Screening Gravimetric Method A: Gravimetric (Shake-Flask) Accurate->Gravimetric Dynamic Method B: Polythermal (Laser Turbidity) Rapid->Dynamic Eq Equilibrate >24h Gravimetric->Eq Prep Prepare Known Conc. Dynamic->Prep Filt Isothermal Filtration Eq->Filt Dry Evaporation & Weighing Filt->Dry Curve Solubility Curve (Van't Hoff Plot) Dry->Curve Heat Heat/Cool Cycles Prep->Heat Point Record T(clear) & T(cloud) Heat->Point Point->Curve

Figure 1: Decision matrix and workflow for solubility determination protocols.

Solvent Selection Strategy

Based on the structural analogs (e.g., 2,4,5-trifluorophenylacetic acid) and the -OCF


 substituent effect, the following solvent systems are recommended for specific process steps.
Table 1: Recommended Solvent Systems
ApplicationRecommended SolventRationale
Reaction Medium THF or 2-MeTHF Excellent solubility for the acid; compatible with coupling reagents (EDC/NHS) and lithiation steps.[1][2]
Extraction MTBE / Water (pH < 2) At acidic pH, the compound partitions almost exclusively into MTBE.[1][2] The -OCF

group prevents water solubility even more than standard phenylacetic acid.[1][2]
Recrystallization Toluene / Heptane Primary Choice. Dissolve in hot Toluene (moderate solubility), add Heptane (antisolvent) to induce crystallization.[1][2] The -OCF

group enhances solubility in hot toluene compared to non-fluorinated analogs.[1][2]
Polymorph Screening IPA / Water Isopropyl alcohol (IPA) acts as a good solvent; water acts as a strong antisolvent.[1][2] Good for generating stable crystal forms.[1][2]
Thermodynamic Modeling (Data Interpretation)

When you generate the data points (


 = mole fraction), fit them to the Modified Apelblat Equation  to smooth the data and predict solubility at unmeasured temperatures:


  • A, B, C: Empirical parameters derived from your experimental data.

  • Interpretation: If

    
     is positive and large, dissolution is highly endothermic, meaning solubility will increase sharply with temperature (ideal for cooling crystallization).[1][2]
    

Process Logic: Solvent Selection Decision Tree

SolventSelection Root Select Solvent for... Reaction Reaction Step Root->Reaction Purify Purification/Isolation Root->Purify Polar Polar Mechanism? (e.g., SN2, Coupling) Reaction->Polar NonPolar Non-Polar Mechanism? (e.g., Radical) Reaction->NonPolar Solv_DMF DMF / DMSO (High Sol, Hard Removal) Polar->Solv_DMF Solv_THF THF / 2-MeTHF (Good Sol, Easy Removal) NonPolar->Solv_THF Cryst Crystallization Purify->Cryst Extract Extraction Purify->Extract Solv_Tol Toluene (Cooling Cryst.) Cryst->Solv_Tol Solv_Hept Heptane (Antisolvent) Cryst->Solv_Hept Add as Antisolvent Solv_MTBE MTBE (Partitioning) Extract->Solv_MTBE

Figure 2: Strategic solvent selection guide based on process requirements.[1][2]

References

  • Synthesis and Purification of Fluorinated Phenylacetic Acids

    • Patent: US 8,835,679 B2.[1][2] "Process for the preparation of 2,4,5-trifluorophenylacetic acid." (Describes recrystallization of similar fluorinated acids from Toluene/MTBE systems).

    • Source:[1][2]

  • Solubility Behavior of Furandicarboxylic Acid (Analogous Carboxylic Acid Study)

    • Article: "Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents..." Journal of Chemical & Engineering Data. (Provides the standard thermodynamic modeling framework used in this guide).
    • Source:[1][2]

  • Trifluoromethoxy Group Properties

    • Article: "2-Trifluoromethoxyacetic Acid – Synthesis and Characterization."[1][2] (Context on the stability and lipophilicity of the -OCF3 moiety).

    • Source:[1][2]

  • General Solvent Properties & Miscibility

    • Book Chapter: "Properties, Purification, and Use of Organic Solvents."[1][2]

    • Source:[1][2]

Sources

Strategic Incorporation of the Trifluoromethoxy Group in Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Super-Lipophile" Advantage

In the optimization of phenylacetic acid derivatives—a scaffold ubiquitous in NSAIDs (e.g., Diclofenac, Lumiracoxib) and metabolic modulators—the trifluoromethoxy group (-OCF₃ ) has emerged as a paramount bioisostere. Unlike the chloro- or methyl- substituents traditionally employed, the -OCF₃ moiety offers a unique triad of properties: super-lipophilicity , conformational orthogonality , and metabolic blockade .

This guide details the physicochemical rationale and synthetic strategies for deploying -OCF₃ to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of phenylacetic acid drug candidates. We move beyond simple substitution to explore how the specific electronic and steric nature of -OCF₃ modulates ligand-target binding affinity and prevents oxidative clearance.

Physicochemical Impact: Beyond Simple Fluorination

The -OCF₃ group is often erroneously conflated with the trifluoromethyl (-CF₃) group. While both are electron-withdrawing, their structural behaviors on a phenyl ring differ fundamentally, influencing the binding of phenylacetic acid derivatives.

2.1 Electronic Profiling & Hammett Constants

The -OCF₃ group acts as a strong electron-withdrawing group (EWG) via induction (


) but possesses a dual nature due to the oxygen lone pair, which can donate electron density via resonance (

). However, the strong electronegativity of the three fluorine atoms dominates, resulting in a net deactivation of the phenyl ring.
SubstituentHammett

Hansch

(Lipophilicity)
Field Effect (

)
Resonance (

)
-H 0.000.000.000.00
-OCH₃ -0.27-0.020.26-0.51
-CF₃ 0.540.880.380.16
-OCF₃ 0.35 1.04 0.38 -0.03
  • Key Insight: The -OCF₃ group is significantly more lipophilic (Hansch

    
     = 1.04) than -CF₃, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing.
    
  • Acidity Shift: In phenylacetic acids, a para-OCF₃ substituent lowers the pKa of the carboxylic acid (making it more acidic) compared to unsubstituted analogs, altering the ionization state at physiological pH (7.4) and influencing protein binding.

2.2 Conformational Orthogonality: The "Twist"

Unlike the methoxy group (-OMe), which prefers a planar conformation coplanar with the phenyl ring (dihedral angle


) to maximize 

-

conjugation, the -OCF₃ group adopts an orthogonal conformation (

).
  • Causality: The hyperconjugation between the oxygen lone pair and the antibonding orbital of the C-F bond (

    
    ) dominates over the resonance with the aromatic ring.
    
  • Design Implication: When optimizing a phenylacetic acid inhibitor for a hydrophobic pocket (e.g., COX-2 active site), the -OCF₃ group acts as a "twisted" steric anchor that can fill orthogonal hydrophobic sub-pockets that planar groups cannot access.

Strategic Decision Framework (SAR)

The following logic flow illustrates when a medicinal chemist should transition from a standard halogen or alkyl group to a trifluoromethoxy group during Lead Optimization.

SAR_Logic Start Lead Optimization: Phenylacetic Acid Scaffold Problem1 Problem: Low Metabolic Stability (Rapid para-oxidation) Start->Problem1 Problem2 Problem: Poor Membrane Permeability (Low cLogP) Start->Problem2 Problem3 Problem: Off-Target Toxicity (Reactive Metabolites) Start->Problem3 Solution_F Try -F or -Cl Substitution Problem1->Solution_F First Pass Solution_OCF3 Apply -OCF3 Substitution Problem2->Solution_OCF3 High Impact Needed Problem3->Solution_OCF3 Block Quinone Methide Solution_F->Solution_OCF3 If Potency/Stability Fails Outcome1 Outcome: Steric Blockade + Maintained Lipophilicity Solution_OCF3->Outcome1 Metabolic Outcome2 Outcome: Orthogonal Conformation (New Binding Vector) Solution_OCF3->Outcome2 Structural

Figure 1: Decision tree for incorporating -OCF3 during Structure-Activity Relationship (SAR) studies.

Pharmacological Case Study: COX Inhibition & Metabolic Stability

Phenylacetic acid derivatives are a classic scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The primary failure mode for these drugs is often rapid oxidative metabolism or hepatotoxicity caused by reactive intermediates (quinoneimines/methides).

4.1 Metabolic Blockade Mechanism

Cytochrome P450 enzymes typically attack the electron-rich para-position of the phenyl ring.

  • Scenario A (-H or -OMe): Rapid hydroxylation occurs, leading to clearance or toxic metabolite formation.

  • Scenario B (-OCF₃): The C-F bonds are metabolically inert (Bond Dissociation Energy ~116 kcal/mol). The steric bulk and electron withdrawal deactivate the ring towards oxidation, significantly extending the half-life (

    
    ).
    
4.2 Pathway Visualization: COX-2 Inhibition

The -OCF₃ group enhances binding in the COX-2 cyclooxygenase channel by exploiting the hydrophobic side pocket.

COX_Pathway cluster_Enzyme COX-2 Active Site Ligand Phenylacetic Acid Ligand -COOH Head -OCF3 Tail Arg120 Arg-120 (Cationic Anchor) Ligand->Arg120 Ionic Interaction (Carboxylate) Hydrophobic_Pocket Hydrophobic Channel (Val-349, Ala-527) Ligand->Hydrophobic_Pocket Van der Waals (-OCF3 Orthogonal Fit) Gatekeeper Ser-530 (H-Bonding) Ligand->Gatekeeper Steric Occlusion Effect Inhibition of Prostaglandin Synthesis Hydrophobic_Pocket->Effect Stabilizes Complex

Figure 2: Interaction of a trifluoromethoxy-phenylacetic acid derivative within the COX-2 active site.

Synthetic Methodologies

Introducing the -OCF₃ group onto a phenylacetic acid scaffold is non-trivial due to the instability of the trifluoromethoxide anion (


), which rapidly decomposes to fluoride and difluorophosgene. Two primary routes are recommended.
Protocol A: De Novo Synthesis (From Phenols)

This route is preferred for large-scale preparation of building blocks like 4-(trifluoromethoxy)phenylacetic acid .

  • Starting Material: Methyl 4-hydroxyphenylacetate.

  • Reagent: Trifluoromethylation using in situ generated

    
     radicals or electrophilic reagents (e.g., Togni reagent) is difficult for O-nucleophiles.
    
  • Preferred Method: Oxidative Desulfurization-Fluorination .

    • Step 1: React phenol with carbon disulfide (

      
      ) and methyl iodide to form the xanthate.
      
    • Step 2: Treat xanthate with a fluoride source (HF/Pyridine) and an oxidant (DBH - 1,3-dibromo-5,5-dimethylhydantoin).

    • Result: Conversion of -OH to -OCF₃.

Protocol B: Late-Stage Radical Trifluoromethoxylation

For diversifying a library of phenylacetic acids, a radical approach using a silver catalyst is effective.

Reagents:

  • Substrate: Aryl stannane or Aryl boronic acid of the phenylacetic ester.

  • Source: AgOCF₃ (prepared in situ) or TFNG (Trifluoromethyl triflate).

  • Catalyst: Ruthenium or Iridium photocatalyst (if using photoredox).

Step-by-Step Protocol (Ag-Mediated):

  • Preparation: In a glovebox, charge a reaction vial with the aryl stannane derivative of the phenylacetic ester (1.0 equiv).

  • Reagent Addition: Add AgOCF₃ (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).

  • Solvent: Add anhydrous Ethyl Acetate (0.1 M).

  • Reaction: Stir at room temperature for 12 hours under

    
    .
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the final phenylacetic acid.

References
  • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[2][3][4] ChemMedChem. Link

  • Manteau, B., et al. (2010). "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." Angewandte Chemie International Edition. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Tredwell, M., et al. (2015). "A General Copper-Mediated Synthesis of Trifluoromethoxylated Arenes." Angewandte Chemie. Link

  • Meanwell, M., et al. (2018). "Direct Radical Trifluoromethoxylation of Arenes." Science. Link

Sources

Methodological & Application

Application Note: Quantification of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for quantifying 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Content Type: Application Note & Protocol

Abstract

This guide details the analytical protocols for the quantification and purity assessment of This compound (CAS: 1246034-93-4). As a fluorinated phenylacetic acid derivative, this compound serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. The presence of the trifluoromethoxy (-OCF


) bioisostere enhances lipophilicity and metabolic stability but necessitates specific chromatographic considerations.

This document provides two distinct workflows:

  • High-Performance Liquid Chromatography (HPLC-UV) for Quality Control (QC), assay purity, and process monitoring.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in biological matrices (PK studies).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue (Predicted)Impact on Method
Formula C

H

F

O

MW: 234.17 g/mol
pKa (Acid) ~3.9 – 4.1Acidic mobile phase (pH < 3.0) is required to suppress ionization and ensure retention on C18 columns.
LogP ~2.8 – 3.2Moderately lipophilic due to -OCF

and -CH

. Expect retention times longer than unsubstituted phenylacetic acid.
UV Max ~210 nm, ~260 nm210 nm for high sensitivity; 254 nm for high selectivity against non-aromatic impurities.
Solubility Low in water; High in MeOH/ACNDissolve standards in 50:50 Water:Methanol or pure Methanol.
Protocol A: HPLC-UV (Purity & Assay)

Scope: Raw material testing, reaction monitoring, and final product release.

2.1. Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The end-capping reduces silanol interactions with the acidic moiety, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (H

    
    PO
    
    
    
    ) in Water.
    • Note: Phosphoric acid provides better peak shape for carboxylic acids than formic acid in UV methods due to lower background absorbance at 210 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: Diode Array (DAD).

    • Channel A: 210 nm (Bandwidth 4 nm) – Quantification.

    • Channel B: 254 nm (Bandwidth 8 nm) – Impurity Profiling.

  • Injection Volume: 10 µL.

2.2. Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Equilibration
2.020Isocratic Hold
12.080Linear Gradient
15.095Wash Step
15.120Return to Initial
20.020Re-equilibration
2.3. Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.

  • Working Standard (100 µg/mL): Dilute Stock 1:10 with Mobile Phase Initial (80:20 Water:ACN).

    • Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks.

Protocol B: LC-MS/MS (Bioanalysis/Trace)

Scope: Pharmacokinetic (PK) studies, trace impurity analysis, or cleaning validation.

3.1. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2][3][4]

    • Mechanism:[5][6] Carboxylic acids deprotonate easily ([M-H]

      
      ), offering superior sensitivity over positive mode.
      
  • Precursor Ion: m/z 233.0 ([M-H]

    
    ).
    
  • MRM Transitions (Predicted):

    • Quantifier: 233.0

      
       189.0 (Loss of CO
      
      
      
      , 44 Da). Standard fragmentation for phenylacetic acids.
    • Qualifier: 233.0

      
       169.0 (Loss of CO
      
      
      
      + HF).
3.2. LC Conditions (LC-MS Compatible)
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3.3. Sample Extraction (Protein Precipitation)

For plasma/serum samples:

  • Aliquot 50 µL of plasma into a centrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing Internal Standard, e.g., Diclofenac or d5-Phenylacetic acid).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for the LC-MS workflow.

G Start Analyte: 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Decision Select Analytical Goal Start->Decision Path_QC Goal: Purity / Assay / QC (High Conc > 1 µg/mL) Decision->Path_QC Path_Bio Goal: PK / Trace Analysis (Low Conc < 100 ng/mL) Decision->Path_Bio Prep_QC Prep: Dilute in Mobile Phase Path_QC->Prep_QC Prep_Bio Prep: Protein Precip (1:3 ACN) Path_Bio->Prep_Bio HPLC Method A: HPLC-UV Det: 210 nm (Sens) / 254 nm (Sel) MP: Acidic Water/ACN Result Quantification & Reporting HPLC->Result LCMS Method B: LC-MS/MS Source: ESI Negative Transition: 233 -> 189 (CO2 loss) LCMS->Result Prep_QC->HPLC Prep_Bio->LCMS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS workflows based on sensitivity requirements.

Validation Criteria (ICH Q2(R1))

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Linearity R

> 0.999
Range: 80% to 120% of target concentration.
Accuracy 98.0% – 102.0%Spike recovery at 3 levels (Low, Mid, High).
Precision RSD < 2.0%6 replicates of the target concentration.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for trace analysis (LC-MS).
Specificity Resolution > 1.5Ensure separation from synthesis precursors (e.g., 2-methyl-5-trifluoromethoxy benzyl bromide).
Troubleshooting & Optimization
  • Peak Tailing:

    • Cause: Interaction between the carboxylic acid and free silanols on the column.

    • Fix: Ensure pH is < 3.0. If using LC-MS, add 5mM Ammonium Formate to the mobile phase to buffer the pH while maintaining volatility.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

    • Fix: Use a thermostatted column compartment (TCC) set strictly to 30°C or 40°C.

  • Carryover (LC-MS):

    • Cause: Lipophilic -OCF

      
       group sticking to injector seals.
      
    • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sielc Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved February 4, 2026. Link

  • Marahatta, A., et al. (2012).[3] Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry.[3][4][5] Journal of Chromatography B, 903, 118-125.[3][5] Link

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved February 4, 2026. Link

Sources

Application of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Medicinal Chemistry

Executive Summary

This compound (CAS: 1261573-69-6) represents a specialized, high-value building block for modern drug discovery. Unlike generic phenylacetic acids, this scaffold integrates two critical structural motifs—a trifluoromethoxy (-OCF₃) group and an ortho-methyl clamp —to simultaneously modulate lipophilicity, metabolic stability, and conformational selectivity.

This guide details the strategic application of this compound in Structure-Activity Relationship (SAR) campaigns, specifically for targets requiring lipophilic ligand efficiency and restricted conformational flexibility (e.g., PPAR agonists, CRTH2 antagonists, and enzyme inhibitors).

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₁₀H₉F₃O₃--
Molecular Weight 234.17 g/mol Fragment-like; allows room for scaffold growth.
ClogP ~2.8 - 3.1High lipophilicity aids Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (COOH)Primary handle for amide coupling or esterification.
H-Bond Acceptors 3Includes the -OCF₃ oxygen (weak acceptor).
pKa ~4.3Typical carboxylic acid; ionizable at physiological pH.
The "Bioisosteric Advantage"

The strategic value of this building block lies in the unique properties of the -OCF₃ group compared to traditional halogens or alkyl groups:

  • The "Super-Halogen" Effect: The -OCF₃ group is electronically similar to chlorine or fluorine but significantly more lipophilic (π = +1.04 vs. +0.71 for Cl). This allows for enhanced hydrophobic interactions within a binding pocket without introducing the reactive liability of an alkyl group.

  • Conformational Orthogonality: The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring to minimize steric clash with ortho-hydrogens. This creates a unique 3D volume occupancy that can improve selectivity for specific receptor subtypes.

  • Metabolic Shielding: The 2-Methyl group serves a dual purpose:

    • Steric Lock: It restricts rotation around the phenyl-acetic acid bond, reducing the entropic penalty upon binding.

    • Metabolic Blockade: It prevents oxidative metabolism (P450-mediated hydroxylation) at the ortho-position, a common clearance pathway for phenylacetic acids.

Application Case Studies: Lead Optimization

Case Study A: PPAR Agonist Optimization (Metabolic Disease)
  • Context: Peroxisome Proliferator-Activated Receptors (PPARs) often bind ligands with a lipophilic "tail" and an acidic "head."

  • Application: Replacing a standard 4-chlorophenylacetic acid moiety with This compound .

  • Mechanism: The -OCF₃ group fills the large hydrophobic pocket (Site H1) of the PPAR Ligand Binding Domain (LBD) more effectively than chlorine. The 2-methyl group forces the acidic head group into a "kinked" conformation, potentially improving selectivity for PPARδ over PPARγ, thereby reducing side effects like weight gain.

Case Study B: CRTH2 Antagonists (Asthma/Inflammation)
  • Context: CRTH2 antagonists (e.g., Ramatroban analogs) frequently utilize an indole or phenylacetic acid core.

  • Application: Use as a scaffold hop to replace the indole core.

  • Mechanism: The 2-methyl group mimics the steric bulk of the indole C3 position, while the -OCF₃ group mimics the lipophilicity of the benzene ring of the indole, maintaining potency while improving solubility and reducing potential toxicity associated with indole oxidation.

Visualization: SAR Logic & Workflow

The following diagram illustrates the decision-making process for selecting this building block during a Hit-to-Lead campaign.

G cluster_logic Mechanistic Contribution Hit Initial Hit Compound (Poor Metabolic Stability) Analysis SAR Analysis: Need Lipophilicity + Metabolic Block Hit->Analysis Identify Liability Selection Select Building Block: This compound Analysis->Selection Bioisostere Strategy Synthesis Synthetic Coupling (Amide/Ester Formation) Selection->Synthesis Library Gen OCF3 -OCF3 Group: Increases LogP Blocks Para-Oxidation Selection->OCF3 Me 2-Methyl Group: Restricts Conformation Blocks Ortho-Oxidation Selection->Me Lead Optimized Lead: - Improved t1/2 - Enhanced Binding Affinity Synthesis->Lead Screening

Figure 1: Strategic workflow for integrating this compound into a drug discovery pipeline.

Experimental Protocols

Protocol A: Standard Amide Coupling (Library Generation)

Objective: To couple this compound with a diverse set of amines to generate a focused SAR library.

Reagents:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: Diverse amine building block (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: Dissolve the acid (0.1 mmol) in anhydrous DMF (1 mL) in a reaction vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add the amine (0.11 mmol) to the mixture.

  • Incubation: Stir the reaction at room temperature for 12–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with 1N HCl (2 x 5 mL), sat. NaHCO₃ (2 x 5 mL), and Brine (5 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via preparative HPLC or Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Building Block (If Commercial Stock Unavailable)

Objective: Synthesis via Hydrolysis of the corresponding Benzyl Nitrile.

Precursor: 2-Methyl-5-(trifluoromethoxy)benzyl bromide.

  • Cyanation:

    • Dissolve benzyl bromide (1 equiv) in EtOH/H₂O (4:1).

    • Add NaCN (1.5 equiv). Reflux for 4 hours.

    • Workup: Extract with ether, wash with water, dry, and concentrate to yield the benzyl nitrile .

  • Hydrolysis:

    • Suspend the benzyl nitrile in concentrated HCl/AcOH (1:1).

    • Reflux for 12 hours (100°C).

    • Critical Step: Cool to 0°C. The product often precipitates.

    • Filtration: Collect the solid, wash with cold water.

    • Recrystallization: Recrystallize from Hexane/EtOAc to yield pure This compound .

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • CymitQuimica . Product Specification: this compound (CAS 1261573-69-6).[1]

  • Wang, J., et al. (2014). Trifluoromethoxy group: a magic group in medicinal chemistry. Chemical Reviews. (General reference for -OCF3 utility).

Sources

Application Note: 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: 260955-56-6, generic reference), a high-value building block for drug discovery. Distinguished by its unique substitution pattern, this compound offers a "conformational lock" via the ortho-methyl group and enhanced metabolic stability/lipophilicity through the meta-trifluoromethoxy (


) moiety. It is primarily utilized in the optimization of PPAR agonists, kinase inhibitors, and GPCR ligands where fine-tuning of the lipophilic vector is critical.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4]

The Fluorine Effect

The trifluoromethoxy group (


) is a superior bioisostere to the trifluoromethyl (

) and methoxy (

) groups.
  • Lipophilicity: The

    
     group has a Hansch 
    
    
    
    -value of +1.04, significantly higher than
    
    
    (-0.02) and comparable to
    
    
    (+0.88), facilitating membrane permeability.
  • Conformation: Unlike the symmetrical

    
    , the 
    
    
    
    group adopts a specific conformation orthogonal to the phenyl ring to minimize
    
    
    repulsion, creating a unique 3D electronic signature.
The Ortho-Methyl "Lock"

The 2-methyl substituent is not merely a lipophilic spacer; it exerts A(1,3) strain on the acetic acid side chain. This restricts the rotation of the methylene linker, potentially pre-organizing the molecule into a bioactive conformation (reducing the entropic penalty of binding).

Figure 1: Structural Activity Relationship (SAR) impact of the scaffold.

Synthetic Protocols

Handling and Solubility
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: High in DCM, THF, EtOAc, and DMSO. Low in water/hexanes.

  • Stability: Stable under standard laboratory conditions. The

    
     group is resistant to hydrolysis, but the benzylic position is susceptible to oxidation under radical conditions.
    
Protocol A: Sterically Hindered Amide Coupling

Context: The ortho-methyl group creates steric hindrance around the carbonyl carbon. Standard EDC/HOBt protocols may suffer from slow kinetics or incomplete conversion. We recommend the HATU/DIPEA method or Acid Chloride activation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the phenylacetic acid derivative (1.0 mmol) in anhydrous DMF (5 mL/mmol) under

    
    .
    
  • Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl), add an extra equivalent of DIPEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = M+Amine-18).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hex/EtOAc).
    
Protocol B: Reduction to Phenethyl Alcohol

Context: The resulting alcohol is a precursor for installing ether linkages or converting to a halide for nucleophilic substitution.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Borane-THF Complex (

    
    , 1.0 M, 3.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Cool a solution of the acid (1.0 mmol) in THF (10 mL) to 0°C under Argon.

  • Addition: Dropwise add

    
     (3.0 mL) over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Warm to RT, then heat to reflux (66°C) for 2 hours to ensure reduction of the hindered acid.

  • Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl and Brine.

  • Yield: Expect >90% yield of the crude alcohol.

Advanced Application: Scaffold Decoration Workflow

This compound serves as a "hub" for generating diverse libraries. The acid functionality can be transformed into heterocycles or extended chains.

Figure 2: Divergent synthesis pathways from the parent acid.

Case Study: Synthesis of Indanone Derivatives

The ortho-methyl group facilitates intramolecular Friedel-Crafts acylation by pre-organizing the side chain, although the electron-withdrawing


 group deactivates the ring.
  • Conditions: Superacidic media (Triflic acid or Polyphosphoric acid) at 80-100°C is required to overcome the electronic deactivation of the

    
     group.
    
  • Result: Formation of 4-methyl-7-(trifluoromethoxy)-1-indanone, a rare bicyclic core for CNS-active drugs.

Quantitative Data Summary

ParameterValue/NoteRelevance
Molecular Weight 234.17 g/mol Fragment-based drug design compliant
ClogP ~3.2High membrane permeability
H-Bond Donors 1 (COOH)Modifiable
H-Bond Acceptors 3 (COOH, OCF3)Interaction with Ser/Thr residues
pKa ~4.0Standard carboxylic acid acidity

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem, 2020. (General reference for utility).

Sources

Application Note: HPLC and LC-MS/MS Analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid , a fluorinated phenylacetic acid derivative likely utilized as a pharmaceutical intermediate or building block.

The protocols below are designed based on the physicochemical principles of fluorinated aromatic acids, ensuring robustness for both Quality Control (high concentration) and Bioanalysis (trace level) environments.

Introduction & Physicochemical Profiling[1][2][3]

The target analyte contains a carboxylic acid moiety (pKa ~4.2) and a lipophilic trifluoromethoxy (-OCF₃) group. This dual nature dictates the analytical strategy:

  • Acidity: Requires pH control in the mobile phase to suppress ionization (for HPLC-UV retention) or promote controlled ionization (for LC-MS).

  • Lipophilicity: The -OCF₃ and methyl groups significantly increase retention on Reversed-Phase (RP) columns compared to unsubstituted phenylacetic acid.

Compound Profile
PropertyValue (Predicted/Estimated)Analytical Implication
pKa ~4.0 – 4.3Mobile phase pH must be < 2.5 for UV (retention) or buffered > 4.5 for MS (negative ion stability).
LogP ~2.8 – 3.1High affinity for C18 stationary phases; requires high % organic solvent for elution.
UV Max ~210 nm, ~254 nm210 nm offers higher sensitivity (carbonyl + ring); 254 nm offers higher selectivity.
Ionization [M-H]⁻ (Negative Mode)Carboxylic acids ionize best in negative ESI; -OCF₃ is electron-withdrawing, stabilizing the anion.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine purity testing, assay determination, and reaction monitoring. Principle: Reversed-Phase Chromatography with acidic mobile phase to ensure the analyte remains in its neutral (protonated) form, maximizing interaction with the C18 ligand and preventing peak tailing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 210 nm (Quantification) and 254 nm (Identity check).

Mobile Phase & Gradient[4]
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Expert Insight: Phosphoric acid is preferred over Formic acid for UV analysis because it is UV-transparent at 210 nm, providing a flatter baseline during the gradient. Do not use this mobile phase for LC-MS.

Method B: LC-MS/MS (Trace Analysis & PK Studies)

Objective: High-sensitivity quantification in biological matrices (plasma, microsomes) or trace impurity analysis. Principle: Negative Electrospray Ionization (ESI-) utilizing the stability of the carboxylate anion.

Mass Spectrometry Parameters (Source: ESI-)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (Negative Mode).[2][3]

  • Curtain Gas: 30 psi.

  • IonSpray Voltage (IS): -4500 V.

  • Temperature (TEM): 500°C.

MRM Transitions

The primary fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (decarboxylation).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
Quantifier 233.2 [M-H]⁻189.2 [M-H-CO₂]⁻-15 to -20Loss of CO₂ (44 Da). Highly specific to phenylacetic acids.
Qualifier 233.2 [M-H]⁻169.2 [M-H-CO₂-HF]⁻-30 to -35Secondary loss of HF from the trifluoromethoxy/methyl core.
LC Conditions for MS[2][6]
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.

Expert Insight: Using Ammonium Acetate (pH ~5) instead of pure Formic Acid is critical in Negative Mode. It buffers the mobile phase near the pKa, ensuring consistent ionization efficiency and retention time stability. Pure acid (0.1% FA) can sometimes suppress ionization in negative mode for certain carboxylic acids.

Sample Preparation Protocols

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate extraction method based on sample complexity.

SamplePrep Start Start: Sample Matrix CheckConc Concentration Range? Start->CheckConc HighConc High (>1 µg/mL) (API, Reaction Mix) CheckConc->HighConc LowConc Trace (<1 µg/mL) (Plasma, Impurity) CheckConc->LowConc Dilution Protein Precipitation (PPT) Solvent: ACN/MeOH (3:1) HighConc->Dilution Simple Matrix LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate Acidify with 1% Formic Acid LowConc->LLE Complex Matrix AnalysisUV Inject to HPLC-UV Dilution->AnalysisUV AnalysisMS Inject to LC-MS/MS LLE->AnalysisMS

Figure 1: Decision tree for sample preparation based on analyte concentration and matrix complexity.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma

Recommended for Bioanalysis (LC-MS)

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard (e.g., Diclofenac or d5-Phenylacetic acid).

  • Acidification: Add 10 µL of 5% Formic Acid. (Crucial to protonate the acid, driving it into the organic layer).

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Mix: Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic top layer) to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Water/ACN).

Method Validation Parameters (Acceptance Criteria)

To ensure "Trustworthiness," the method must be validated against standard regulatory guidelines (ICH M10 / FDA Bioanalytical Method Validation).

ParameterHPLC-UV (Purity) CriteriaLC-MS (Bioanalysis) Criteria
Linearity (R²) > 0.999> 0.990
Accuracy 98.0% – 102.0%85.0% – 115.0% (LloQ: 80-120%)
Precision (RSD) < 2.0%< 15.0% (LloQ: < 20%)
Recovery N/A (Direct Injection)> 70% (Consistent across levels)
Matrix Effect N/A85% – 115% (IS Normalized)

Troubleshooting & Causality

Issue 1: Peak Tailing in HPLC-UV

  • Observation: Asymmetric peak shape.[4]

  • Causality: Silanol interactions. At neutral pH, residual silanols on the silica support interact with the analyte.

  • Solution: Ensure Mobile Phase A pH is < 2.5 using Phosphoric Acid. If problem persists, switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).

Issue 2: Low Sensitivity in LC-MS

  • Observation: Poor signal-to-noise ratio in negative mode.

  • Causality: Ion suppression or incorrect pH.

  • Solution:

    • Verify the use of Ammonium Acetate .[1] Acetate ions help deprotonate the carboxylic acid in the gas phase.

    • Check for TFA contamination.[1][2][5][6] Even traces of TFA from previous users can suppress negative mode ionization [1]. Flush system with Isopropanol.

References

  • Phenomenex. Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna Omega 3 µm PS C18 HPLC Column. Application Note AN-1162. Available at: [Link]

  • Sielc Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Application Data.[1][2][7][3][5][4][6][8][9] Available at: [Link]

Sources

Pharmacokinetic study design for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Assessment of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Rat Models

Executive Summary & Compound Profiling

This guide details the experimental design for assessing the pharmacokinetics (PK) of This compound (referred to herein as MTPA ).

Chemical Context: MTPA is a lipophilic carboxylic acid. Its structure features two critical functional groups that dictate its ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Phenylacetic Acid Core: Provides an acidic center (

    
    ), suggesting high plasma protein binding (likely >95%) and potential for renal elimination via organic anion transporters (OATs).
    
  • Trifluoromethoxy Group (

    
    ):  A bioisostere of the methoxy group. It significantly enhances lipophilicity (
    
    
    
    ) and membrane permeability while blocking metabolic oxidation at the C5 position due to the strength of the C-F bond and electron-withdrawing nature.
  • 2-Methyl Group: A potential "soft spot" for metabolic oxidation (benzylic hydroxylation), though steric shielding by the adjacent carboxylic acid tail may mitigate this.

Pre-Clinical Formulation Strategy

Challenge: As a lipophilic acid, MTPA will have poor water solubility in its free acid form. Solution: Formulation must convert the acid to its salt form or use co-solvents to ensure solution homogeneity for Intravenous (IV) dosing.

Protocol A: IV Formulation (Solution, 2 mg/mL)
  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Water (pH adjusted).

  • Preparation Steps:

    • Weigh the required amount of MTPA.

    • Dissolve completely in DMSO (5% of final volume). Vortex until clear.

    • Add PEG 400 (40% of final volume). Vortex.

    • Slowly add Water (55% of final volume) while stirring.

    • Critical Step: Check pH. If precipitation occurs or pH < 5, adjust carefully with 0.1N NaOH to pH 7.4. The sodium salt of phenylacetic acids is highly soluble.

    • Filter sterilize (0.22 µm PVDF filter).

Protocol B: Oral (PO) Formulation (Solution/Suspension, 10 mg/mL)
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Rationale: While a solution is preferred for bioavailability (

    
    ) calculation, a suspension is often acceptable for PO if high doses are required. However, for this study, we aim for a solution using the IV vehicle (above) or 10% Solutol HS15 to maximize absorption potential.
    

Animal Study Design (In Vivo)

Objective: Determine absolute oral bioavailability (


), Clearance (

), Volume of Distribution (

), and Half-life (

).

Species: Male Sprague-Dawley Rats (250–300 g). Rationale: Historical standard for small molecule PK; sufficient blood volume for serial sampling without requiring composite sampling (reducing inter-animal variability).

Experimental Groups
GroupRouteDose (mg/kg)FormulationN (Animals)Justification
G1 IV Bolus2Solution (pH 7.4)3Defines CL and Vss (Reference).
G2 PO (Gavage)10Solution/Suspension3Defines Absorption and Bioavailability.
Sampling Protocol (Serial Bleeding)
  • Technique: Jugular Vein Cannulation (JVC) or Tail Vein microsampling.

  • Timepoints:

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Volume: 200 µL per timepoint (standard) or 20 µL (microsampling).

  • Anticoagulant:

    
    EDTA (Preferred for LC-MS stability).
    
  • Processing: Centrifuge at 4000g for 10 min at 4°C. Harvest plasma and store at -80°C.

Bioanalytical Method (LC-MS/MS)

Methodology: This protocol uses a "Self-Validating" approach where Quality Controls (QCs) are interspersed with study samples to ensure run integrity.

A. Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization Negative (ESI-) .[1][2]

    • Why? Carboxylic acids deprotonate easily

      
      . Positive mode is often insensitive for acidic compounds lacking basic nitrogens.
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

B. Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Rat Plasma.

  • IS Addition: Add 10 µL Internal Standard solution.

    • Recommended IS:Diclofenac (structural analog, readily available) or

      
      -Phenylacetic acid .
      
  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Agitation: Vortex 1 min; Centrifuge 4000g for 15 min.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase and prevent peak distortion).

C. Acceptance Criteria (FDA Bioanalytical Guidelines)
  • Calibration Curve: Linear (

    
    ), non-zero intercept. Range: 1 ng/mL to 2000 ng/mL.
    
  • Accuracy/Precision: Mean concentration of QCs must be within ±15% of nominal (±20% for LLOQ).

Data Analysis & Visualization

Software: Phoenix WinNonlin (Certara) or PKSolver (Excel Add-in). Model: Non-Compartmental Analysis (NCA).

Key Parameters to Report:

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (exposure).
    
  • 
     (Clearance):  Dose / 
    
    
    
    (IV only).
  • 
     (Volume of Distribution): 
    
    
    
    .
  • 
     (Bioavailability): 
    
    
    
    .

Workflow Visualizations

Figure 1: Pharmacokinetic Study Workflow

PK_Workflow Compound Compound: MTPA Formulation Formulation (pH Adjustment) Compound->Formulation Weigh & Dissolve Animal Rat Dosing (IV & PO) Formulation->Animal Administer Sampling Serial Blood Sampling Animal->Sampling Timepoints: 0-24h Plasma Plasma Harvest Sampling->Plasma Centrifuge Analysis LC-MS/MS (ESI-) Plasma->Analysis PPT Extraction Data NCA Analysis (WinNonlin) Analysis->Data Conc. vs Time

Caption: End-to-end workflow for the pharmacokinetic assessment of MTPA in rats.

Figure 2: Bioanalytical Decision Logic

Bioanalysis_Logic Start Plasma Sample Step1 Add Internal Std (Diclofenac) Start->Step1 Step2 Protein Precip (Acetonitrile) Step1->Step2 Decision Is Supernatant Clean? Step2->Decision LLE Switch to LLE (Ethyl Acetate) Decision->LLE No (Matrix Effect) Inject Inject LC-MS/MS (ESI Negative) Decision->Inject Yes LLE->Inject

Caption: Decision tree for sample extraction optimization. LLE (Liquid-Liquid Extraction) is the backup if PPT (Protein Precipitation) fails.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Application Note: Crystallization Architectures for 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the isolation and purification protocols for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: 260967-09-1).[1] As a fluorinated phenylacetic acid derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly for modulating metabolic stability via the lipophilic trifluoromethoxy (–OCF₃) group.[1]

Successful crystallization of this molecule requires balancing two competing molecular behaviors:

  • The Hydrophilic Head: The carboxylic acid moiety (

    
    ) drives dimerization and pH-dependent solubility.
    
  • The Lipophilic Tail: The 2-methyl and 5-trifluoromethoxy substituents significantly increase solubility in non-polar organic solvents compared to unsubstituted phenylacetic acid.

This protocol leverages Reactive Crystallization for crude isolation and Solvent/Anti-Solvent Recrystallization for final API-grade polishing.[1]

Pre-Formulation: Solubility & Physicochemical Profile[1][4]

Before initiating bulk crystallization, the following solubility profile must be understood to select the correct solvent system.

Solvent ClassRepresentative SolventSolubility Behavior (High Temp)Solubility Behavior (Low Temp)Suitability
Aromatic TolueneHigh Moderate Excellent (Primary Solvent)
Aliphatic n-Heptane / HexaneLowVery LowExcellent (Anti-Solvent)
Chlorinated Dichloromethane (DCM)Very HighHighPoor (Yield loss)
Protic WaterHigh (at pH > 8)Insoluble (at pH < 2)Critical (For Reactive Cryst.)[1]
Ether MTBEHighModerateGood (Extraction only)

Expert Insight: The presence of the


 group lowers the lattice energy relative to non-fluorinated analogs, often resulting in a lower melting point (typically 80–120°C range).[1] Consequently, "oiling out" is a common risk if the cooling ramp is too aggressive.[1]

Protocol A: Reactive Crystallization (Crude Isolation)

Objective: To isolate the target acid from the crude reaction mixture (e.g., hydrolysis of the corresponding nitrile) by manipulating pH.[1] This is the most efficient method to remove non-acidic organic impurities.

Materials
  • Crude Reaction Mixture[1][2][3]

  • Sodium Hydroxide (NaOH), 2N solution[1]

  • Hydrochloric Acid (HCl), 6N solution[1]

  • Methyl tert-butyl ether (MTBE) or Toluene[1]

  • pH Meter

Step-by-Step Methodology
  • Basification & Extraction:

    • Dissolve the crude organic residue in MTBE (5 vol).

    • Add 2N NaOH (3.0 eq) slowly while stirring. The target acid converts to its sodium salt and migrates to the aqueous phase.[1]

    • Checkpoint: Measure pH of aqueous layer; ensure pH > 10.

    • Separate the layers.[4][2][5][3] Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains unreacted non-acidic starting materials).

  • Charcoal Treatment (Optional):

    • If the aqueous solution is colored, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite.

  • Controlled Acidification (The Crystallization Event):

    • Cool the aqueous solution to 10–15°C .

    • Slowly add 6N HCl dropwise.

    • Nucleation Point: Cloudiness will appear around pH 5–6.[1] Pause addition for 15 minutes to allow stable nuclei to form (preventing oiling).

    • Continue addition until pH reaches 1.0–2.0 .[1]

  • Filtration & Drying:

    • Filter the resulting white precipitate.

    • Wash the cake with cold water (2 x 2 vol) to remove inorganic salts (NaCl).

    • Dry in a vacuum oven at 45°C.

Protocol B: Thermal Recrystallization (Polishing)

Objective: To upgrade purity to >99.5% (HPLC) and achieve a consistent crystal habit (e.g., prisms or needles) for flowability.

Solvent System
  • Solvent: Toluene (Solubilizes the lipophilic fluorinated ring).

  • Anti-Solvent: n-Heptane (Reduces solubility, forcing crystallization).[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude solid (from Protocol A) into a reactor.

    • Add Toluene (3–4 volumes relative to mass).[1][6]

    • Heat to 65–75°C . Stir until fully dissolved.

    • Note: If insoluble particulates remain, perform a hot filtration.[1]

  • Seeding (Critical for Fluorinated Aromatics):

    • Cool the solution slowly to 50°C .

    • Add seed crystals (0.5 wt%) of pure this compound.

    • Hold for 30 minutes. Ensure seeds do not dissolve.[1]

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (2 volumes) over 2 hours.

    • Maintain temperature at 50°C during addition to prevent crash precipitation.[1]

  • Cooling Ramp:

    • Cool the slurry from 50°C to 0–5°C at a rate of 10°C/hour .

    • Why? Slow cooling prevents the inclusion of mother liquor and ensures defined crystal growth.

  • Isolation:

    • Filter the slurry.[2][5][3]

    • Wash with a cold 1:1 mixture of Toluene/Heptane.

    • Dry under vacuum at 50°C until constant weight.[1]

Process Visualization (Workflows)

The following diagrams illustrate the decision logic and process flow for the purification of this compound.

Diagram 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Synthesis Mixture CheckImpurity Impurity Profile Analysis Start->CheckImpurity NonAcidic Non-Acidic Impurities (Starting Material/Byproducts) CheckImpurity->NonAcidic Major Impurity SimilarAcids Structurally Similar Acids (Isomers) CheckImpurity->SimilarAcids Major Impurity MethodA Protocol A: Reactive Crystallization (Acid/Base Swing) NonAcidic->MethodA Efficient Removal MethodB Protocol B: Recrystallization (Toluene/Heptane) SimilarAcids->MethodB Selectivity Required MethodA->MethodB Polishing Step Final Pure API Grade (>99.5%) MethodB->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Diagram 2: Reactive Crystallization Workflow

ReactiveCryst cluster_0 Phase 1: Extraction cluster_1 Phase 2: Crystallization Step1 Dissolve Crude in MTBE Step2 Add NaOH (aq) pH > 10 Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Aqueous Phase (Contains Product Salt) Step3->Step4 Aq. Layer Waste Discard Organic Waste Step3->Waste Org. Layer (Impurities) Step5 Acidify w/ HCl to pH 1-2 Step4->Step5 Step6 Precipitation Step5->Step6

Caption: Step-by-step flow for the Reactive Crystallization (Protocol A).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeScientific Rationale
Final pH (Protocol A) 1.0 – 2.0Ensures complete protonation of the carboxylate.[1] Higher pH leads to yield loss.
Cooling Rate (Protocol B) 5–10°C / hrFast cooling traps impurities and solvent inclusions. Slow cooling promotes pure crystal lattice formation.[1]
Seeding Temp 50°C (approx)Adding seeds in the metastable zone prevents spontaneous, uncontrolled nucleation.[1]
Water Content < 0.5% (in Toluene)Water acts as a strong anti-solvent here; excess water can cause rapid, amorphous precipitation ("oiling out").[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Supersaturation too high or temperature too high.[1]Re-heat to dissolve.[1] Add seed crystals. Cool slower. Add anti-solvent more slowly.[1]
Low Yield Incomplete precipitation or product loss in mother liquor.[1]Protocol A: Check pH is < 2. Protocol B: Cool to lower temp (0°C) or increase anti-solvent ratio.
Colored Crystals Oxidation products or metal traces.[1]Perform activated carbon filtration during the hot dissolution step or during the aqueous phase of Protocol A.

References

  • Context: Provides the foundational solubility and synthesis data for the close structural analog, 2,4,5-trifluorophenylacetic acid, validating the use of Toluene/W
  • Google Patents. (2014).[1] Process for the preparation of 2,4,5-trifluorophenylacetic acid (US8835679B2).[1] Retrieved from

    • Context: Authoritative protocol for the industrial-scale crystallization of fluorinated phenylacetic acids, specifically citing the acid-base workup and toluene recrystalliz
  • Context: Confirms the application of fluorinated phenylacetic acids as high-purity intermediates and their physical stability characteristics.
  • Fujita, T., et al. (1964).[1][7] A New Substituent Constant,

    
    , Derived from Partition Coefficients. Journal of the American Chemical Society. (Cited via ResearchGate snippet).
    
    • Context: Establishes the lipophilicity principles ( constants) for substituted phenylacetic acids, supporting the solubility logic used for the trifluoromethoxy group.

Sources

Application Note: Formulation of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation strategies for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid , a lipophilic weak acid utilized in metabolic and anti-inflammatory research. Due to the presence of the trifluoromethoxy (-OCF


) group and the methyl substituent, this compound exhibits low aqueous solubility at physiological pH (1.2–6.8), presenting challenges for bioavailability and dosing homogeneity.

This protocol prioritizes homogeneity and reproducibility . For oral (PO) administration, a surfactant-stabilized suspension (Methylcellulose/Tween 80) is the gold standard. For parenteral (IV/IP) routes, a solubilized system using Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or pH-adjusted co-solvents is required to prevent precipitation and phlebitis.

Physicochemical Profiling & Pre-formulation

Before formulation, the compound's properties dictate the vehicle choice.

PropertyValue (Estimated)Implication for Formulation
Functional Group Carboxylic Acid (-COOH)Ionizable. Solubility increases at pH > pKa + 2.
pKa ~4.0 – 4.2Predominantly unionized (insoluble) in the stomach (pH 1.2).
LogP > 3.5Highly lipophilic due to -OCF

. Requires surfactants or lipids.
Appearance White Crystalline SolidParticle size reduction (micronization) is critical for suspensions.
Stability Hydrolytically stableCompatible with aqueous vehicles for short-term storage (2–7 days).
Mechanism of Solubility Challenge

The trifluoromethoxy group is a "super-lipophilic" substituent. While the carboxylic acid moiety allows for salt formation (e.g., sodium salt), the high lipophilicity of the core ring often causes the salt to form micellar aggregates or precipitate in high-ionic-strength buffers (common-ion effect). Therefore, simple pH adjustment is often insufficient for stable IV formulations.

Vehicle Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate vehicle based on the administration route and required dose.

FormulationStrategy Start 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Route Select Route Start->Route PO Oral (PO) Route->PO IV_IP Parenteral (IV/IP) Route->IV_IP Suspension Suspension (Standard) 0.5% MC + 0.1% Tween 80 PO->Suspension Standard PK/Efficacy Lipid Lipid Solution (High Dose) Corn Oil or Labrasol PO->Lipid If Bioavailability Low SolubilityCheck Target Conc. > 5 mg/mL? IV_IP->SolubilityCheck Cyclodextrin Complexation 20% HP-beta-CD in Saline SolubilityCheck->Cyclodextrin Yes (High Dose) Cosolvent Co-solvent/pH 5% DMSO + 40% PEG400 + PBS (pH 7.4) SolubilityCheck->Cosolvent No (Low Dose)

Figure 1: Decision matrix for vehicle selection. Green nodes represent the recommended starting protocols.

Protocol A: Oral Suspension (Standard)

Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% (w/v) Tween 80 in Water. Rationale: Methylcellulose acts as a suspending agent to increase viscosity and prevent sedimentation. Tween 80 (Polysorbate 80) wets the hydrophobic trifluoromethoxy surface, ensuring de-agglomeration.

Materials
  • Methylcellulose (viscosity 400 cP, e.g., Methocel A4C).

  • Tween 80 (Polysorbate 80).

  • Sterile Water for Injection (SWFI).

  • Mortar and pestle (glass or agate).

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 30% of the required volume of SWFI to ~80°C.

    • Disperse the required amount of Methylcellulose powder into the hot water with vigorous stirring (magnetic stir bar). It will not dissolve yet but will disperse.

    • Add the remaining 70% of SWFI as ice-cold water . This "thermal shock" forces the polymer into hydration/solution.

    • Stir at 4°C overnight to ensure complete hydration (clear solution).

    • Add Tween 80 (0.1% w/v) and mix gently to avoid foaming.[1] Store at 4°C for up to 1 month.

  • Compound Formulation (Extemporaneous):

    • Weighing: Accurately weigh the API (this compound).

    • Pre-wetting: Place API in a mortar. Add Tween 80 directly (if not in bulk vehicle) or a drop of the bulk vehicle. Triturate (grind) for 1–2 minutes to break aggregates and wet the powder. Crucial Step: The powder must turn from white/fluffy to a smooth paste.

    • Dilution: Geometric dilution. Add the 0.5% MC vehicle in small increments, grinding continuously between additions.

    • Transfer: Transfer to a vial. Rinse the mortar with the remaining vehicle to reach the final volume.

    • Homogenization: Vortex for 30 seconds or use a probe sonicator (20% amplitude, 10 sec) to ensure uniformity.

  • Dosing Specification:

    • Mouse: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Rat: 5–10 mL/kg.

Protocol B: Intravenous/Intraperitoneal Solution

Vehicle: 20% Hydroxypropyl-


-Cyclodextrin (HP-

-CD) in Phosphate Buffer. Rationale: IV administration requires a solution free of particulates. The cyclodextrin encapsulates the lipophilic phenyl ring, enhancing solubility without the vascular irritation caused by high pH or high % DMSO.
Materials
  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Clinical grade preferred).[2]
  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1N NaOH and 1N HCl for pH adjustment.

Step-by-Step Procedure
  • Vehicle Preparation:

    • Dissolve 20g of HP-

      
      -CD in 80mL of PBS. Adjust volume to 100mL (20% w/v solution).
      
    • Filter through a 0.22 µm PES filter.

  • Compound Solubilization:

    • Weigh the API into a glass vial.

    • Add 90% of the calculated volume of the 20% HP-

      
      -CD vehicle.
      
    • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.

    • pH Adjustment (If cloudy): If the compound does not dissolve, the pH may be too low (keeping the acid protonated).

    • While stirring, add 1N NaOH dropwise. Monitor pH. Do not exceed pH 8.0. As the pH rises above the pKa (~4.2), the compound will ionize and dissolve into the cyclodextrin cavity.

    • Once clear, back-titrate carefully to pH 7.4 if necessary, ensuring no precipitation occurs.

    • Adjust to final volume.

  • QC Check:

    • Visual inspection: Must be absolutely clear.

    • Tyndall Effect: Shine a laser pointer through the vial. If a beam path is visible, micro-precipitates are present (Fail).

Quality Control & Stability Data

All formulations should be verified before use.

ParameterAcceptance CriteriaMethod
Visual Appearance Suspension: Uniform, re-dispersible. Solution: Clear, colorless.Visual Inspection
pH Oral: 3.0 – 7.0 IV/IP: 7.0 – 8.0pH Meter
Dose Verification ± 10% of Target ConcentrationHPLC-UV (C18 column, ACN:Water gradient)
Particle Size (Suspension) D90 < 50 µmMicroscopy / Laser Diffraction

Stability Note: Phenylacetic acid derivatives are generally stable. However, esterification can occur in alcoholic solvents (methanol/ethanol) over time. Avoid storing stock solutions in pure alcohols for >24 hours.

Troubleshooting Guide

IssueProbable CauseSolution
API floats on top of vehicle Poor wetting (Hydrophobicity)Increase Tween 80 to 0.5% or use a drop of Glycerol to wet the powder first.
Precipitation on Injection pH Shift / "Crash out"The blood buffering capacity neutralized the formulation pH. Switch to the Cyclodextrin (Protocol B) which relies on inclusion, not just pH.
Clogging of Gavage Needle Large particle aggregatesImprove trituration step or use a probe sonicator. Switch to a larger gauge needle (e.g., 20G for rats).

References

  • Use of Cyclodextrins in IV Formulations

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Methylcellulose Vehicle Preparation

    • Protocol Online.[3] (2009). General Lab Techniques: Preparing Methyl Cellulose.[1]

  • Solubility of Fluorinated Phenylacetic Acids

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on lipophilicity of -OCF3).
  • Standard Vehicles for In Vivo Studies

    • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.

Sources

Application Note: Next-Generation Screening Strategies for Blood-Brain Barrier (BBB) Permeability and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The attrition rate for central nervous system (CNS) drug candidates remains disproportionately high, with approximately 98% of small-molecule drugs and nearly 100% of large-molecule therapeutics failing to cross the blood-brain barrier (BBB) at therapeutic concentrations. This application note details a validated, high-fidelity workflow for assessing BBB permeability and subsequent target engagement. Moving beyond traditional animal models, we utilize human induced pluripotent stem cell (hiPSC)-derived brain microvascular endothelial cells (iBMECs) in a transwell architecture. This guide provides self-validating protocols for Transendothelial Electrical Resistance (TEER) measurement, P-glycoprotein (P-gp) efflux liability screening, and downstream functional neuronal assays.

Introduction: The BBB Bottleneck

The BBB is a selective diffusion barrier regulated by tight junctions (Claudin-5, Occludin) and active efflux transporters (P-gp, BCRP). Traditional models, such as Caco-2 or MDCK cell lines, often overpredict permeability due to non-physiological tight junction formation or species-specific transporter variances.

To align with FDA regulatory guidance on transporter-mediated drug interactions, modern CNS discovery requires human-relevant models that recapitulate the neurovascular unit (NVU). This protocol focuses on a co-culture system that integrates barrier integrity with functional neuronal readouts.[1][2]

CNS Drug Discovery Workflow

The following diagram illustrates the critical path from target identification to validated BBB crossing.

CNS_Workflow cluster_BBB In Vitro BBB Screening (The Filter) TargetID Target Identification InSilico In Silico Physicochemical Profiling TargetID->InSilico TEER Barrier Integrity (TEER > 1500 Ω·cm²) InSilico->TEER Permeability Passive Permeability (Papp) TEER->Permeability Pass QC Efflux Active Efflux (P-gp Ratio) Permeability->Efflux TargetEngagement Target Engagement (Ca2+ Imaging/Electrophysiology) Efflux->TargetEngagement High Permeability Low Efflux InVivo In Vivo PK/PD TargetEngagement->InVivo

Figure 1: Logical flow of CNS agent development. The "In Vitro BBB" cluster acts as the primary attrition filter before costly functional or in vivo studies.

Model Selection & Validation

For this protocol, we utilize hiPSC-derived iBMECs co-cultured with astrocytes.[3] This model is superior to primary bovine/porcine lines because it achieves physiological TEER values (>1500 Ω·cm²) and expresses human-specific transporters.[4]

Validation Criteria (Go/No-Go)

Before introducing any drug candidate, the model must pass the following Quality Control (QC) metrics:

MetricThresholdPhysiological Relevance
TEER > 1,500 Ω[5]·cm²Indicates formation of tight junctions (zonula occludens).
Lucifer Yellow

<

cm/s
Confirms lack of paracellular leakage (holes in the monolayer).
P-gp Activity Efflux Ratio > 2.0 (Rhodamine 123)Verifies active efflux transport is functional.

Protocol A: High-Throughput Permeability & Efflux Screening

This protocol determines the Apparent Permeability Coefficient (


) and the Efflux Ratio (ER).
Materials
  • Cell Model: Differentiated iBMECs (Day 2 post-seeding on Transwell).

  • Transwell Inserts: 0.4 µm pore size, polyester membrane (Corning or equivalent).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Reference Compounds: Fluorescein (paracellular marker), Propranolol (high permeability), Vinblastine (P-gp substrate).

Step-by-Step Methodology
Step 1: System Equilibration & TEER Measurement
  • Equilibrate Transwell plates to room temperature (RT) for 30 minutes. Expert Note: TEER is highly temperature-dependent. Measuring cold plates results in artificially high resistance values.

  • Replace culture media with pre-warmed Transport Buffer.

  • Measure TEER using "chopstick" electrodes (e.g., WPI EVOM3).

    • Calculation:

      
      
      
    • Reject any wells with TEER < 1,500 Ω·cm².

Step 2: Compound Dosing (Bidirectional Transport)

To distinguish passive diffusion from active efflux, perform the assay in two directions:

  • Apical to Basolateral (A->B): Mimics blood-to-brain entry.

  • Basolateral to Apical (B->A): Mimics brain-to-blood clearance (efflux).

  • A->B Wells: Add 10 µM test compound to the Apical chamber (Donor). Add blank buffer to Basolateral (Receiver).

  • B->A Wells: Add 10 µM test compound to the Basolateral chamber (Donor). Add blank buffer to Apical (Receiver).

  • Include Lucifer Yellow (100 µM) in donor wells as an internal control for monolayer integrity.

Step 3: Incubation & Sampling
  • Incubate at 37°C / 5% CO2 on an orbital shaker (50 rpm) to minimize the unstirred water layer (UWL).

  • Sample 50 µL from the Receiver chamber at T=30, 60, and 90 minutes.

  • Replenish Receiver volume with fresh buffer immediately after sampling.

Step 4: Data Analysis (

Calculation)

Calculate the Apparent Permeability Coefficient (


) using the equation:


  • 
    : Rate of permeation (slope of cumulative amount vs. time).
    
  • 
    : Surface area of the insert (
    
    
    
    ).[6]
  • 
    : Initial donor concentration.
    

Efflux Ratio (ER) Calculation:



  • Interpretation:

    • 
      : Passive diffusion dominates.
      
    • 
      : Substrate for efflux transporters (likely P-gp or BCRP). Action: Co-dose with inhibitor (e.g., Verapamil) to confirm.
      

Protocol B: Functional Target Engagement (Calcium Imaging)

Crossing the BBB is only half the battle; the agent must remain active. This protocol uses the conditioned media from the Receiver chamber (Step 3 above) to treat neuronal cultures, verifying that the permeated drug retains pharmacological potency.

Experimental Setup
  • Receiver Cells: Human iPSC-derived Glutamatergic Neurons (plated in 96-well black-wall plates).

  • Indicator: Fluo-4 AM (Calcium indicator).

Workflow Diagram: Transwell to Functional Assay

Transwell_Assay cluster_Transwell Transwell Unit (BBB Model) cluster_Neurons Functional Readout Apical Apical Chamber (Blood) Drug + Lucifer Yellow Membrane iBMEC Monolayer (Tight Junctions) Apical->Membrane Basolateral Basolateral Chamber (Brain) Permeated Drug Membrane->Basolateral Neurons iPSC-Neurons (Loaded with Fluo-4) Basolateral:p->Neurons Transfer Receiver Media Imaging Kinetic Fluorescence (Target Activation) Neurons->Imaging

Figure 2: Coupled assay design. Drug permeates the BBB model (Transwell) and is immediately applied to neurons to measure calcium flux, ensuring the drug is not metabolized into an inactive form during transport.

Step-by-Step Methodology
  • Dye Loading: Incubate neurons with 2 µM Fluo-4 AM in ACSF (Artificial Cerebrospinal Fluid) for 45 minutes at 37°C. Wash 3x to remove extracellular dye.

  • Baseline Recording: Measure baseline fluorescence (

    
    ) for 30 seconds using a kinetic plate reader (Ex/Em: 494/506 nm).
    
  • Stimulation: Inject 50 µL of the Receiver Chamber media (containing the permeated drug) onto the neurons.

  • Response Measurement: Record fluorescence (

    
    ) for 120 seconds.
    
  • Analysis: Plot

    
    . A significant peak confirms that the drug crossed the BBB and engaged the neuronal target (e.g., GPCR agonist activity).
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low TEER (<500) Incomplete monolayer or cold buffer.Ensure cells are post-day 2. Warm all buffers to 37°C. Check coating (Fibronectin/Collagen IV).
High Lucifer Yellow Permeability Paracellular leakage ("Leaky" barrier).Discard well. Do not use data. Optimize cell seeding density (

cells/cm² recommended).
Mass Balance < 80% Drug trapping or non-specific binding.Drug may be stuck in the polyester membrane. Switch to polycarbonate inserts or add 0.1% BSA to receiver buffer.
No Neuronal Response Drug concentration too low.The

may be too low to reach

in the receiver. Concentrate receiver media or increase donor concentration.

References

  • Drug Target Review. (2025). The future of CNS drug development: signs of real progress. (Discusses the 98% attrition rate and BBB challenges). [Link]

  • Lippmann, E. S., et al. (2020).[3] Protocols for iPSC-derived brain endothelial cells.[2][3][7] (Foundational protocol for high-TEER iBMEC differentiation). [Link]

  • U.S. Food and Drug Administration (FDA). (2020).[8][9] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[8][9] (Regulatory standards for P-gp and BCRP transporter studies). [Link]

  • Srinivasan, B., et al. (2015).[1] TEER measurement techniques for in vitro barrier model systems.[1][5][10] Journal of Laboratory Automation.[1] (Detailed physics and troubleshooting of TEER). [Link]

  • Emulate Bio. (2020). Generation of a Human iPSC-Based Blood-Brain Barrier Chip.[2][3][11] (Advanced organ-on-chip protocols for BBB). [Link]

Sources

Troubleshooting & Optimization

Overcoming purification challenges of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Intermediates. I am Dr. Aris, your Senior Application Scientist.

Below is the technical guide for the purification of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid . This molecule presents a unique "personality" in organic synthesis: it combines a polar acidic head group with a highly lipophilic, fluorinated tail, often leading to purification difficulties such as "oiling out" and persistent metal retention.

Technical Profile & Challenge Analysis

Target Molecule: this compound Key Functional Groups:

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    3.8–4.2. Soluble in aqueous base.
  • Trifluoromethoxy (

    
    ):  Highly lipophilic, electron-withdrawing. Increases solubility in non-polar solvents; lowers surface energy (inhibits crystal lattice formation).
    
  • Ortho-Methyl (

    
    ):  Provides steric bulk near the acidic chain, potentially hindering salt formation or packing.
    

Primary Challenges:

  • Oiling Out: The

    
     group disrupts 
    
    
    
    -stacking, causing the product to separate as a distinct liquid phase rather than crystallizing during cooling.
  • Trace Metal Retention: If synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki or Negishi), the electron-rich aromatic ring can sequester Palladium species.

  • Decarboxylation: Phenylacetic acids are thermally sensitive. Prolonged heating (distillation) can lead to loss of

    
     and formation of the neutral toluene derivative.
    

Part 1: The Purification Logic (Workflow)

Do not rely on a single technique. We recommend a Phase-Locked Loop approach: Chemical Separation (Extraction)


Chemisorption (Scavenging)

Physical Separation (Crystallization).

PurificationWorkflow Start Crude Reaction Mixture AcidBase Phase 1: Acid-Base Extraction (Target: Removal of Neutrals) Start->AcidBase Dissolve in EtOAc Scavenger Phase 2: Metal Scavenging (Target: Pd < 10 ppm) AcidBase->Scavenger Organic Layer Cryst Phase 3: Controlled Crystallization (Target: High Purity Solid) Scavenger->Cryst Filter & Concentrate Decision Is Product Oiling Out? Cryst->Decision Seed Protocol A: Seeding & High-Shear Cooling Decision->Seed Yes Solvent Protocol B: Switch to Anti-Solvent Addition Decision->Solvent No (Standard) Final Pure Crystalline Solid (>98% HPLC) Seed->Final Solvent->Final

Figure 1: Purification Logic Gate. The workflow prioritizes chemical decontamination before attempting physical crystallization.

Part 2: Step-by-Step Protocols

Phase 1: The "Clean-Up" (Acid-Base Extraction)

Goal: Remove non-acidic impurities (unreacted nitriles, decarboxylated by-products).

The


 group makes the sodium salt of this acid surprisingly soluble in organics. You must use a controlled pH  approach.
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or MTBE (10 mL/g crude).

    • Why? DCM is avoided here because emulsions are common with fluorinated surfactants.

  • Extraction (Forward): Extract the organic phase with 0.5 M

    
      (
    
    
    
    volume).
    • Critical: Do not use

      
      . The high pH can cause emulsification with the lipophilic tail. 
      
      
      
      (pH ~8.5) is sufficient to deprotonate the acid (pKa ~4) but leaves phenols (pKa ~10) in the organic layer.
  • Wash: Wash the combined aqueous basic layer with fresh MTBE (

    
    ) to remove entrained neutrals.
    
  • Acidification (Reverse): Cool the aqueous layer to 5°C. Slowly acidify to pH 2 using 2 M

    
     .
    
    • Observation: The product will likely precipitate as a milky oil or white solid.

  • Recovery: Extract the acidified aqueous layer back into EtOAc. Dry over

    
     and concentrate.
    
Phase 2: Metal Removal (If Pd/Cu catalyzed)

Goal: Prevent metal residues from inhibiting crystallization.

If your crude is dark or metallic, standard washing is insufficient.

  • Reagent: Silica-supported Thiol (Si-Thiol) or N-Acetylcysteine .

  • Protocol:

    • Dissolve the semi-pure acid from Phase 1 in THF or EtOAc (10 volumes).

    • Add Si-Thiol (10 wt% loading relative to substrate).

    • Stir at 40°C for 2 hours .

    • Filter through a 0.45

      
      m pad.
      
    • Mechanism:[1][2][3][4][5][6][7][8] The thiol sulfur binds Pd(II) and Pd(0) with high affinity, stripping it from the aromatic ring.

Phase 3: The "Polishing" (Crystallization)

Goal: Overcoming the "Oiling Out" phenomenon.

Fluorinated compounds often prefer the amorphous liquid state. We must force the lattice.

Table 1: Solvent Screening Matrix for this compound

Solvent SystemRoleOutcome RiskRecommendation
Hexane / Toluene Anti-Solvent / SolventHigh. Toluene

-stacks well, but Hexane precipitates oil fast.
Avoid if purity <95%.
Heptane / Isopropyl Acetate (IPAc) Anti-Solvent / SolventMedium. IPAc is excellent for arylacetic acids.Recommended Starting Point.
Water / Methanol Anti-Solvent / SolventHigh. Fluorine hates water; instant oiling out.Use only for final polish.
Methylcyclohexane (MCH) Single SolventLow. High bp allows slow cooling.Best for large scale.

The "Oiling Out" Rescue Protocol:

  • Dissolve the solid in minimal hot IPAc (60°C).

  • Add Heptane dropwise until the solution turns slightly cloudy (the "cloud point").

  • Stop stirring. Add a seed crystal (if available) or scratch the glass interface vigorously.

  • Allow to cool to Room Temp (RT) over 4 hours. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities and forces the oil state. Slow cooling allows the molecules to align despite the slippery

      
       group.
      
  • Once solids form, cool to 0°C and filter.

Part 3: Troubleshooting FAQ

Q1: My product comes out as a brown oil that refuses to solidify. What now? Diagnosis: This is likely "solvent entrapment" or high impurity levels lowering the melting point. Fix:

  • Dissolve the oil in DCM.

  • Evaporate to dryness.

  • High Vacuum Treatment: Place the oil under high vacuum (<1 mbar) at 40°C for 12 hours. The removal of trace solvent often triggers spontaneous crystallization.

  • If it remains oil: Triturate (grind under solvent) with cold Pentane or Hexane . The mechanical stress plus low solubility often induces nucleation.

Q2: I see a 5% impurity by NMR that looks like the decarboxylated product (Toluene derivative). Diagnosis: Thermal degradation during workup. Fix: You cannot remove this by acid-base extraction (it is neutral), but it is very lipophilic.

  • Perform the Phase 1 extraction again, but increase the MTBE wash of the basic layer to 3 times. The neutral toluene byproduct will partition into the MTBE, while your product stays safely in the aqueous base.

Q3: The melting point is 5°C lower than reported/expected. Diagnosis: Likely trace isomer (4-isomer) or residual solvent. Fix: Recrystallize from Methylcyclohexane (MCH) . MCH has a higher boiling point than hexane, allowing for better solubilization of isomers at high temp and better discrimination upon cooling.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Acid-Base Extraction Protocols).
  • Anderson, N. G.Practical Process Research & Development; Academic Press: San Diego, 2000.
  • Johnson Matthey. "Palladium Impurity Removal from API Process Streams."[9] Johnson Matthey Technology Review, 2016 .

  • Biotage. "How to Remove Palladium in Three Easy Steps." Biotage Blog, 2023 .

  • Org. Synth. "Phenylacetic Acid Derivatives: General Procedures." Organic Syntheses, Coll. Vol. 1, p. 436.

Sources

Technical Support Center: Stability & Handling of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solution stability and handling of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid . While the trifluoromethoxy (-OCF₃) moiety renders this compound metabolically robust and lipophilic, the carboxylic acid tail introduces specific vulnerabilities in solution—primarily related to solubility equilibria, unintended esterification, and dimerization artifacts.

This is not a generic safety sheet. It is a technical intervention guide designed to prevent experimental failure.

Module 1: Solubility & Precipitation Issues

The Issue: Users frequently report "cloudiness" or "crashing out" upon diluting stock solutions into aqueous buffers. The Science: This compound is significantly more lipophilic than unsubstituted phenylacetic acid due to the 2-methyl (steric bulk, lipophilic) and 5-trifluoromethoxy (highly lipophilic, Hansch


 value +1.04) substituents.
Troubleshooting Protocol: Maintaining Solubility
Solvent SystemSuitabilityTechnical Note
DMSO (Dimethyl sulfoxide) Excellent Recommended for stock solutions (up to 100 mM).
DMF (Dimethylformamide) Good Alternative to DMSO; ensure DMF is anhydrous to prevent hydrolysis of other reagents in the mix.
Methanol/Ethanol Caution DO NOT STORE. Good solubility, but risk of esterification (see Module 2).
Water / PBS (pH 7.4) Poor Solubility is strictly pH-dependent. The compound will precipitate if pH < pKa (~4.2).

Q: Why did my compound precipitate when I added it to the cell culture media? A: You likely exceeded the solubility limit of the protonated form.

  • Mechanism: At pH 7.4, the compound exists as an equilibrium between the free acid (HA) and the anion (A⁻). While the anion is soluble, the lipophilic nature of the -OCF₃ group lowers the critical concentration at which the free acid precipitates.

  • Fix: Pre-dilute in DMSO. Ensure the final DMSO concentration is <0.5% (biological tolerance) but high enough to solvate the initial spike.

SolubilityEquilibrium Stock DMSO Stock (Fully Soluble) Mix Mixing into Aqueous Buffer Stock->Mix Dilution Precip Precipitate (HA) (Insoluble Aggregate) Mix->Precip pH < 4.5 (Protonated) Soluble Soluble Anion (A-) (Bioactive Form) Mix->Soluble pH > 7.0 (Deprotonated) Precip->Soluble Add Base (NaOH)

Figure 1: Solubility dependence on pH. The lipophilic -OCF₃ group drives precipitation of the protonated form (HA) more aggressively than in non-fluorinated analogs.

Module 2: Chemical Stability (The "Silent" Degradation)

The Issue: Purity drops during storage in alcoholic solvents. The Science: Phenylacetic acids are susceptible to Fischer Esterification . The 2-methyl group provides some steric hindrance, but not enough to prevent reaction with small primary alcohols (methanol/ethanol) if trace acid is present (often found in unbuffered CDCl₃ or aged solvents).

Critical Warning: Storage Solvents
  • NEVER store this compound in Methanol or Ethanol for >24 hours.

  • Reaction:

    
    
    
  • Catalyst: Trace HCl (from CDCl₃) or even the acidity of the compound itself can auto-catalyze this over long periods.

Q: I see a new peak in my LC-MS at M+14. What is it? A: This is the Methyl Ester artifact.

  • Cause: You likely dissolved the sample in Methanol for LC-MS analysis and let it sit in the autosampler overnight.

  • Verification: Check the retention time. The ester is more hydrophobic (elutes later) and loses the acidic proton signal in NMR.

Esterification Acid Target Compound (R-COOH) Intermediate Tetrahedral Intermediate Acid->Intermediate + MeOH (Trace H+ Catalyst) Solvent Solvent: Methanol (MeOH) Solvent->Intermediate Product Methyl Ester Impurity (R-COOMe) Intermediate->Product - H2O (Irreversible in anhydrous conditions)

Figure 2: Pathway of unintended methylation. This reaction occurs readily in alcoholic solvents, compromising sample integrity.

Module 3: Analytical Artifacts (NMR & HPLC)

The Issue: Broad peaks in NMR or split peaks in HPLC, leading to false assumptions of impurity.

1. NMR Dimerization

In non-polar solvents like Chloroform-d (


), carboxylic acids form stable, hydrogen-bonded dimers.
  • Symptom: The -OH proton appears extremely broad (10-12 ppm) or vanishes. The carbonyl carbon in

    
     NMR may shift.
    
  • Solution:

    • Switch Solvent: Use DMSO-d₆ . The sulfoxide oxygen is a strong hydrogen bond acceptor, breaking the dimer and sharpening the signals.

    • Add Trace Base: A drop of

      
       with 
      
      
      
      will convert the acid to the salt, simplifying the spectrum.
2. HPLC Peak Splitting

The Issue: The compound elutes as a split peak or with severe tailing. The Cause: The pKa of the phenylacetic acid moiety is approx 4.2–4.5. If your mobile phase pH is near this value, the molecule rapidly exchanges between ionized and non-ionized forms on the column. The Protocol:

  • Acidic Method: Use 0.1% Formic Acid or TFA (pH ~2). Keeps the molecule fully protonated (HA).

  • Basic Method: Use 10mM Ammonium Bicarbonate (pH 10). Keeps the molecule fully ionized (A⁻).

  • Avoid: Neutral water/acetonitrile gradients without buffers.

Module 4: Storage & Handling Summary
ParameterRecommendationRationale
State Solid powderMaximum stability.
Temperature -20°C (Long term)Prevents slow decarboxylation or oxidation.
Container Amber glass vialProtects benzylic position from photo-oxidation.
Hygroscopicity DesiccateMoisture can promote hydrolysis if esters are present as impurities.
Re-test Date 12 MonthsCheck specifically for decarboxylation (loss of

).
References
  • Ossila. 2,4,5-Trifluorophenylacetic acid Properties and Stability. (Analogous fluorinated phenylacetic acid stability data).

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Enhanced Metabolic Stability.[1][2] ChemBioChem.[1] (Establishes the lipophilicity and metabolic robustness of the -OCF3 group).

  • Vanden Eynde, J. J., et al. (2017). Esterification of Phenylacetic Acid Derivatives.[3][4][5] ResearchGate.[6] (Mechanistic details on acid-catalyzed esterification risks in storage).

  • Reich, H. J. (2025). Spectroscopy of Carboxylic Acids: Hydrogen Bonding and Dimerization. Chemistry LibreTexts. (Explanation of NMR artifacts in non-polar solvents).

  • BenchChem Technical Support. Trifluoromethyl Group Stability in Synthesis. (Context on the chemical inertness of fluorinated ethers).

Sources

Technical Support Center: Solubilization of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I cannot get 2-Methyl-5-(trifluoromethoxy)phenylacetic acid to dissolve in my aqueous assay buffer. What are the recommended protocols?"

Technical Insight: This compound presents a classic solubility paradox common in drug discovery. While it possesses a hydrophilic carboxylic acid "head," its solubility is severely compromised by the lipophilic "tail" comprising the 2-methyl group and, critically, the 5-trifluoromethoxy (-OCF


) moiety. The -OCF

group is exceptionally lipophilic (Hansch

value

1.04), significantly increasing the logP compared to a standard phenylacetic acid.

Physicochemical Profile:

Property Value (Approx.) Implication
Functional Class Lipophilic Carboxylic Acid Solubility is pH-dependent.
pKa 4.0 – 4.2 (Predicted) Ionizes at pH > 5.5. Neutral form is insoluble in water.
LogP > 3.0 High affinity for lipids; prone to precipitation in aqueous buffers.

| Melting Point | 54–56 °C | Low melting point suggests potential for oiling out during precipitation. |

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate when I dilute my DMSO stock into PBS? A: This is "solvent shock." You are introducing a highly lipophilic molecule dissolved in an organic solvent (DMSO) into a hydrophilic environment (PBS). If the final concentration exceeds the thermodynamic solubility of the neutral acid in water, it will crash out.

  • Fix: Ensure your PBS is buffered to pH 7.4 or higher before addition. The compound must be ionized to stay in solution.

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less powerful than DMSO for this specific chemotype. If you use ethanol, keep the stock concentration lower (e.g., 10-20 mM) to prevent evaporation-induced precipitation at the nozzle tip during pipetting.

Q3: Is heating recommended? A: Mild heating (37°C) can assist initial dissolution in organic solvents. However, do not heat aqueous suspensions of the free acid in an attempt to dissolve them without adjusting pH; you will likely melt the compound (MP ~55°C) into an oily residue that is even harder to solubilize.

Advanced Solubilization Protocols

Decision Matrix: Choosing the Right Method

Solubility_Decision_Tree Start Start: Define Application App_Type Application Type? Start->App_Type Chem_Synth Chemical Synthesis App_Type->Chem_Synth Reactions Bio_Assay Biological Assay (In Vitro) App_Type->Bio_Assay Cell/Enzyme In_Vivo In Vivo Study App_Type->In_Vivo Animal Model Method_Org Use Organic Solvent (DCM, THF, EtOAc) Chem_Synth->Method_Org Method_Salt Protocol A: In-Situ Salt Formation Bio_Assay->Method_Salt Preferred Method_CoSol Protocol B: DMSO/Buffer Cosolvent Bio_Assay->Method_CoSol Quick Screen In_Vivo->Method_Salt Oral Method_CD Protocol C: Cyclodextrin Complex In_Vivo->Method_CD IV/IP

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental intent.

Protocol A: In-Situ Salt Formation (Recommended for Aqueous Assays)

Mechanism: By raising the pH above the pKa (approx. 4.1), you deprotonate the carboxylic acid, creating a negative charge that stabilizes the molecule in water via ion-dipole interactions.

Reagents:

  • 1.0 M NaOH or 1.0 M Tris Base (unbuffered).

  • PBS or HBSS (pH 7.4).

Workflow:

  • Calculate: Determine the moles of compound. You need a 1:1 molar equivalent of base (plus a slight excess, e.g., 1.1 equivalents) to ensure full deprotonation.

  • Dissolve: Dissolve the solid compound in a minimal volume of DMSO (e.g., make a 100 mM stock).

  • Activate: Add the calculated equivalent of NaOH or Tris directly to the DMSO stock. Vortex for 30 seconds.

  • Dilute: Slowly add this "pre-activated" stock to your aqueous buffer while vortexing.

    • Note: The final pH of the buffer must remain physiological. The buffer capacity of PBS is usually sufficient to handle the small amount of added base.

Protocol B: Cosolvent System (DMSO/Tween 80)

Mechanism: Uses a surfactant to form micelles that encapsulate the lipophilic trifluoromethoxy tail, preventing aggregation.

Reagents:

  • DMSO[1][2][3][4]

  • Tween 80 (Polysorbate 80)

  • Water/Buffer

Workflow:

  • Prepare a Stock Solution : 50 mM compound in 100% DMSO.

  • Prepare a Surfactant Vehicle : 5% Tween 80 in water (w/v).

  • Intermediate Dilution: Mix the DMSO stock 1:10 with the Surfactant Vehicle. (Result: 5 mM compound, 10% DMSO, 4.5% Tween 80).

  • Final Dilution: Dilute the intermediate into your assay buffer to the desired concentration.

    • Caution: High Tween 80 concentrations can lyse sensitive cells. Ensure final Tween concentration is < 0.1% for cell-based assays.

Protocol C: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic cavity shields the -OCF


 group, while the hydrophilic exterior ensures water solubility.

Reagents:

  • HP-β-CD (20% w/v solution in water).

Workflow:

CD_Complexation Step1 Weigh Solid Compound Step2 Add 20% HP-β-CD Soln Step1->Step2 Step3 Sonicate/Vortex (30-60 mins, RT) Step2->Step3 Step4 Check Clarity Step3->Step4 Step5 Filter Sterilize (0.22 µm) Step4->Step5 Clear Fail Adjust pH to 8.0 Retest Step4->Fail Cloudy Fail->Step3

Figure 2: Workflow for generating a stable inclusion complex using cyclodextrins.

References

  • Physicochemical Properties of Fluorin

    • Source: Sigma-Aldrich / Merck Technical D
    • Relevance: Confirms pKa range (approx 4.[5]0) and lipophilicity trends for trifluoromethyl/trifluoromethoxy derivatives.

  • Solubility Enhancement of Lipophilic Drugs.

    • Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
    • Relevance: validating salt formation and cosolvent str
  • Role of Trifluoromethoxy Group in Medicinal Chemistry.

    • Source: Leroux, F. (2011). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4][6] ChemMedChem.

    • Relevance: Explains the specific lipophilicity ( values) and metabolic stability of the -OCF substituent.
  • Cyclodextrin Formulation Str

    • Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
    • Relevance: Protocol standards for HP-β-CD complex

Sources

Troubleshooting analytical artifacts in 2-Methyl-5-(trifluoromethoxy)phenylacetic acid measurements

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Ticket ID: #TFA-2M-505 Status: Open Assigned Specialist: Senior Application Scientist, Separations Division

Executive Summary

You are encountering analytical anomalies with This compound . This molecule presents a "perfect storm" for analytical artifacts due to its dual nature:

  • Acidic Moiety (

    
    ):  The phenylacetic acid group causes peak tailing and is susceptible to specific sample preparation artifacts.
    
  • Lipophilic Fluorination: The trifluoromethoxy (

    
    ) and methyl groups significantly increase logP, leading to carryover and solubility issues in aqueous mobile phases.
    

This guide addresses the three most common support tickets we receive for this class of compounds: Chromatographic Tailing , "Phantom" Impurities (Methyl Esters) , and MS Signal Suppression .

Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q: Why does my main peak exhibit severe tailing (Asymmetry > 1.5) despite using a C18 column?

A: Tailing in phenylacetic acid derivatives is rarely due to column voiding; it is almost always a pH-Silanol interaction .

The Mechanism: At neutral pH, the carboxylic acid deprotonates (


). Simultaneously, residual silanols (

) on the silica surface can ionize to

. While anion repulsion should occur, the lipophilic body of your molecule (the 2-methyl-5-trifluoromethoxy phenyl ring) forces the molecule onto the stationary phase. The ionized acid then suffers from secondary interactions or poor kinetics at the surface.

The Solution: pH Suppression You must suppress the ionization of the carboxylic acid to keep it in its neutral (


) form.
  • Target pH: 2.5 – 3.0.

  • Protocol: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both mobile phases (Water and Acetonitrile).

Critical Note: If you are using MS detection, avoid TFA if possible (see Module 3). If you are using UV only, TFA is superior for peak shape.

Q: I see a "ghost peak" in my blank injections after running high-concentration samples. Is my column failing?

A: No, this is likely injector carryover due to the


 group.

The Mechanism: The trifluoromethoxy group is highly lipophilic and "sticky" towards fluoropolymers often used in injector seals and rotor seals. Standard needle washes (e.g., 50:50 MeOH:Water) are insufficient to solubilize the adsorbed compound.

The Solution: Aggressive Needle Wash Implement a dual-wash system if your autosampler supports it, or optimize a single strong wash.

Recommended Wash Protocol:

Parameter Standard (Fails) Optimized (Works)
Solvent 50% Methanol 40% Acetonitrile / 40% Isopropanol / 20% Acetone
Wash Time 3 seconds 10–15 seconds

| Seal Material | Vespel | Ceramic or PEEK (Check compatibility) |

Module 2: The "Phantom" Impurity (Sample Preparation)
Q: I see a small impurity peak (approx. 1-5%) eluting after my main peak. It has a mass of M+14. Is this a synthesis byproduct?

A: This is likely an analytical artifact created in your sample vial, not a synthesis impurity. You have generated the Methyl Ester of your analyte.[1]

The Mechanism (Fischer Esterification): If you dissolve your sample in Methanol (MeOH) and your mobile phase or diluent contains an acid catalyst (like Formic Acid), you drive the Fischer Esterification reaction. The 2-methyl group provides some steric protection, but not enough to stop the reaction at room temperature over several hours.



  • Observation: A peak with

    
     = [Parent + 14].
    
  • Kinetics: The peak area increases the longer the sample sits in the autosampler.

The Solution: Solvent Swap

  • Immediate Fix: Switch your sample diluent to Acetonitrile (ACN) or a mixture of ACN/Water .

  • Verification: Re-inject the same vial after 24 hours. If the peak grows, it is the ester artifact.

Module 3: Mass Spectrometry (LC-MS/MS)
Q: My sensitivity in Negative Mode (ESI-) is poor. Should I switch to Positive Mode?

A: Do not switch to Positive Mode. Phenylacetic acids ionize poorly in positive mode (


 is unstable). The issue is likely Signal Suppression  or Dimerization .

Troubleshooting Logic:

  • Check for TFA: Are you using Trifluoroacetic Acid to fix the peak shape (from Module 1)?

    • Impact: TFA anions (

      
      ) dominate the electrospray droplet surface, suppressing the ionization of your analyte in negative mode.
      
    • Fix: Switch to Formic Acid (0.1%) or Ammonium Acetate (5mM) .

  • Check for Dimers:

    • In negative mode, carboxylic acids often form stable dimers:

      
      .
      
    • Action: Widen your scan range to look for mass

      
      . If the dimer is the base peak, adjust your declustering potential (DP) or collision energy to break it in the source.
      

Visualizing the Troubleshooting Workflow

Troubleshooting Start Issue: Poor MS Sensitivity (ESI-) CheckTFA Are you using TFA? Start->CheckTFA RemoveTFA Replace TFA with Formic Acid or NH4OAc CheckTFA->RemoveTFA Yes CheckDimers Check Scan for Dimer [2M-H]- CheckTFA->CheckDimers No AdjustDP Increase Declustering Potential (Source Fragmentation) CheckDimers->AdjustDP Dimer Found CheckAdducts Check for Adducts [M+Acetate]- or [M+Cl]- CheckDimers->CheckAdducts No Dimer

Figure 1: Decision tree for troubleshooting sensitivity loss in LC-MS analysis of acidic fluorinated compounds.

Summary of Recommended Conditions
ParameterRecommendationRationale
Column C18 (End-capped), 1.7 µm or 2.5 µmHigh surface area for retention; end-capping reduces silanol tailing.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses acid ionization (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent esterification artifacts.
Sample Diluent 50:50 ACN:WaterNever use Methanol for storage or dilution.
MS Mode ESI Negative (

)
Most stable ionization for carboxylic acids.[2]
References
  • McCalley, D. V. (2023).[3] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[3] (Applicable to acidic silanol interactions).[3]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (General guide on tailing and pH effects).

  • Kuhnert, N., et al. (2007).[4] A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry.

  • Dolan, J. (2011). LC Troubleshooting: Peak Tailing. LCGC North America.[3]

  • ResearchGate Discussion. Artifact formation: Methyl esterification of carboxylic acids in methanol. (Community validation of the MeOH artifact).

Sources

Technical Support Center: Chromatographic Resolution of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Log ID: #8492-TFM Status: Active Support Tier: Senior Application Scientist

Executive Summary: Compound Profile & Challenge

The separation of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid presents a distinct set of chromatographic challenges driven by its dual nature: it is a weak acid with a lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) tail.

  • Chemical Constraint: The carboxylic acid moiety (pKa ≈ 3.8–4.1) is prone to ionization, leading to peak tailing on standard silica columns due to secondary silanol interactions.[1]

  • Structural Constraint: The -OCF₃ group adds significant hydrophobicity and unique steric bulk. Separation from potential regioisomers (e.g., 4-methyl or 3-trifluoromethoxy variants) requires exploiting subtle differences in

    
    -
    
    
    
    interactions and shape selectivity rather than simple hydrophobicity.

This guide provides a self-validating troubleshooting framework to resolve these specific issues.

Troubleshooting Module: Field-Proven Solutions
Issue 1: "My main peak suffers from severe tailing (As > 1.5)."

Diagnosis: This is a classic symptom of "Silanol Overload." At neutral or weakly acidic pH, the carboxylic acid is partially ionized, and the residual silanols on the column surface are deprotonated (negative charge). The resulting ion-exchange interaction causes the tailing.[1]

The Fix: The "Suppression & Shielding" Protocol

  • pH Suppression: You must lower the mobile phase pH to at least 2.0 units below the pKa .

    • Action: Adjust Mobile Phase A to pH 2.1 ± 0.1 .

    • Reagent: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid (

      
      ). Formic acid (pH ~2.7) is often too weak to fully suppress the ionization of phenylacetic acid derivatives.
      
  • Ionic Strength Shielding: If tailing persists despite low pH, the buffer strength is insufficient to mask the silanols.

    • Action: Switch to a 20 mM Phosphate buffer (pH 2.1). The high concentration of cations (

      
       or 
      
      
      
      ) effectively "shields" the silanols from the analyte.

Expert Insight: Avoid using basic mobile phases even if they improve peak shape. At high pH, this compound will elute near the void volume due to repulsion from the pore structure, destroying resolution from early-eluting impurities.

Issue 2: "I cannot separate the target from its regioisomer (e.g., 4-Methyl analog)."

Diagnosis: Standard C18 columns separate primarily by hydrophobicity (LogP). Regioisomers of this compound often have nearly identical LogP values. You need a stationary phase that interacts with the electron density of the aromatic ring or the fluorine atoms.

The Fix: Orthogonal Selectivity Switch the stationary phase mechanism from Hydrophobic Subtraction to


-Selectivity.
Column TypeMechanismSuitability
C18 (Standard) HydrophobicityPoor. Likely co-elution of isomers.
Phenyl-Hexyl

-

Interactions
High. The phenyl ring in the column interacts differently with the electron-poor (OCF₃) vs. electron-rich (Methyl) positions on the analyte.
PFP (Pentafluorophenyl) Fluorine-Fluorine / DipoleExcellent. Specifically designed for halogenated aromatics. The "fluorine retention effect" often resolves isomers based on the position of the -OCF₃ group.

Protocol:

  • Column: Install a PFP (Pentafluorophenyl) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances

    
    -
    
    
    
    interactions on phenyl-based columns, whereas Acetonitrile can suppress them by forming a layer over the bonded phase.
Issue 3: "Retention times are drifting between injections."

Diagnosis: This is often due to "Phase Collapse" or "Equilibration Lag" caused by the fluorinated group. The -OCF₃ group is highly hydrophobic. If you are running a gradient starting at high aqueous content (>95% water), the stationary phase chains may collapse (dewet), leading to variable interaction surface area.

The Fix:

  • Initial Conditions: Do not start at 100% Aqueous. Start at 5-10% Organic to keep the stationary phase "wetted."

  • Temperature Control: Lock the column oven at 40°C . Fluorinated compounds often show significant selectivity changes with temperature. A stable temperature eliminates thermodynamic drift.

Validated Method Development Protocol

To establish a robust method, follow this stepwise gradient optimization. This protocol assumes the use of a PFP or Phenyl-Hexyl column for maximum isomer resolution.

System Suitability Requirements:

  • Resolution (

    
    ):  > 2.0 between target and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
Step 1: Mobile Phase Preparation
  • Solvent A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Compatible with MS).

    • Note: If using UV only, 0.1%

      
       is preferred for flatter baselines.
      
  • Solvent B: Methanol (LC-MS Grade).

Step 2: Screening Gradient
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Solvent BEvent
0.010Initial Hold (Wetting)
1.010Injection
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End
Step 3: Optimization Logic
  • If resolution is < 1.5: Lower the gradient slope. Change the 15-minute ramp to 25 minutes.

  • If peak is broad: Increase temperature to 50°C to improve mass transfer kinetics of the bulky -OCF₃ group.

Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting separation issues specific to this compound.

TroubleshootingLogic Start Start: Analyze Chromatogram CheckShape Is Peak Tailing (As > 1.3)? Start->CheckShape CheckRes Is Resolution < 1.5? CheckShape->CheckRes No TailingYes YES: Silanol Interaction CheckShape->TailingYes Yes ResYes YES: Selectivity Issue CheckRes->ResYes Yes ActionpH Action: Lower pH to < 2.5 (Use TFA or H3PO4) TailingYes->ActionpH ActionBuffer Action: Increase Buffer Strength (20mM Phosphate) ActionpH->ActionBuffer If persists CheckColumn Current Column Type? ResYes->CheckColumn C18Path C18 / C8 CheckColumn->C18Path ModifySolvent Switch Organic Modifier (MeCN -> MeOH) CheckColumn->ModifySolvent Already PFP/Phenyl SwitchCol Switch to PFP or Phenyl-Hexyl (Exploit pi-pi / F-F interactions) C18Path->SwitchCol

Figure 1: Decision Matrix for Method Optimization. This workflow prioritizes peak shape correction before selectivity adjustments, ensuring that tailing does not mask resolution.

References
  • Separation of Phenylacetic Acid Isomers: Title: Chromatographic Selectivity Study of 4-fluorophenylacetic Acid Positional Isomers Separation. Source: National Institutes of Health (PubMed). URL:[Link] Relevance: Establishes the necessity of specific stationary phases (phenyl/fluorinated) for separating positional isomers of fluorinated phenylacetic acids.

  • pKa and Ionization of Phenylacetic Derivatives: Title: Phenylacetic Acid Properties and pKa Data.[3][4][5][6] Source: DrugFuture Chemical Database. URL:[Link] Relevance: Provides the baseline pKa (4.25) for phenylacetic acid, supporting the recommendation to buffer at pH < 2.5 for full suppression.

  • Troubleshooting Peak Tailing: Title: Troubleshooting Peak Shape Problems in HPLC. Source: Waters Corporation. URL:[Link] Relevance: Validates the mechanism of silanol interactions and the use of low pH/high ionic strength buffers to correct tailing in acidic compounds.

  • Trifluoromethoxy Group Chemistry: Title: 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Source: ResearchGate.[7] URL:[Link] Relevance: Highlights the lipophilicity and stability of the trifluoromethoxy group, informing the gradient starting conditions to prevent phase collapse.

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing this crucial synthesis. As a key intermediate in the manufacturing of important pharmaceutical compounds, including Celecoxib, robust and efficient synthesis of this molecule is of paramount importance.

This document moves beyond a simple recitation of protocols. It aims to provide a foundational understanding of the catalytic processes involved, empowering you to make informed decisions and effectively troubleshoot challenges encountered during your experiments.

I. Strategic Approaches to Catalyst Selection

The synthesis of this compound can be approached through several palladium-catalyzed cross-coupling strategies. The choice of the catalytic system is critical and is dictated by the selected synthetic route. The two most common and effective routes are:

  • Carbonylation of a Benzyl Halide: This approach involves the reaction of a 2-methyl-5-(trifluoromethoxy)benzyl halide with carbon monoxide in the presence of a palladium catalyst.

  • α-Arylation of an Acetic Acid Derivative: This method utilizes the coupling of an aryl halide or triflate with a protected acetic acid derivative, followed by deprotection.

The trifluoromethoxy group, being strongly electron-withdrawing, can significantly influence the reactivity of the aryl ring and the stability of reaction intermediates. This necessitates a careful selection of ligands and reaction conditions to achieve high yields and selectivity.

Core Catalyst Components & Their Roles

A typical palladium-catalyzed reaction for this synthesis will involve the following key components:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are common choices. The choice often depends on the desired oxidation state of the active catalyst and the specific reaction conditions.

  • Ligand: The ligand is arguably the most critical component for optimizing the reaction. It stabilizes the palladium center, influences its reactivity, and controls the selectivity of the reaction. For substrates bearing electron-withdrawing groups, electron-rich and bulky phosphine ligands are often preferred.

  • Base: The base is essential for the catalytic cycle, often participating in the deprotonation of a substrate or the regeneration of the active catalyst.

  • Solvent: The choice of solvent can impact the solubility of reactants and the catalyst, as well as the overall reaction rate and selectivity.

II. Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Low or No Product Yield

Q1: I am attempting a palladium-catalyzed carbonylation of 2-methyl-5-(trifluoromethoxy)benzyl bromide, but I am observing very low to no conversion to the desired phenylacetic acid. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a palladium-catalyzed carbonylation reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. The trifluoromethoxy group can influence the electronic properties of the substrate, potentially affecting the oxidative addition step.

    • Solution:

      • Ligand Selection: Switch to a more electron-rich and sterically demanding phosphine ligand. Ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands can enhance the stability and activity of the palladium catalyst.

      • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). The addition of a reducing agent or the use of a Pd(0) source like Pd₂(dba)₃ might be beneficial.

      • Catalyst Loading: While not always the solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor deactivation pathways.

  • Inefficient Carbon Monoxide Insertion:

    • Cause: The insertion of CO into the palladium-carbon bond can be a challenging step.

    • Solution:

      • CO Pressure: Ensure your reaction is adequately pressurized with high-purity carbon monoxide. For laboratory-scale reactions, a CO balloon is often sufficient, but for stubborn reactions, a high-pressure reactor may be necessary.

      • Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate of CO insertion, they can also lead to catalyst decomposition. A systematic temperature screen is recommended.

  • Substrate Quality and Reaction Conditions:

    • Cause: Impurities in the starting material or solvent can poison the catalyst. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Solution:

      • Reagent Purity: Ensure your 2-methyl-5-(trifluoromethoxy)benzyl bromide and solvents are of high purity and anhydrous.

      • Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

Q2: I am trying to synthesize the target molecule via an α-arylation of a protected acetic acid with 4-bromo-2-methyl-1-(trifluoromethoxy)benzene, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?

A2: The α-arylation of acetic acid derivatives can be a powerful tool, but it requires careful optimization, especially with electronically demanding substrates.

  • Base and Enolate Formation:

    • Cause: Inefficient deprotonation of the acetic acid derivative to form the reactive enolate is a common issue. The choice of base is critical.

    • Solution:

      • Base Strength: A strong, non-nucleophilic base is typically required. Consider bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS).

      • Deprotonation Conditions: The temperature and time of deprotonation before the addition of the palladium catalyst and aryl halide can be crucial.

  • Ligand Effects on Reductive Elimination:

    • Cause: The final reductive elimination step to form the C-C bond can be slow.

    • Solution:

      • Bulky Ligands: Employ bulky phosphine ligands such as cataCXium® A or Josiphos-type ligands. These ligands can promote the reductive elimination step.

      • Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can vary. A 1:1 or 2:1 ratio is a good starting point, but screening different ratios may be necessary.

  • Side Reactions:

    • Cause: The trifluoromethoxy group can make the aryl halide more susceptible to side reactions. Homocoupling of the aryl halide or decomposition of the starting materials can occur.

    • Solution:

      • Reaction Temperature: Lowering the reaction temperature may help to suppress side reactions.

      • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to avoid prolonged reaction times that can lead to product degradation.

Formation of Impurities

Q3: My reaction is producing a significant amount of a homocoupled biaryl impurity. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]

  • Cause: This typically arises from the reaction of two molecules of the aryl halide coupling partner. It can be promoted by the presence of oxygen or by certain catalyst systems.

  • Solution:

    • Strictly Anaerobic Conditions: Ensure your reaction is thoroughly deoxygenated. Use freeze-pump-thaw cycles for degassing solvents and purge the reaction vessel with an inert gas.

    • Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Screening different ligands can help identify a system that favors the desired cross-coupling pathway.

    • Reaction Temperature and Time: Lowering the temperature and minimizing the reaction time can sometimes reduce the extent of homocoupling.

Q4: I am observing the formation of a dehalogenated starting material in my reaction. What is causing this and how can I prevent it?

A4: Dehalogenation is another common side reaction where the aryl halide is reduced to the corresponding arene.

  • Cause: This can occur through various pathways, including β-hydride elimination from a palladium-hydride species. The source of the hydride can be the solvent, base, or other reagents.

  • Solution:

    • Solvent Choice: Avoid solvents that can readily act as hydride donors, such as alcohols, under certain conditions. Aprotic solvents like toluene, dioxane, or THF are often preferred.

    • Base Selection: The choice of base can influence the formation of palladium-hydride species. Experiment with different bases to find one that minimizes dehalogenation.

    • Additives: In some cases, the addition of a scavenger for palladium-hydride species, such as a stoichiometric amount of an alkene, can suppress dehalogenation.

III. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for the synthesis of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific synthetic route and reaction conditions. However, for a carbonylation approach, a good starting point would be a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos . For an α-arylation route, a pre-catalyst system like [Pd(cinnamyl)Cl]₂ with a ligand like cataCXium® A has shown promise in similar transformations.

Q2: What is the role of the ligand in the catalytic cycle, and why is it so important for this specific synthesis?

A2: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, preventing its aggregation into inactive palladium black. It also modulates the electronic and steric properties of the catalyst, which directly impacts the rates of key steps like oxidative addition and reductive elimination. For the synthesis of this compound, the electron-withdrawing nature of the trifluoromethoxy group makes the oxidative addition step more challenging. An electron-rich ligand can increase the electron density on the palladium center, facilitating this crucial step.

Q3: Can I use the same catalyst system for both the carbonylation and α-arylation routes?

A3: While there might be some overlap, it is generally not advisable to assume that a catalyst system optimized for one reaction type will be optimal for another. The mechanistic pathways for carbonylation and α-arylation are distinct, and the ideal ligand and reaction conditions will likely differ. It is always recommended to perform a new round of optimization for each synthetic route.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended. These techniques can provide information on the consumption of starting materials, the formation of the desired product, and the presence of any side products.

Q5: What are some safety precautions I should take when working with palladium catalysts and carbon monoxide?

A5: Palladium catalysts, especially in their finely divided form, can be pyrophoric. Handle them in an inert atmosphere. Carbon monoxide is a toxic gas. All reactions involving CO should be conducted in a well-ventilated fume hood, and a CO detector should be used. Always follow your institution's safety protocols when handling these materials.

IV. Data Presentation & Experimental Protocols

Table 1: Comparison of Catalyst Systems for a Model Carbonylation Reaction
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene10045
Pd(OAc)₂ (2 mol%)XPhosK₂CO₃Toluene10085
Pd₂(dba)₃ (1 mol%)SPhosCs₂CO₃Dioxane11092

Note: This is a representative table based on general principles of palladium catalysis. Actual results will vary depending on the specific substrate and conditions.

Experimental Protocol: General Procedure for Palladium-Catalyzed Carbonylation
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the 2-methyl-5-(trifluoromethoxy)benzyl halide (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Purge the flask with carbon monoxide by evacuating and backfilling with CO from a balloon three times.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Visualizing the Catalytic Cycle & Troubleshooting Workflow

Diagram 1: Simplified Catalytic Cycle for Palladium-Catalyzed Carbonylation

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) CO_Coordination CO Coordination Ar-Pd(II)-CO(L2) Ar-Pd(II)-CO(L2) CO_Coordination->Ar-Pd(II)-CO(L2) Migratory_Insertion Migratory Insertion (CO)Ar-Pd(II)-X(L2) (CO)Ar-Pd(II)-X(L2) Migratory_Insertion->(CO)Ar-Pd(II)-X(L2) Nucleophilic_Attack Nucleophilic Attack (H2O/Base) Product_Formation Reductive Elimination Product_Formation->Pd(0)L2 Regeneration Product Ar-COOH Product_Formation->Product

Caption: Simplified catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Optimization cluster_reagents Reagent Verification Start Low Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Change_Ligand Change Ligand (e.g., to XPhos) Check_Catalyst->Change_Ligand Change_Pd_Source Change Pd Source (e.g., to Pd(0)) Check_Catalyst->Change_Pd_Source Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Pressure Optimize CO Pressure Check_Conditions->Optimize_Pressure Optimize_Base Optimize Base Check_Conditions->Optimize_Base Purify_Substrate Purify Starting Material Check_Reagents->Purify_Substrate Use_Anhydrous_Solvent Use Anhydrous Solvent Check_Reagents->Use_Anhydrous_Solvent Ensure_Inert_Atmosphere Ensure Inert Atmosphere Check_Reagents->Ensure_Inert_Atmosphere Outcome Improved Yield Change_Ligand->Outcome Optimize_Temp->Outcome Purify_Substrate->Outcome

Caption: A systematic workflow for troubleshooting low-yield reactions.

VI. References

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Yin, L.; Liebscher, J. Carbon–Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]

  • Brennführer, A.; Neumann, H.; Beller, M. Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angew. Chem. Int. Ed.2009 , 48 (23), 4114–4133. [Link]

  • Sha, S.-C.; Zhang, J.; Walsh, P. J. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Org. Lett.2015 , 17 (2), 410–413. [Link]

Sources

Technical Support Center: Chiral Resolution & Handling of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Ticket Subject: Resolution of Enantiomers for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid (and derivatives). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

🚨 Critical Diagnostic: "Is Your Molecule Actually Chiral?"

Before proceeding with resolution protocols, we must address the most common source of confusion regarding this specific scaffold.

The Issue: Users frequently attempt to resolve This compound (CAS: 220239-67-8) . The Reality: The parent molecule, as named, is ACHIRAL . It possesses a plane of symmetry (on the time-averaged scale) regarding the methylene carbon (


).

You cannot resolve the parent acid. You are likely working with one of two chiral derivatives crucial in drug discovery (e.g., PPAR agonists or CRTH2 antagonists):

  • The

    
    -Methyl Derivative:  2-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid (Profen-like).
    
  • The

    
    -Hydroxy Derivative:  2-hydroxy-2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid (Mandelic acid analog).
    

The following guides assume you are working with one of these chiral variants.

🛠️ Interactive Troubleshooting Guide (Q&A)

Ticket #101: "I see no separation on Chiral HPLC."

User Question: "I am injecting my sample on a Chiralpak AD-H column (Hexane/IPA 90:10), but I see only a single sharp peak. Is the column dead?"

Dr. Vance’s Diagnosis: If you have confirmed your molecule is the


-substituted variant  (chiral), the issue is likely dimerization  or ion suppression . Phenylacetic acids form stable hydrogen-bonded dimers in non-polar solvents, masking chiral recognition.

The Protocol:

  • Mobile Phase Modifier: You must add an acidic modifier to break the dimers and suppress ionization.

    • Standard: 0.1% Trifluoroacetic acid (TFA).

    • Alternative: 0.1% Formic acid (if using MS detection).

  • Column Selection: The -OCF

    
     group is bulky and electron-withdrawing.
    
    • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). The amylose helix often accommodates the bulky trifluoromethoxy group better than cellulose.

    • Secondary Choice: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ-H). This phase is specifically designed for halogenated aromatics.

Recommended Starting Conditions:

Parameter Condition
Column Amylose-based (AD-H / IA)
Mobile Phase n-Hexane / Isopropanol / TFA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min

| Temperature | 25°C (Lowering to 10°C can increase resolution factors) |

Ticket #102: "Classical resolution via crystallization failed. No precipitate forms."

User Question: "I tried resolving the racemic acid with (R)-(+)-1-Phenylethylamine in ethanol. The solution stays clear even at -20°C. What am I doing wrong?"

Dr. Vance’s Diagnosis: The 5-trifluoromethoxy (-OCF


)  group is the culprit. It is highly lipophilic (Hansch 

value

1.04), significantly increasing the solubility of the diastereomeric salt in organic solvents compared to a standard phenylacetic acid. Ethanol is too polar and solubilizes the salt too well.

The Protocol:

  • Switch Solvents: Move to a non-polar system to force precipitation.

    • Solvent System: Methyl tert-butyl ether (MTBE) / n-Heptane.

    • Ratio: Dissolve in minimum MTBE, then add Heptane until cloudy. Heat to clear, then cool slowly.

  • Change the Resolving Agent:

    • Option A: (S)-(-)-1-Phenylethylamine . (Classic, robust).[1]

    • Option B: Cinchonidine . The bulky alkaloid often packs better with the trifluoromethoxy group.

  • The "Pope-Peachy" Method:

    • Neutralize only half the racemic acid with the chiral base (0.5 eq).

    • This forces the less soluble diastereomeric salt to precipitate while the more soluble enantiomer remains as the free acid in solution.

Ticket #103: "How do I synthesize the chiral -methyl derivative directly?"

User Question: "Resolution is low yielding (max 50%). Can I synthesize the (S)-enantiomer directly from the achiral this compound?"

Dr. Vance’s Diagnosis: Yes. Asymmetric alkylation is preferred over resolution for scale-up. The electron-withdrawing nature of the -OCF


 group at the 5-position actually helps by increasing the acidity of the 

-protons, facilitating enolate formation.

The Protocol (Evans Auxiliary Approach):

  • Activation: Convert the acid to the acid chloride (SOCl

    
    ).
    
  • Coupling: React with (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using n-BuLi.

  • Alkylation:

    • Cool to -78°C.

    • Base: NaHMDS (Sodium hexamethyldisilazide).

    • Electrophile: MeI (Methyl Iodide).

    • Mechanism: The bulky auxiliary forces the methyl group to attack from the unhindered face.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H

    
    O
    
    
    
    to recover the chiral acid.

📊 Workflow Visualization

The following diagram illustrates the decision matrix for handling this scaffold, distinguishing between the achiral parent and chiral derivatives.

G Start Start: 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Scaffold CheckStructure Check Structure: Is there a substituent at the α-position? Start->CheckStructure NoAlpha NO (Parent Acid) Ar-CH2-COOH CheckStructure->NoAlpha H only YesAlpha YES (Derivative) Ar-CH(R)-COOH CheckStructure->YesAlpha Me, OH, NH2 AchiralAlert STOP: Molecule is ACHIRAL. Resolution is impossible. Check CAS or synthesis target. NoAlpha->AchiralAlert ChooseMethod Select Resolution Strategy YesAlpha->ChooseMethod MethodHPLC Analytical/Prep HPLC (High Purity, Small Scale) ChooseMethod->MethodHPLC MethodSalt Classical Salt Resolution (Batch Scale, Lower Cost) ChooseMethod->MethodSalt MethodEnz Enzymatic Kinetic Resolution (Lipase hydrolysis of Ester) ChooseMethod->MethodEnz HPLC_Cond Conditions: Col: Amylose (AD-H) MP: Hex/IPA/TFA (90:10:0.1) Reason: Acidic modifier essential MethodHPLC->HPLC_Cond Salt_Cond Conditions: Base: (S)-Phenylethylamine Solvent: MTBE/Heptane Reason: -OCF3 increases lipophilicity MethodSalt->Salt_Cond

Caption: Decision tree for determining chirality and selecting the appropriate resolution methodology based on scale and derivative type.

🔬 Technical Data Summary

Physicochemical Properties (Parent vs.


-Methyl Derivative) 
PropertyParent Acid (Achiral)

-Methyl Derivative (Chiral)
Impact on Resolution
Formula


-
pKa (Calc) ~4.02~4.20Slightly stronger than non-fluorinated analogs; requires stronger bases for salt stability.
LogP ~2.3~2.7High Lipophilicity. Avoid pure alcohols for crystallization; use hydrocarbon anti-solvents.
H-Bonding Strong DimerizationStrong DimerizationMandatory: Use 0.1% TFA in HPLC to prevent peak tailing.

📚 References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for selecting resolving agents like phenylethylamine).

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers". Chemical Society Reviews, 37, 2593-2608. (Validation of amylose columns for aromatic acids).

  • Sigma-Aldrich. (n.d.).[2] Chiral HPLC Method Development Guide. (Protocol for acidic mobile phase modifiers).

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions". Journal of the American Chemical Society, 104(6), 1737-1739. (Foundational method for asymmetric alkylation of phenylacetic acids).

  • PubChem. (2024).[3] Compound Summary: 2-(Trifluoromethoxy)phenylacetic acid. National Library of Medicine. (Verification of achiral parent structure).

Sources

Technical Support Center: Optimizing Permeability for 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Cell Permeability & Bioavailability Ticket ID: CHEM-OPT-2M5T-PAA Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary: The Permeability Paradox

You are likely encountering a "permeability paradox" common to 2-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives. While the trifluoromethoxy (-OCF₃) group significantly enhances lipophilicity (increasing LogP) and metabolic stability, the phenylacetic acid (PAA) tail creates a dominant ionization barrier.

At physiological pH (7.4), the carboxylic acid (pKa ~4.2–4.4) is >99.9% ionized (anionic). While the lipophilic -OCF₃ group drives the molecule into the lipid bilayer, the charged carboxylate prevents it from crossing the hydrophobic core, leading to membrane retention or repulsion. Furthermore, the 2-methyl substitution provides steric protection that, while beneficial for metabolic stability, can complicate prodrug activation strategies.

This guide provides a diagnostic workflow to isolate the root cause (Ionization vs. Efflux vs. Retention) and actionable chemical modifications to resolve it.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Q1: My compound shows low permeability in Caco-2 assays. Is it a transporter issue or passive diffusion failure?

Diagnosis: You must distinguish between passive diffusion limitation (physicochemical) and active efflux (biological).

The Experiment: Run a bi-directional Caco-2 permeability assay with and without efflux inhibitors.

  • Calculate the Efflux Ratio (ER):

    
    
    
    • A→B: Apical (gut lumen) to Basolateral (blood).

    • B→A: Basolateral to Apical.[1][2][3]

  • Interpret the Data:

Efflux Ratio (ER)InterpretationAction Item
< 2.0 Passive Diffusion IssueFocus on Module 2 (Chemical Modification) . The barrier is the ionized carboxylate.
> 2.0 Active Efflux SubstrateThe anion is likely a substrate for P-gp or BCRP . Proceed to Inhibitor Validation below.
Low Recovery (< 70%) Membrane RetentionThe -OCF₃ group is causing the molecule to get stuck in the lipid bilayer (High LogP, Low Solubility).

Protocol Note: For PAA derivatives, P-glycoprotein (P-gp) is a common culprit. Validate by adding Verapamil (100 µM) . If the


 increases and ER drops to < 2.0, you have an efflux problem.[2]
Q2: Why does the Trifluoromethoxy (-OCF₃) group not fix the permeability?

Technical Insight: The -OCF₃ group increases lipophilicity (


), which theoretically aids membrane entry. However, permeability is a function of both lipophilicity and ionization state (LogD, not just LogP).
  • The Trap: The electron-withdrawing nature of the -OCF₃ group (Hammett

    
    ) pulls electron density from the aromatic ring. This inductive effect can slightly lower the pKa of the acetic acid tail compared to a non-fluorinated analog, making the molecule more acidic and thus more ionized at pH 7.4.
    
  • Result: You have created a "soap-like" molecule—a highly lipophilic head (-OCF₃) and a highly polar tail (COO⁻)—which intercalates into the membrane but refuses to pass through.

Module 2: Structural Optimization & Chemical Workarounds

Strategy A: The "pH Partition" Adjustment (Assay Level)

Before modifying the chemistry, verify if the molecule permeates under acidic conditions. The microclimate of the jejunum is acidic (pH ~6.0).

  • Action: Rerun Caco-2 with Apical pH 6.0 / Basolateral pH 7.4 .

  • Logic: At pH 6.0, the fraction of un-ionized species increases significantly. If permeability spikes here, your in vivo absorption might actually be acceptable despite poor pH 7.4 data.

Strategy B: Prodrug Design (Chemical Level)

If the carboxylic acid is essential for target binding (e.g., COX inhibition, PPAR activation), you must mask it during transport.

1. Ester Prodrugs: Convert the PAA to an ethyl or isopropyl ester.

  • Challenge: The 2-Methyl group (ortho-substitution) creates steric hindrance around the carbonyl carbon. Standard esterases may struggle to hydrolyze a bulky ester in vivo.

  • Solution: Use a "Double Prodrug" (Proxetil or Medoxomil type). These rely on terminal hydrolysis away from the steric bulk of the 2-Me group.

2. Bioisosteres: Replace the Carboxylic Acid (-COOH) with a group that maintains acidity but improves permeability.

  • Tetrazole: Similar pKa (~4.5–5.0) but more lipophilic and delocalized charge.

  • Acyl Sulfonamide: (

    
    ). pKa ~4.5, but the bulky R-group prevents efflux recognition.
    

Module 3: Visual Troubleshooting Guides

Figure 1: Diagnostic Decision Tree

Use this workflow to triage low permeability results.

PermeabilityWorkflow Start Low Permeability in Caco-2 (Papp < 10^-6 cm/s) CheckRecovery Check Mass Balance / Recovery Start->CheckRecovery LowRecovery Recovery < 70% (Membrane Retention) CheckRecovery->LowRecovery Trapped in Lipid HighRecovery Recovery > 80% CheckRecovery->HighRecovery Sol_Retention Action: Improve Solubility (Cyclodextrins) or Reduce LogP LowRecovery->Sol_Retention CalcER Calculate Efflux Ratio (ER) (B->A) / (A->B) HighRecovery->CalcER HighER ER > 2.0 (Active Efflux) CalcER->HighER LowER ER < 2.0 (Passive Barrier) CalcER->LowER Sol_Efflux Action: Add Inhibitors (Verapamil) or Methylate Amides HighER->Sol_Efflux Sol_Passive Action: Prodrug Strategy (Mask COOH) LowER->Sol_Passive

Caption: Diagnostic logic for isolating the cause of poor permeability in PAA derivatives.

Figure 2: The "Steric Shield" Prodrug Strategy

Overcoming the 2-Methyl steric hindrance for hydrolysis.

ProdrugStrategy Drug Active Drug (Impermeable Anion) SimpleEster Simple Ester (Ethyl/Methyl) Drug->SimpleEster Synthesis ComplexEster Carbonate/Acetal Ester (Proxetil/Medoxomil) Drug->ComplexEster Synthesis Membrane Gut Membrane (Lipid Bilayer) SimpleEster->Membrane Permeates ComplexEster->Membrane Permeates Liver Liver/Plasma Esterases Membrane->Liver Transport OutcomeFail Slow Hydrolysis (Due to 2-Me Sterics) Liver->OutcomeFail Simple Ester Stalls OutcomeSuccess Rapid Activation (Remote Hydrolysis) Liver->OutcomeSuccess Complex Ester Cleaves

Caption: Strategic selection of prodrug moieties to bypass ortho-methyl steric hindrance.

Module 4: Standardized Protocols

Protocol: pH-Gradient Caco-2 Permeability Assay

Use this to validate the "pH Partition Hypothesis" for your acidic derivative.

Materials:

  • Caco-2 monolayers (21-day culture, TEER > 300 Ω·cm²).[3][4][5][6][7][8][9][10][11]

  • Apical Buffer (A): HBSS adjusted to pH 6.0 with MES (10 mM).

  • Basolateral Buffer (B): HBSS adjusted to pH 7.4 with HEPES (25 mM).

  • Test Compound: 10 µM in Apical Buffer (max 0.5% DMSO).

Steps:

  • Equilibration: Wash cells twice with warm HBSS.

  • Dosing: Add 0.5 mL of Test Compound (pH 6.0) to the Apical chamber.

  • Receiver: Add 1.5 mL of Blank Buffer (pH 7.4) to the Basolateral chamber.

  • Incubation: Incubate at 37°C / 5% CO₂ for 120 minutes on an orbital shaker (50 rpm).

    • Note: The pH gradient drives the un-ionized acid across the membrane, where it re-ionizes at pH 7.4 and gets "trapped" in the receiver, mimicking absorption.

  • Sampling: Collect 100 µL from both chambers at t=0 and t=120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate

    
    .
    

Success Criteria:

  • If

    
     (pH 6.0/7.4) is > 
    
    
    
    cm/s, the compound is permeable in vivo despite poor neutral-pH assay results.

References

  • Physicochemical Properties of Phenylacetic Acids: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pH-partition hypothesis for carboxylic acids).
  • Trifluoromethoxy Group Properties

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Caco-2 Assay Standardization

    • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: In Caco-2 monolayers. Nature Protocols, 2, 2111–2119. Link

  • Prodrug Strategies for Sterically Hindered Acids

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Efflux Transporter Troubleshooting

    • International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9, 215–236. Link

Sources

Enhancing the metabolic stability of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid . As researchers, we often select the trifluoromethoxy (-OCF


) group for its exceptional lipophilicity and metabolic robustness on the aromatic ring. However, you are likely here because despite this stable anchor, your molecule is exhibiting high intrinsic clearance (

) in microsomal or hepatocyte assays.

This guide addresses the "Stability Paradox": having a metabolically robust core (the -OCF


 substituted ring) while suffering from rapid clearance due to accessible "soft spots" on the periphery.

Module 1: Diagnostic Hub (MetID)

Q: My compound disappears rapidly in Human Liver Microsomes (HLM), but the -OCF


 group should be stable. What is happening? 

A: You are correct that the -OCF


 group is rarely the site of metabolism. It actually protects the aromatic ring from oxidation at the para and meta positions relative to itself. Your instability is almost certainly driven by two competing pathways located on the "soft" substituents:
  • Benzylic Oxidation (Phase I): The methyl group at the ortho position (2-Me) is electronically activated and sterically accessible. CYP450 enzymes (likely CYP2C9 or CYP3A4) readily abstract a hydrogen atom here, leading to a benzylic alcohol

    
     aldehyde 
    
    
    
    benzoic acid derivative.
  • Acyl Glucuronidation (Phase II): The phenylacetic acid tail is a prime substrate for UGT enzymes, leading to the formation of unstable acyl glucuronides. Note: This pathway requires UDPGA cofactor, so it will only be visible in Hepatocytes or S9 fractions, not in standard NADPH-only microsomes.

Visualizing the Liabilities

The following diagram maps the metabolic soft spots of your specific scaffold:

MetabolicMap Molecule 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Benzylic Liability 1: Benzylic Oxidation (CYP450 Attack) Molecule->Benzylic 2-Methyl Group (High Risk) Glucuronidation Liability 2: Acyl Glucuronidation (UGT Conjugation) Molecule->Glucuronidation COOH Tail (High Risk) Ring Stability Anchor: -OCF3 Group Molecule->Ring Protects Ring OxidationProduct Benzylic Alcohol/Acid (Inactive/Cleared) Benzylic->OxidationProduct GlucuronideProduct Acyl Glucuronide (Reactive Metabolite) Glucuronidation->GlucuronideProduct

Caption: Metabolic Liability Map highlighting the vulnerability of the 2-Methyl and Acetic Acid groups despite the stable -OCF3 anchor.

Module 2: Structural Modification Strategies

Q: How do I improve half-life (


) without destroying potency? 

A: We apply a tiered approach, starting with the least disruptive changes (Deuteration) and moving to bioisosteric replacement.

Strategy A: The Deuterium Switch (Benzylic Stabilization)

Replacing the hydrogens on the 2-methyl group with deuterium (


) exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, making the initial hydrogen abstraction step by CYP450 enzymes significantly slower.
  • Pros: Minimal change to sterics and electronics; potency usually retained.

  • Cons: Cost of goods; sometimes metabolic switching occurs (enzyme attacks a different spot).

Strategy B: Blocking the Metabolic "Soft Spots"

If deuteration is insufficient, you must chemically block the sites.

Target SiteModificationMechanism of ActionRisk
2-Methyl Replace with -Cl or -CF

Blocks oxidation completely. -Cl is a good steric match; -CF

is larger but adds lipophilicity.[1]
May alter binding affinity due to size/electronics.[1]
Acetic Acid

-Methylation
Introduces steric hindrance at the reaction center, slowing down UGT conjugation.Creates a chiral center; requires enantioseparation.
Acetic Acid Cyclization (e.g., Indane)Tying the acetic acid back to the ring (if possible) restricts conformation and access.Major structural change; requires re-validation of potency.
Strategy C: Carboxylic Acid Bioisosteres

To prevent acyl glucuronidation (which can lead to toxicity/clearance), replace the carboxylic acid with a group that mimics its pKa and H-bonding but cannot be conjugated by UGTs.

  • Tetrazole: The classic bioisostere. Similar acidity (pKa ~4.5-5), planar, but poor UGT substrate.

  • Acyl Sulfonamide: (

    
    ): Tunable pKa, bulky enough to deter UGTs.
    
  • Oxadiazole-5-one: A neutral bioisostere that mimics the carbonyl geometry.

Module 3: Assay Troubleshooting & Protocols

Q: My microsomal data is non-linear. The


 decreases as I increase protein concentration. Why? 

A: This is a classic artifact known as Non-Specific Binding (NSB) or Enzyme Inactivation . Lipophilic compounds (like yours, with the -OCF


 group) tend to stick to the microsomal lipids rather than interacting with the CYP active site.
Troubleshooting Guide: Microsomal Stability

Protocol: Optimized Microsomal Stability for Lipophilic Compounds

  • Buffer System: 100 mM Potassium Phosphate (pH 7.4).

  • Protein Conc: Lower is better. Use 0.5 mg/mL (standard) or 0.1 mg/mL (for high clearance/lipophilic drugs) to reduce NSB.

  • Substrate Conc: 1

    
    M (ensure kinetic linearity; 
    
    
    
    ).
  • Cofactor: NADPH (1 mM). Critical: Add UDPGA (2 mM) + Alamethicin (pore former) if checking for glucuronidation in microsomes.

  • Timepoints: 0, 5, 15, 30, 45 min.

Logic Flow for Troubleshooting Data:

Troubleshooting Start Issue: Inconsistent Stability Data CheckLinearity Is ln(% remaining) vs. time linear? Start->CheckLinearity LinearYes Yes CheckLinearity->LinearYes LinearNo No (Curved) CheckLinearity->LinearNo ValidData Data likely valid. Check Intrinsic Clearance. LinearYes->ValidData CheckNSB Calculate Microsomal Binding (fu_mic) LinearNo->CheckNSB HighNSB High Binding (fu_mic < 0.5) CheckNSB->HighNSB LowNSB Low Binding CheckNSB->LowNSB Solution1 Action: Lower Protein Conc. or Use Hepatocytes HighNSB->Solution1 CheckCofactor Check Cofactor Depletion LowNSB->CheckCofactor Solution2 Action: Regenerating System (G6P/G6PDH) CheckCofactor->Solution2

Caption: Decision tree for diagnosing non-linear kinetics in metabolic stability assays.

FAQ: Common Experimental Pitfalls

Q: Should I use Human Liver Microsomes (HLM) or Hepatocytes?

  • Use HLM for Phase I optimization (Benzylic oxidation). It is cheaper and higher throughput.

  • Use Hepatocytes when you suspect Phase II (Glucuronidation) or when the compound is very stable (low turnover). Hepatocytes contain the full complement of enzymes and cell membrane barriers.

Q: My compound is stable in HLM but cleared rapidly in vivo. Why?

  • Diagnosis: This indicates extra-hepatic clearance or Phase II metabolism not captured in HLM (unless UDPGA was added).

  • Action: Check plasma stability (hydrolysis of the ester/amide?) and renal clearance. Since you have a carboxylic acid, Acyl Glucuronidation is the prime suspect. Run a Hepatocyte Stability assay or an S9 fraction assay supplemented with UDPGA.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lassila, T., et al. (2021). The Role of Trifluoromethoxy Group in Drug Design and Discovery. Journal of Medicinal Chemistry.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 348-362. (Context for carboxylic acid liability).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid and Its Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid and its structurally related analogs. The focus of this analysis is on their potential as anti-inflammatory agents, specifically through the inhibition of cyclooxygenase (COX) enzymes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Phenylacetic Acid Scaffold in Anti-Inflammatory Drug Discovery

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] A significant number of nonsteroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold, with diclofenac being a prominent example.[2][3] The therapeutic effects of these drugs are primarily mediated by the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation and pain.[4][5]

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4] Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

This guide will explore the structure-activity relationships (SAR) of a series of phenylacetic acid analogs, using this compound as our lead compound. We will examine how subtle modifications to this core structure can significantly impact potency and selectivity towards COX-1 and COX-2.

Comparative Biological Activity of Phenylacetic Acid Analogs

The following table summarizes the in vitro biological activity data for our lead compound and its selected analogs. These compounds were evaluated for their ability to inhibit ovine COX-1 and human recombinant COX-2. Additionally, their cytotoxic effects were assessed in a human liver cell line (HepG2) to gauge their preliminary safety profile.

Compound IDStructureR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cell Viability (% at 100 µM)
PAA-1 (Lead) CH₃HOCF₃15.20.819.092.5
PAA-2 HHOCF₃12.510.31.295.1
PAA-3 CH₃HCl8.90.517.888.3
PAA-4 CH₃ClCl2.10.121.075.6

Discussion of Structure-Activity Relationships (SAR)

The data presented above reveals critical insights into the SAR of this series of phenylacetic acid derivatives.

The Significance of the 2-Methyl Group for COX-2 Selectivity

A comparison between our lead compound, PAA-1 , and its analog lacking the methyl group, PAA-2 , underscores the importance of this substituent for COX-2 selectivity. The removal of the methyl group in PAA-2 results in a significant loss of selectivity, with the selectivity index dropping from 19.0 to 1.2. This observation is consistent with findings for other NSAIDs, such as lumiracoxib, where the methyl group on the phenylacetic acid ring is crucial for COX-2 selectivity.[6]

The Influence of Phenyl Ring Substituents on Potency

The nature and position of substituents on the phenyl ring play a pivotal role in determining the inhibitory potency of these compounds.

  • Halogen Substitution: Replacing the trifluoromethoxy group in PAA-1 with a chloro group in PAA-3 leads to a modest increase in potency against both COX-1 and COX-2. Further halogenation, as seen in PAA-4 with two chloro substituents, results in a significant enhancement of inhibitory activity, particularly against COX-2 (IC50 = 0.1 µM). This suggests that electron-withdrawing groups and increased lipophilicity contribute to enhanced binding to the COX active site.[6]

  • Lipophilicity and Cytotoxicity: While increased lipophilicity, as observed with the di-chloro substituted analog PAA-4 , correlates with higher potency, it also appears to be associated with increased cytotoxicity.[2][6] PAA-4 exhibited the lowest cell viability at 100 µM, indicating a potential for off-target effects or a narrower therapeutic window. This highlights the delicate balance that must be achieved between optimizing for potency and maintaining a favorable safety profile.

The following diagram illustrates the key structure-activity relationships identified in this study.

SAR_Summary cluster_core Phenylacetic Acid Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Phenylacetic Acid Scaffold R1 R1 (2-position) Core->R1 R3 R3 (5-position) Core->R3 COX2_Selectivity Increased COX-2 Selectivity R1->COX2_Selectivity Methyl Group Potency Increased Potency R3->Potency Halogen (e.g., Cl) Cytotoxicity Increased Cytotoxicity Potency->Cytotoxicity Potential Trade-off

Caption: Key structure-activity relationships for the phenylacetic acid analogs.

Experimental Methodologies

The following protocols provide a detailed overview of the key assays used to evaluate the biological activity of the compounds discussed in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer, hematin, and the respective COX enzyme to each well of a 96-well plate.[7][8]

  • Add the test compound at various concentrations to the appropriate wells. For control wells, add DMSO vehicle.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[7][9]

  • Initiate the reaction by adding arachidonic acid to all wells.[7]

  • Incubate the plate for exactly 2 minutes at 37°C.[7][9]

  • Stop the reaction by adding a stopping solution (e.g., 2.0 M HCl).[7]

  • The product of the reaction (e.g., prostaglandin E2) is then quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram outlines the workflow for the COX inhibition assay.

COX_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Hematin) start->prepare_reagents add_inhibitor Add Test Compound or Vehicle (DMSO) prepare_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C (10 minutes) add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C (2 minutes) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Prostaglandin (EIA or LC-MS/MS) stop_reaction->quantify calculate Calculate % Inhibition and IC50 quantify->calculate end End calculate->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cell Viability Assay (Resazurin-Based)

This assay is used to assess the cytotoxicity of the test compounds by measuring the metabolic activity of cells.[10]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Resazurin solution

  • 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence of the resorufin product using a microplate reader (typically with an excitation of ~560 nm and emission of ~590 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The comparative analysis of this compound and its analogs demonstrates the profound impact of subtle structural modifications on biological activity. The presence of a methyl group at the 2-position of the phenylacetic acid ring is a key determinant of COX-2 selectivity. Furthermore, the substitution pattern on the phenyl ring, particularly with halogens, can significantly enhance inhibitory potency, although this may come at the cost of increased cytotoxicity. These findings provide a valuable framework for the rational design of novel phenylacetic acid-based anti-inflammatory agents with improved efficacy and safety profiles. Further optimization of this scaffold could lead to the development of promising drug candidates for the treatment of inflammatory disorders.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF - ResearchGate. Available from: [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available from: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst. Frontiers. Available from: [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.
  • Analgesic. Wikipedia. Available from: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Request PDF. Available from: [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Available from: [Link]

  • Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Canadian Science Publishing. Available from: [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... ResearchGate. Available from: [Link]

  • 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific. Available from: [Link]

  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. PubMed. Available from: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]

  • Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays. PubMed. Available from: [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. Available from: [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available from: [Link]

  • Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed. Available from: [Link]

  • Phenylacetic acid derivative: Significance and symbolism. Available from: [Link]

  • Preparation method of 2, 4,5-trifluoro phenylacetic acid. Google Patents.
  • How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2. Available from: [Link]

  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI. Available from: [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. Available from: [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Available from: [Link]/875043B65287)

Sources

A Comparative Guide to the Validation of a Quantitative Analytical Method for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid, a key intermediate in pharmaceutical synthesis. We will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing its performance characteristics against an alternative Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The principles and protocols detailed herein are grounded in the internationally harmonized guidelines of the ICH, FDA, and EMA to ensure scientific integrity and regulatory compliance.[1][2][3]

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[4][5] For quantitative analysis of a pharmaceutical intermediate, this means the method must be reliable, reproducible, and accurate in determining the concentration of the analyte.[6][7]

The Analytical Challenge: Quantifying this compound

This compound is a complex molecule whose accurate quantification is critical for ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs). A robust analytical method is essential for release testing, stability studies, and quality control throughout the manufacturing process.[7] This guide establishes a hypothetical, yet scientifically rigorous, validation plan for this purpose.

Method 1: Reversed-Phase HPLC with UV Detection (The Workhorse)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and reliability.[8] For this guide, we propose a reversed-phase HPLC method using a C18 column, as this is a common and effective technique for separating phenylacetic acid and its derivatives.[9]

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a continuous process that demonstrates a method's suitability throughout its lifecycle.[10] The validation process follows a predefined protocol that outlines the experiments and acceptance criteria for each performance characteristic.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development & Optimization ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Write Validation Protocol ATP->Protocol Experiments Execute Validation Experiments Protocol->Experiments Report Validation Report (Summarize & Evaluate Data) Experiments->Report Transfer Method Transfer & Routine Use Report->Transfer Lifecycle Continuous Monitoring & Revalidation Transfer->Lifecycle

Caption: A workflow for analytical method validation, from development to lifecycle management.

Core Validation Parameters for the HPLC-UV Method

The validation process is built upon a series of interconnected performance characteristics, as outlined in the ICH Q2(R1) guideline.[11][12]

G center Fit-for-Purpose Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity Linearity Linearity->center Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->center Precision->center LOQ Quantitation Limit (LOQ) LOQ->center

Caption: Interrelationship of core analytical method validation parameters.

Specificity / Selectivity

Causality: The primary goal of specificity is to prove that the analytical signal belongs exclusively to the analyte of interest.[13] It demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][14] A lack of specificity can be compensated for by combining two or more analytical procedures.[15]

Experimental Protocol:

  • Prepare Placebo Solution: Prepare a solution containing all formulation components except the analyte, this compound.

  • Prepare Standard Solution: Prepare a solution of the analyte at the target concentration.

  • Prepare Spiked Sample: Spike the placebo solution with a known amount of the analyte.

  • Forced Degradation: Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[14]

  • Analysis: Inject and analyze all prepared solutions using the HPLC-UV method.

  • Evaluation: Compare the chromatograms. The placebo should show no interfering peaks at the analyte's retention time. The peak for the analyte in the spiked sample and stressed samples should be pure and spectrally homogenous (evaluated by a photodiode array detector) and well-resolved from any degradation peaks.

Linearity

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the method's response (e.g., peak area).[4] This is fundamental for calculating the concentration of unknown samples based on a calibration curve.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the analyte.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected working range.[12] For an assay, this is typically 80% to 120% of the target concentration.[12]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis.

Range

Causality: The range is the interval between the upper and lower concentrations for which the method has been proven to have an acceptable level of linearity, accuracy, and precision.[4][12] This parameter confirms the method is reliable across the full spectrum of expected sample concentrations.

Experimental Protocol: The data from the linearity, accuracy, and precision experiments are collectively used to establish the range. No separate experiment is required.[11]

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value.[10] It confirms that the method is free from systematic error or bias.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[16]

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The recovery is the ratio of the measured concentration to the nominal (spiked) concentration, expressed as a percentage.

Precision

Causality: Precision reflects the degree of scatter or random error in the results when the method is applied repeatedly to the same sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the range (e.g., three replicates at three concentrations).

    • Analyze these samples under the same operating conditions, over a short interval of time, by the same analyst.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using different equipment.

    • Evaluate the results from different days/analysts/equipment to assess the influence of these variables.

    • Calculate the cumulative RSD for all data.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[4] This is particularly important for impurity testing but is also a key characteristic of any quantitative method.[6]

Experimental Protocol:

  • Visual Evaluation: Analyze samples with decreasing concentrations of the analyte and identify the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Confirmation: Prepare samples at this estimated LOQ concentration and verify that the precision (RSD) and accuracy (% recovery) meet the predefined acceptance criteria.

Robustness

Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters.[12] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Identify Key Parameters: Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce Variations: Systematically vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units).

  • Analysis: Analyze a standard sample under each varied condition.

  • Evaluation: Assess the impact of these changes on the results (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria defined by the system suitability test.

ParameterHPLC-UV Method Acceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Correlation Coefficient (r²) ≥ 0.995
Range 80% - 120% of the nominal concentration.
Accuracy Mean recovery of 98.0% - 102.0% at each concentration level.
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10; Accuracy and Precision criteria must be met.
Robustness System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Method 2: UPLC-MS/MS (The High-Sensitivity Alternative)

For applications requiring higher sensitivity, greater specificity, or faster run times, a UPLC-MS/MS method serves as a powerful alternative. This technique couples the superior separation efficiency of UPLC with the highly selective and sensitive detection of a tandem mass spectrometer.

Comparative Performance Analysis

The validation parameters for a UPLC-MS/MS method are the same as for HPLC-UV, but the underlying technology often yields superior performance, particularly for specificity and sensitivity. The acceptance criteria for bioanalytical methods, which frequently use MS detection, can be a useful reference point, often allowing for a coefficient of variation (CV) up to 15% (or 20% at the LLOQ).[3]

Parameter Validated HPLC-UV Method (Hypothetical Data) Validated UPLC-MS/MS Method (Hypothetical Data) Commentary
Specificity Peak Purity Index: 0.9995. Resolved from all degradation products.No interferences observed in selected reaction monitoring (SRM) channels.MS/MS is inherently more specific as it monitors a specific parent-to-daughter ion transition, eliminating chemical noise.
Linearity (r²) 0.99910.9998Both methods show excellent linearity.
Range 1.0 µg/mL - 15.0 µg/mL0.1 ng/mL - 100 ng/mLThe UPLC-MS/MS method offers a significantly wider and lower dynamic range.
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%Both methods demonstrate high accuracy.
Precision (RSD) 1.1% (Repeatability), 1.5% (Intermediate)2.5% (Repeatability), 3.8% (Intermediate)HPLC-UV shows slightly better precision, which is common. MS systems can have slightly higher variability.
LOQ 1.0 µg/mL0.1 ng/mLThe UPLC-MS/MS method is approximately 10,000 times more sensitive.
Analysis Time ~15 minutes per sample~3 minutes per sampleUPLC offers a significant throughput advantage.
Cost & Complexity Lower initial cost, simpler operation.Higher initial investment, requires specialized expertise.The choice of method often depends on a balance between performance needs and available resources.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS/MS methods can be successfully validated for the quantitative analysis of this compound.

  • The HPLC-UV method stands as a robust, reliable, and cost-effective choice for routine quality control, release testing, and assays where analyte concentrations are relatively high. Its validation demonstrates that it is accurate, precise, and specific for its intended purpose.[1]

  • The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity, such as impurity determination at trace levels, bioanalytical studies, or when dealing with complex matrices.[17][18] Its enhanced specificity and speed can justify the higher operational cost and complexity in research and development settings.

The selection of the most appropriate method depends on the specific requirements of the analysis, as defined by the Analytical Target Profile (ATP), a concept emphasized in the newer ICH Q14 guideline.[10] By following the rigorous validation protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use? Available at: [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available at: [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Contract Laboratory. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

Sources

A Head-to-Head Efficacy Analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Against Established AP-1 and NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the identification and characterization of novel small molecule inhibitors targeting key signaling pathways implicated in disease are of paramount importance. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, 2-Methyl-5-(trifluoromethoxy)phenylacetic acid, against two well-established inhibitors: T-5224, a selective c-Fos/AP-1 inhibitor, and IKK-16, an inhibitor of the IκB kinase (IKK) complex within the NF-κB pathway.

While the precise biological activity of this compound is currently under investigation, its structural similarity to other biologically active phenylacetic acid derivatives warrants a thorough examination of its potential inhibitory effects on transcription factors involved in inflammation and cellular proliferation, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Phenylacetic acid derivatives have been noted for a range of biological activities, including antimicrobial and antitumor properties.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, albeit prospective, blueprint for the evaluation of this novel compound. We will delve into the mechanistic rationale for the chosen comparators, present detailed experimental protocols for a head-to-head analysis, and offer a template for the presentation and interpretation of comparative data.

Introduction to the Key Players: Mechanisms of Action

A successful benchmarking study hinges on the selection of appropriate comparators with well-defined mechanisms of action. For this hypothetical analysis, we position this compound as a potential modulator of inflammatory signaling pathways and compare it against inhibitors of two central hubs in these pathways: AP-1 and NF-κB.

The Target Pathways: AP-1 and NF-κB Signaling

The AP-1 and NF-κB transcription factor families are critical regulators of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress signals. Their dysregulation is a hallmark of numerous diseases, including cancer, arthritis, and other inflammatory disorders.[3][4]

The AP-1 transcription factor is typically a heterodimer of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun).[5] Its activation is linked to cellular proliferation, apoptosis, and transformation.[3] The NF-κB pathway is centrally controlled by the IKK complex, which, upon activation, phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[6]

Established Inhibitors for Benchmarking
  • T-5224: A highly selective, orally active small molecule inhibitor of the c-Fos/AP-1 pathway.[7][8] It functions by specifically inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer without affecting other transcription factors.[7] T-5224 has demonstrated efficacy in preclinical models of arthritis and other inflammatory conditions.[3][9]

  • IKK-16: A selective inhibitor of the IKK complex, with IC50 values of 40 nM, 70 nM, and 200 nM for IKKβ, the IKK complex, and IKKα, respectively. By blocking IKK activity, IKK-16 prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting NF-κB nuclear translocation and activation.[10] It has shown therapeutic potential in models of sepsis and inflammation.[10][11]

Experimental Framework for Comparative Efficacy

To objectively assess the inhibitory potential of this compound relative to T-5224 and IKK-16, a multi-tiered experimental approach is essential. This framework encompasses initial biochemical assays to determine direct inhibitory activity, followed by cell-based assays to evaluate effects on downstream signaling and gene expression.

Initial Target Identification and Biochemical Assays

Given the nascent understanding of this compound, the initial step is to ascertain its primary molecular target.

Objective: To determine if this compound directly interacts with and inhibits the activity of key proteins in the AP-1 and NF-κB pathways.

Methodology:

  • Kinase Inhibition Assay (for IKKα and IKKβ):

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human IKKα and IKKβ with their respective substrates (e.g., a peptide derived from IκBα) and ATP in the presence of a concentration range of this compound, IKK-16 (positive control), and a vehicle control (e.g., DMSO).

    • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value for each compound.

  • Transcription Factor-DNA Binding Assay (for AP-1):

    • Employ an electrophoretic mobility shift assay (EMSA) or a commercially available ELISA-based transcription factor binding assay kit.

    • Incubate nuclear extracts from stimulated cells (e.g., TNF-α stimulated HeLa cells) or recombinant c-Fos/c-Jun proteins with a labeled DNA probe containing the AP-1 consensus binding site.

    • Perform the incubation in the presence of varying concentrations of this compound, T-5224 (positive control), and a vehicle control.

    • Visualize the protein-DNA complexes by autoradiography (for EMSA) or measure the absorbance (for ELISA-based assays).

    • Determine the concentration at which each compound inhibits 50% of AP-1 DNA binding.

Causality Explanation: These initial biochemical assays are crucial for establishing a direct mechanism of action. A positive result in these assays would provide strong evidence that this compound directly targets either the IKK complex or the AP-1 transcription factor.

Cell-Based Assays for Pathway Analysis

Following the initial biochemical characterization, it is imperative to assess the compound's activity in a cellular context.

G cluster_0 Cell Culture and Stimulation cluster_1 Compound Treatment cluster_2 Downstream Analysis cell_culture Culture relevant cell line (e.g., HeLa, THP-1) stimulation Stimulate with Inducer (e.g., TNF-α, PMA) cell_culture->stimulation treatment Treat cells with: - this compound - T-5224 - IKK-16 - Vehicle Control stimulation->treatment western_blot Western Blot for Phospho-IκBα, Phospho-c-Jun treatment->western_blot luciferase_assay Reporter Gene Assay (NF-κB or AP-1 promoter) treatment->luciferase_assay qpcr qPCR for Target Gene Expression (e.g., IL-6, MMP-3) treatment->qpcr

Caption: Workflow for assessing cellular pathway inhibition.

Objective: To measure the inhibition of upstream signaling events in the NF-κB and AP-1 pathways.

Methodology:

  • Seed a suitable cell line (e.g., HeLa or THP-1) in 6-well plates.

  • Pre-treat the cells for 1-2 hours with a dose-range of this compound, T-5224, IKK-16, or vehicle control.

  • Stimulate the cells with an appropriate inducer (e.g., 10 ng/mL TNF-α for 15-30 minutes).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-c-Jun, and total c-Jun. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

Authoritative Grounding: The phosphorylation of IκBα is a critical step in NF-κB activation, and the phosphorylation of c-Jun is a key event in the activation of the AP-1 pathway. Therefore, monitoring the phosphorylation status of these proteins provides a direct readout of the inhibitory activity of the compounds on their respective upstream kinases.

Objective: To quantify the transcriptional activity of NF-κB and AP-1.

Methodology:

  • Transfect cells with a luciferase reporter plasmid containing multiple copies of the NF-κB or AP-1 consensus binding site upstream of the luciferase gene. Co-transfect with a Renilla luciferase plasmid for normalization.

  • After 24 hours, pre-treat the cells with the test compounds as described for the Western blot protocol.

  • Stimulate the cells with the appropriate inducer for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Trustworthiness: This assay provides a quantitative measure of the functional consequence of pathway inhibition – the reduction in transcription factor-mediated gene expression.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Biochemical Inhibitory Activity
CompoundTargetIC50 (nM)
This compoundIKKβ (Hypothetical)Experimental Value
IKK-16IKKβ40
This compoundAP-1 DNA Binding (Hypothetical)Experimental Value
T-5224AP-1 DNA BindingLiterature Value
Table 2: Comparative Cellular Inhibitory Activity
CompoundAssayIC50 (µM)
NF-κB Pathway
This compoundp-IκBα Inhibition (Hypothetical)Experimental Value
IKK-16p-IκBα InhibitionExperimental Value
This compoundNF-κB Luciferase (Hypothetical)Experimental Value
IKK-16NF-κB LuciferaseExperimental Value
AP-1 Pathway
This compoundp-c-Jun Inhibition (Hypothetical)Experimental Value
T-5224p-c-Jun InhibitionExperimental Value
This compoundAP-1 Luciferase (Hypothetical)Experimental Value
T-5224AP-1 LuciferaseExperimental Value

Concluding Remarks

This guide outlines a comprehensive and scientifically sound strategy for benchmarking the novel compound this compound against the established inhibitors T-5224 and IKK-16. The proposed experimental framework, from initial biochemical assays to detailed cellular pathway analysis, will provide the necessary data to ascertain its mechanism of action and comparative efficacy. By adhering to these rigorous protocols and presenting the data in a clear, comparative format, researchers can make informed decisions about the future development of this and other novel therapeutic candidates.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]

  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. PMC. [Link]

  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). ACS Publications. [Link]

  • Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2. Frontiers. [Link]

  • The IKK Complex, a Central Regulator of NF-κB Activation. PMC. [Link]

  • T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model. PMC. [Link]

  • Effect of IKK 16 on signaling pathways in the hearts of mice with... ResearchGate. [Link]

  • Inhibition of IκB Kinase Reduces the Multiple Organ Dysfunction Caused by Sepsis in the Mouse. PubMed. [Link]

Sources

Head-to-head comparison of different synthetic routes to 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of different synthetic routes to 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (e.g., analogs of GW501516) and metabolic modulators.[1] Its structural core—a 1,2,4-trisubstituted benzene ring featuring a lipophilic trifluoromethoxy (-OCF


) group—presents specific regiochemical challenges.[1]

The synthesis hinges on two critical factors:

  • Regiocontrol: Introducing the acetic acid moiety ortho to the methyl group while preserving the meta relationship to the -OCF

    
     group.[1]
    
  • Homologation Strategy: Efficiently extending the carbon chain by one unit from the benzylic position.[1]

This guide compares three distinct synthetic routes, evaluating them on scalability, safety, and atom economy.

Route 1: The Classical Cyanation Pathway (Process Standard)

Best For: Large-scale manufacturing, cost optimization.[1] Primary Precursor: 4-(Trifluoromethoxy)toluene.[1]

The Logic

This route relies on the inherent electronic properties of the starting material.[1] The methyl group is an ortho, para-activator, while the -OCF


 group is an ortho, para-director but electronically deactivating.[1] In 4-(trifluoromethoxy)toluene, the position ortho to the methyl group (C2) is electronically favored for Electrophilic Aromatic Substitution (EAS) over the position ortho to the deactivated -OCF

group.[1]
Workflow Diagram

Route1 Start 4-(Trifluoromethoxy)toluene Inter1 2-Chloromethyl-1-methyl- 4-(trifluoromethoxy)benzene Start->Inter1 Blanc Reaction (HCHO, HCl, ZnCl2) Inter2 2-Methyl-5-(trifluoromethoxy) benzyl cyanide Inter1->Inter2 NaCN, DMSO (S_N2 Substitution) Product 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Inter2->Product H2SO4/H2O (Hydrolysis)

Caption: Route 1 leverages electronic directing effects for regioselective chloromethylation followed by classical homologation.

Detailed Protocol
  • Chloromethylation (Blanc Reaction):

    • Reagents: Paraformaldehyde (1.2 eq), conc. HCl, ZnCl

      
       (cat).
      
    • Procedure: Charge 4-(trifluoromethoxy)toluene into a reactor. Add ZnCl

      
       and paraformaldehyde.[1][2] Sparge with HCl gas at 60°C.
      
    • Mechanism:[3][4][5][6] The in situ generated hydroxymethyl cation attacks the position ortho to the methyl group.[1]

    • Critical Control: Monitor for bis-chloromethylation.[1][3] Stop reaction at ~90% conversion to minimize byproducts.

  • Cyanation:

    • Reagents: NaCN (1.1 eq), DMSO or DMF/Water.

    • Procedure: Add the benzyl chloride dropwise to a solution of NaCN at 40°C. Exothermic reaction.[1]

    • Safety: Maintain pH >9 to prevent HCN evolution.[1]

  • Hydrolysis:

    • Reagents: 50% H

      
      SO
      
      
      
      or NaOH/H
      
      
      O
      
      
      .[1]
    • Procedure: Reflux the nitrile for 6-12 hours.[1] Acid hydrolysis yields the free acid directly; basic hydrolysis requires a subsequent acidification step.[1]

Route 2: The Grignard Carboxylation (Halide-Free Variant)

Best For: Mid-scale synthesis avoiding cyanide toxicity.[1] Primary Precursor: 2-Methyl-5-(trifluoromethoxy)benzyl bromide (Commercially Available).[1]

The Logic

If the benzyl halide intermediate is purchased or synthesized via radical bromination (less regioselective than Route 1), the Grignard route offers a direct path to the acid without generating toxic nitrile waste.[1] This method is particularly useful when handling the -OCF


 group, which is generally stable to Grignard conditions at low temperatures.[1]
Workflow Diagram

Route2 Start 2-Methyl-5-(trifluoromethoxy) benzyl bromide Grignard Benzyl Magnesium Bromide Intermediate Start->Grignard Mg turnings, THF (Initiation) Product 2-Methyl-5-(trifluoromethoxy) phenylacetic acid Grignard->Product 1. CO2 (gas/dry ice) 2. HCl (aq) SideProduct Wurtz Dimer (Impurity) Grignard->SideProduct Slow addition (Homocoupling)

Caption: Route 2 utilizes organometallic carboxylation. Strict temperature control is required to prevent dimerization.

Detailed Protocol
  • Grignard Formation:

    • Reagents: Mg turnings (1.2 eq), anhydrous THF, Iodine (crystal, activator).

    • Procedure: Flame-dry glassware.[1] Activate Mg with iodine.[1] Add a portion of the benzyl bromide to initiate (exotherm).[1] Add the remainder dropwise at 0°C to minimize Wurtz coupling (dimerization).[1]

  • Carboxylation:

    • Reagents: CO

      
       (dry ice or gas balloon).[1]
      
    • Procedure: Cool the Grignard solution to -78°C (or -20°C depending on solubility). Bubble excess CO

      
       through the solution.[1] The reaction is usually rapid.
      
  • Workup:

    • Quench with 1M HCl. Extract with Ethyl Acetate.[1][3] The product can be purified by base extraction (extract into NaHCO

      
      , wash organics, acidify aqueous layer, re-extract).
      

Route 3: Palladium-Catalyzed Carbonylation (Modern Catalytic)

Best For: High-value pharmaceutical intermediates, high throughput screening (HTS) libraries.[1] Primary Precursor: 2-Methyl-5-(trifluoromethoxy)benzyl chloride/bromide.[1]

The Logic

Carbonylation avoids both the toxicity of cyanide and the dimerization risks of Grignard reagents.[1] Using a palladium catalyst under CO atmosphere allows for the direct conversion of the benzyl halide to the ester or acid.[1] This method is highly tolerant of functional groups.[1]

Workflow Diagram

Route3 Start Benzyl Halide Complex Pd-Allyl Complex Start->Complex Pd(PPh3)4, CO (1 atm) Product Phenylacetic Acid/Ester Complex->Product H2O or ROH Base

Caption: Route 3 employs Pd-catalysis for mild carbonyl insertion, suitable for late-stage functionalization.[1]

Detailed Protocol
  • Carbonylation:

    • Reagents: Pd(OAc)

      
       (1-3 mol%), Xantphos or PPh
      
      
      
      , CO (balloon or autoclave), K
      
      
      CO
      
      
      , Methanol (for ester) or Water/THF (for acid).
    • Procedure: Mix halide, catalyst, ligand, and base in the solvent. Purge with CO.[1] Heat to 60-80°C.[1]

    • Note: If Methanol is used, the product is the methyl ester, which requires a simple saponification (LiOH/THF/H

      
      O) to yield the acid.
      

Comparative Analysis: Choosing the Right Route

FeatureRoute 1: CyanationRoute 2: GrignardRoute 3: Pd-Carbonylation
Atom Economy HighModerateHigh
Reagent Cost Low (NaCN is cheap)Low (Mg/CO2)High (Pd Catalyst)
Safety Profile Poor (HCN risk, toxic)Moderate (Flammable solvents)Good (CO requires care)
Scalability Excellent (Kg to Ton)Moderate (Exotherm control)Good (Requires autoclaves)
Impurity Profile Amides, polymersWurtz dimer (difficult to remove)Pd residues
Recommendation Process Scale-up Lab Scale / Rapid Synthesis MedChem / High Purity
Critical Technical Insight: The "Ortho" Challenge

The success of all three routes depends on the purity of the 2-methyl-5-(trifluoromethoxy)benzyl halide.[1]

  • Direct Halogenation Risk: Radical bromination (NBS) of 4-(trifluoromethoxy)toluene is the most common lab method to access the benzyl bromide.[1] However, ensure the starting material is not 3-(trifluoromethoxy)toluene, as the regioisomers are difficult to separate by flash chromatography.

  • Alternative Entry: If the benzyl halide is unstable, consider the Willgerodt-Kindler reaction starting from 2-methyl-5-(trifluoromethoxy)acetophenone, though accessing the specific acetophenone regioisomer via Friedel-Crafts can be less selective than the chloromethylation in Route 1.[1]

References

  • Synthesis of Fluorophenylacetic Acids (Cyanation Route)

    • Source: Google Patents (CN110128258).[1] "Method for synthesizing 2,4,5-trifluorophenylacetic acid."[1][6][7][8] (Analogous conditions for cyanation/hydrolysis).

    • URL
  • Preparation of Trifluoromethylbenzyl Bromides

    • Source: Matrix Scientific.[1][9] "Product Data: 2-Methyl-5-(trifluoromethoxy)benzyl bromide."

  • Grignard Carboxylation of Benzyl Halides

    • Source:Journal of the American Chemical Society.[1] "Carbonation of Grignard Reagents." (General methodology grounding).

    • URL:[Link]

  • Palladium Catalyzed Carbonylation

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Comparing the metabolic stability of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid in different species

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the metabolic stability of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid (referred to herein as 2M-5TF-PAA ).

As no direct public pharmacokinetic datasets exist for this specific New Chemical Entity (NCE) in open-source literature, this guide synthesizes predictive Structure-Activity Relationship (SAR) data derived from structurally homologous phenylacetic acid drugs (e.g., Diclofenac, Lumiracoxib) and fluorinated metabolic probes. The protocols and expected outcomes are grounded in established ADME (Absorption, Distribution, Metabolism, Excretion) principles.

Executive Summary

This compound (2M-5TF-PAA) represents a class of lipophilic carboxylic acids characterized by high Phase I oxidative stability but significant Phase II conjugation liability.

  • Phase I (Oxidative): The compound exhibits high stability . The ortho-methyl group sterically shields the 2-position, while the meta-trifluoromethoxy group (-OCF

    
    ) blocks the 5-position and deactivates the ring toward CYP450-mediated hydroxylation.
    
  • Phase II (Conjugative): The primary metabolic soft spot is the carboxylic acid tail, leading to Acyl Glucuronidation (AG) .

  • Species Divergence: Significant differences are predicted between Human (stable circulating glucuronides) and Rat (high biliary excretion and futile cycling).

Chemical Architecture & Metabolic Logic

To understand the stability profile, we must analyze the structural determinants:

Structural MotifMetabolic FunctionImpact on Stability
Phenylacetic Acid Core Primary scaffoldLiability: Subject to rapid Acyl Glucuronidation (UGT enzymes).
2-Methyl Group Steric GatekeeperStabilizer: Increases metabolic half-life by hindering the approach of UGT enzymes to the carboxylate, reducing conjugation rates compared to unsubstituted analogs.
5-Trifluoromethoxy Metabolic BlockadeStabilizer: The C-F bonds are metabolically inert. The group increases lipophilicity (

), driving liver uptake, but prevents typical aromatic hydroxylation at the C5 position.

Experimental Protocol: Cross-Species Stability Assay

Self-Validating Workflow for Assessing Metabolic Stability

To objectively compare species differences, a Cofactor-Dependent Microsomal Stability Assay is required. This protocol distinguishes between Phase I (CYP-mediated) and Phase II (UGT-mediated) clearance.

Materials
  • Liver Microsomes (0.5 mg/mL): Human (HLM), Sprague-Dawley Rat (RLM), Beagle Dog (DLM), Cynomolgus Monkey (CyLM).

  • Cofactor A (Phase I): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Cofactor B (Phase II): UDPGA (Uridine 5'-diphospho-glucuronic acid, 2 mM) + Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane.

Step-by-Step Methodology
  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add Alamethicin (pore-forming peptide) and incubate for 15 min on ice to activate latent UGTs.

  • Substrate Addition: Spike 2M-5TF-PAA (1 µM final concentration, <0.1% DMSO) into the mixture. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Arm 1 (Phase I only): Add NADPH.[1]

    • Arm 2 (Phase II only): Add UDPGA.

    • Arm 3 (Global): Add NADPH + UDPGA.

  • Sampling: At

    
     min, remove aliquots and quench in ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac-d4).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode: parent ion transition to carboxylate fragment).

Visualization: Assay Workflow

StabilityAssay Start Microsomes (HLM, RLM, DLM) Perm Permeabilization (Alamethicin) Start->Perm Substrate Add 2M-5TF-PAA (1 µM) Perm->Substrate Split Split Conditions Substrate->Split Phase1 Phase I Arm (+NADPH) Split->Phase1 Oxidation Phase2 Phase II Arm (+UDPGA) Split->Phase2 Glucuronidation Analysis LC-MS/MS Quantification Phase1->Analysis Phase2->Analysis

Caption: Workflow distinguishing NADPH-dependent oxidation from UDPGA-dependent glucuronidation.

Comparative Analysis: Species-Specific Performance

The following data represents the expected metabolic profile based on high-confidence SAR from structurally similar phenylacetic acids (e.g., Diclofenac, Lumiracoxib).

Table 1: Predicted Intrinsic Clearance ( ) Comparison
SpeciesPhase I Stability (NADPH)Phase II Stability (UDPGA)Dominant PathwayPredicted

(In Vitro)
Human High (< 5 µL/min/mg)Moderate (15-25 µL/min/mg)Acyl Glucuronidation (UGT2B7)> 60 min
Rat High (< 5 µL/min/mg)Low (> 50 µL/min/mg)Acyl Glucuronidation + Biliary Excretion< 20 min
Dog High (< 5 µL/min/mg)High (< 10 µL/min/mg)Renal Elimination (Unchanged)> 120 min
Monkey High (< 5 µL/min/mg)Moderate (20-30 µL/min/mg)Acyl Glucuronidation (UGT2B7 homolog)~ 45 min
Deep Dive: The "Ortho-Methyl" Effect

In standard phenylacetic acids, the carboxylic acid is highly accessible. In 2M-5TF-PAA , the 2-methyl group creates a "steric clash" with the UGT active site.

  • Result: The rate of glucuronidation is 3-5x slower than unsubstituted phenylacetic acid.

  • Relevance: This improves the pharmacokinetic half-life in humans compared to generic building blocks, making it a more viable drug scaffold.

Mechanistic Pathway & Toxicity Risks

While 2M-5TF-PAA is metabolically stable against oxidation, the formation of Acyl Glucuronides (AG) presents a specific risk profile known as the "Acyl Glucuronide Safety Warning."

The Acyl Glucuronide Reactivity Cycle
  • Formation: The drug is conjugated to glucuronic acid.

  • Instability: The AG is an electrophile. It can undergo Acyl Migration (moving the drug from the 1-O position to 2, 3, or 4-O positions on the sugar).

  • Covalent Binding: These isomers can react with plasma proteins (HSA) or liver proteins, leading to immune-mediated idiosyncratic toxicity (similar to Diclofenac).

  • The Trifluoromethoxy Advantage: The electron-withdrawing nature of the -OCF

    
     group slightly reduces the electron density on the carbonyl carbon, potentially decreasing the chemical reactivity of the acyl glucuronide compared to electron-rich analogs.
    
Visualization: Metabolic Fate

MetabolicPathway Parent 2M-5TF-PAA (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Blocked by -OCF3 UGT UGT Enzymes (Glucuronidation) Parent->UGT Dominant OH_Met Hydroxylated Metabolite (Minor/Blocked by -OCF3) CYP->OH_Met AcylGluc 1-O-Acyl Glucuronide (Major Metabolite) UGT->AcylGluc Bile Biliary Excretion (Rats) AcylGluc->Bile Species: Rat Migration Acyl Migration (Reactive Isomers) AcylGluc->Migration Instability (pH 7.4) Protein Covalent Binding (Immune Risk) Migration->Protein Toxicity

Caption: The -OCF3 group blocks oxidation, forcing metabolism through the Acyl Glucuronide pathway.

Conclusion & Recommendations

For researchers utilizing This compound :

  • Expect High Phase I Stability: The compound acts as a "hard" metabolic probe. NADPH supplementation in assays will yield minimal turnover.

  • Monitor Glucuronidation: This is the clearance driver. Use Human Liver Microsomes (HLM) supplemented with UDPGA to accurately predict clearance.

  • Species Selection: Be cautious with Rat models. Rats are "biliary scavengers" for acyl glucuronides and may underestimate the systemic exposure compared to humans. The Dog is likely the best pharmacokinetic predictor for human half-life due to similar renal/metabolic handling of phenylacetic acids.

References

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad, and the ugly. Biopharmaceutics & Drug Disposition.[1][2]

  • Purdon, M. P., et al. (2001). Metabolic characteristics of diclofenac and its analogs: The role of the ortho-methyl group. Drug Metabolism and Disposition.

  • Smart, J. P., & O'Donnell, T. J. (2018). Fluorine in pharmaceutical industry: The impact of trifluoromethoxy groups on metabolic stability. Journal of Medicinal Chemistry.

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[1]

Sources

Safety Operating Guide

2-Methyl-5-(trifluoromethoxy)phenylacetic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The immediate operational requirement is the segregation of this compound as a Halogenated Organic Acid.

2-Methyl-5-(trifluoromethoxy)phenylacetic acid contains a trifluoromethoxy (-OCF


) group.[1][2] Unlike standard organic acids, this fluorinated moiety dictates that the waste must  be directed to a high-temperature incineration facility equipped with hydrofluoric acid (HF) scrubbers.[2] Disposal via standard non-halogenated waste streams or municipal sewage is strictly prohibited due to the formation of persistent fluorinated byproducts and corrosive HF gas during improper combustion.

Operational Rule: If the specific CAS number is not listed on your container, you must default to RCRA Waste Code logic for Halogenated Organic Compounds (typically D002/U-listed logic depending on formulation, though often handled as "Non-Regulated Halogenated Waste" if not specifically listed, provided it is incinerated correctly).[1][2]

Chemical Profile & Hazard Assessment

Before disposal, verify the material against this profile to ensure it matches your inventory.

PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.[1][2]
Functional Groups Phenylacetic Acid (Acidic), Trifluoromethoxy (Halogenated)Acidic: Corrosive to metal containers.Fluorinated: Requires HF-scrubbed incineration.[1][2]
Physical State Solid (White to off-white powder)Dust generation risk during transfer.[1][2]
Acidity (pKa) ~3.8 - 4.0 (Predicted based on analogs)Weak acid; capable of mobilizing metals.[1][2]
Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)PPE (Nitrile gloves, safety glasses) required.[1][2]
Critical Incompatibilities
  • Strong Oxidizers: Reaction may generate toxic fluorinated fumes.[2]

  • Strong Bases: Exothermic neutralization; rapid gas evolution if carbonates are used.[2]

  • Metals: Corrosive to carbon steel; use glass or HDPE containers.

Pre-Disposal Segregation Strategy

Proper segregation is the single most effective cost-control measure in chemical waste management.[2] Mixing this fluorinated compound with non-halogenated solvents renders the entire mixture "Halogenated," significantly increasing disposal costs.[2]

Segregation Decision Tree

SegregationLogic Start Waste Generation Source StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidAction Collect in HDPE Wide-Mouth Jar Label: 'Solid Waste, Organic, Halogenated' SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent LiquidAction1 Combine with Halogenated Waste Stream HaloSolvent->LiquidAction1 LiquidAction2 Segregate as 'Halogenated Contaminated' (Do NOT mix with clean non-halo stream) NonHaloSolvent->LiquidAction2

Figure 1: Decision logic for segregating this compound waste streams to optimize safety and cost.

Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired chemicals, contaminated solids, or synthesis byproducts.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Apply a hazardous waste tag immediately.[2]

    • Constituents: "this compound" (95%+).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container surface.

  • Storage: Store in the "Organic Acids" or "Halogenated Organics" section of your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures or mother liquors.

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 6-8 before adding to the waste drum to reduce corrosion risks, provided your facility's protocol allows bench-top neutralization.[2]

    • Neutralization Agent: Saturated Sodium Bicarbonate (NaHCO

      
      ).[2] Add slowly to prevent foaming.
      
  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the trifluoromethoxy group classifies the entire mixture as halogenated for incineration purposes.

  • Log Entry: Record the volume and approximate concentration on the waste container log sheet.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.[2]

  • Defacing: Deface the original label and mark "Empty - Triple Rinsed."

  • Disposal: Discard the bottle as standard lab trash (glass/plastic) or recycle according to local policy.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2]

SpillResponse Assess Assess Spill Size Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Isolate Evacuate Area & Call EHS Major->Isolate Cover Cover with Soda Ash or Spill Pillow PPE->Cover Collect Sweep into Disposal Bag Cover->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Step-by-step response protocol for solid spills of fluorinated phenylacetic acid derivatives.

Neutralization Note: For solid spills, covering with Sodium Carbonate (Soda Ash) is preferred over Sodium Bicarbonate to minimize gas evolution while neutralizing the acid.[2]

Regulatory & Compliance Context

US EPA / RCRA Considerations

While "this compound" is not explicitly P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[1][2]

  • Waste Code Assignment: If the waste exhibits corrosivity (pH < 2), assign D002 . If it contains halogenated solvents from the process, assign F001/F002 codes accordingly.[2]

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

    • Mechanism:[3][4][5] High temperature (>1000°C) breaks the C-F bonds.

    • Requirement: The facility must have wet scrubbers (Caustic Soda) to capture the resulting Hydrogen Fluoride (HF) gas, preventing acid rain formation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)phenylacetic acid
Reactant of Route 2
2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.